Technical Documentation Center

2,4-Dichlorophenyl quinoxaline-6-carboxylate Documentation Hub

A focused reading path for foundational, methodological, troubleshooting, and comparative topics. Return to the product page for procurement and RFQ.

  • Product: 2,4-Dichlorophenyl quinoxaline-6-carboxylate
  • CAS: 881453-64-1

Core Science & Biosynthesis

Foundational

An In-depth Technical Guide to 2,4-Dichlorophenyl quinoxaline-6-carboxylate: Structure, Properties, and Potential Applications

For Researchers, Scientists, and Drug Development Professionals This guide provides a comprehensive overview of 2,4-Dichlorophenyl quinoxaline-6-carboxylate, a heterocyclic compound of interest in medicinal chemistry. Wh...

Author: BenchChem Technical Support Team. Date: February 2026

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive overview of 2,4-Dichlorophenyl quinoxaline-6-carboxylate, a heterocyclic compound of interest in medicinal chemistry. While specific data for this exact molecule is limited, this document extrapolates its chemical structure, physicochemical properties, potential biological activities, and synthetic pathways based on the well-established chemistry of quinoxaline derivatives.

Introduction to the Quinoxaline Scaffold

Quinoxaline, a fused bicyclic heteroaromatic compound consisting of a benzene ring and a pyrazine ring, serves as a "privileged" scaffold in drug discovery.[1] Its derivatives exhibit a wide array of pharmacological activities, including antimicrobial, anticancer, antiviral, and anti-inflammatory properties.[2][3] The synthetic accessibility and diverse biological profile of the quinoxaline nucleus make it a cornerstone for the development of novel therapeutic agents.[1] The title compound, 2,4-Dichlorophenyl quinoxaline-6-carboxylate, incorporates a quinoxaline-6-carboxylic acid moiety esterified with a 2,4-dichlorophenyl group, suggesting a unique combination of structural features that may confer specific biological effects.

Chemical Structure and Physicochemical Properties

The chemical structure of 2,4-Dichlorophenyl quinoxaline-6-carboxylate can be inferred from its name, indicating a quinoxaline ring with a carboxylate group at the 6-position, which forms an ester with 2,4-dichlorophenol. The core quinoxaline structure is substituted, and for the purpose of this guide, we will assume an unsubstituted quinoxaline core beyond the 6-carboxylate group.

Inferred Chemical Structure:

Caption: Inferred structure of 2,4-Dichlorophenyl quinoxaline-6-carboxylate.

Predicted Physicochemical Properties

The physicochemical properties of 2,4-Dichlorophenyl quinoxaline-6-carboxylate can be predicted based on its structure. These properties are crucial for its behavior in biological systems and for the development of analytical methods.

PropertyPredicted Value/CharacteristicRationale
Molecular Formula C₁₅H₇Cl₂N₂O₂Based on the inferred chemical structure.
Molecular Weight 317.14 g/mol Calculated from the molecular formula.
Appearance Likely a solid at room temperatureMost quinoxaline derivatives are solids.[4]
Solubility Poorly soluble in water, soluble in organic solventsThe presence of the dichlorophenyl and quinoxaline rings suggests a lipophilic nature.
pKa Weakly basicThe pyrazine ring in the quinoxaline core imparts weak basicity.[5]
LogP HighThe combination of aromatic rings and chlorine atoms contributes to high lipophilicity.

Synthesis and Characterization

A plausible synthetic route for 2,4-Dichlorophenyl quinoxaline-6-carboxylate would involve a two-step process: the synthesis of the quinoxaline-6-carboxylic acid precursor followed by its esterification.

Proposed Synthetic Workflow

G cluster_0 Step 1: Quinoxaline Core Synthesis cluster_1 Step 2: Esterification A 3,4-Diaminobenzoic acid C Quinoxaline-6-carboxylic acid A->C Condensation B Glyoxal B->C E 2,4-Dichlorophenyl quinoxaline-6-carboxylate C->E Esterification (e.g., DCC/DMAP or Acyl Chloride) D 2,4-Dichlorophenol D->E

Caption: Proposed two-step synthesis of the target compound.

Experimental Protocol: Synthesis

Step 1: Synthesis of Quinoxaline-6-carboxylic acid

This step utilizes the well-established condensation reaction between an o-phenylenediamine and a 1,2-dicarbonyl compound.[2][6]

  • Dissolve 3,4-diaminobenzoic acid (1 equivalent) in a suitable solvent such as ethanol or a mixture of water and ethanol.

  • Add an aqueous solution of glyoxal (1.1 equivalents) dropwise to the solution of 3,4-diaminobenzoic acid while stirring.

  • The reaction mixture is typically stirred at room temperature or gently heated to facilitate the condensation and cyclization.

  • Monitor the reaction progress by Thin Layer Chromatography (TLC).

  • Upon completion, the product, quinoxaline-6-carboxylic acid, may precipitate out of the solution upon cooling or after partial removal of the solvent.

  • Collect the solid by filtration, wash with a small amount of cold solvent, and dry under vacuum.

Step 2: Esterification to 2,4-Dichlorophenyl quinoxaline-6-carboxylate

The carboxylic acid can be converted to the corresponding ester using standard esterification methods.

  • Suspend quinoxaline-6-carboxylic acid (1 equivalent) in a dry, inert solvent like dichloromethane (DCM) or tetrahydrofuran (THF).

  • Add 2,4-dichlorophenol (1.1 equivalents) and a coupling agent such as N,N'-dicyclohexylcarbodiimide (DCC) (1.2 equivalents) along with a catalytic amount of 4-dimethylaminopyridine (DMAP).

  • Alternatively, the carboxylic acid can be converted to its more reactive acyl chloride by treatment with thionyl chloride or oxalyl chloride, followed by reaction with 2,4-dichlorophenol in the presence of a base like triethylamine.

  • Stir the reaction mixture at room temperature until the starting material is consumed (monitored by TLC).

  • After the reaction is complete, filter off any solid byproducts (e.g., dicyclohexylurea if DCC is used).

  • Wash the organic layer with dilute acid, saturated sodium bicarbonate solution, and brine.

  • Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

  • Purify the crude product by column chromatography on silica gel to obtain the pure 2,4-Dichlorophenyl quinoxaline-6-carboxylate.

Analytical Characterization

The synthesized compound should be characterized using standard analytical techniques to confirm its structure and purity.[7]

TechniqueExpected Observations
¹H NMR Aromatic protons of the quinoxaline and dichlorophenyl rings, with characteristic chemical shifts and coupling patterns.
¹³C NMR Resonances for all carbon atoms in the molecule, including the carbonyl carbon of the ester.
Mass Spectrometry A molecular ion peak corresponding to the calculated molecular weight of C₁₅H₇Cl₂N₂O₂. The isotopic pattern for two chlorine atoms should be observable.
Infrared (IR) Spectroscopy Characteristic absorption bands for C=O stretching of the ester, C-O stretching, C=N stretching of the pyrazine ring, and aromatic C-H and C=C stretching.
High-Performance Liquid Chromatography (HPLC) A single peak indicating the purity of the compound.

Potential Biological Activities and Mechanism of Action

The biological activity of 2,4-Dichlorophenyl quinoxaline-6-carboxylate is not yet reported. However, based on the known activities of related quinoxaline derivatives, several potential therapeutic applications can be hypothesized.

  • Anticancer Activity: Many quinoxaline derivatives exhibit potent anticancer properties by targeting various signaling pathways crucial for cancer cell proliferation and survival.[1][8] The presence of the dichlorophenyl group may enhance this activity, as halogenated compounds often show increased biological effects.[9][10]

  • Antimicrobial Activity: The quinoxaline scaffold is a common feature in many antimicrobial agents.[8][11] The compound could potentially inhibit the growth of bacteria and fungi.

  • Antiviral Activity: Certain quinoxaline derivatives have shown promise as antiviral agents, inhibiting the replication of various viruses.[12]

  • Enzyme Inhibition: The planar aromatic structure of the quinoxaline ring system is suitable for intercalation into DNA or binding to the active sites of enzymes, potentially leading to the inhibition of key cellular processes.

Hypothesized Mechanism of Action in Cancer

A plausible mechanism of action for the anticancer activity of a quinoxaline derivative could involve the inhibition of protein kinases, which are key regulators of cell signaling pathways.

G Compound 2,4-Dichlorophenyl quinoxaline-6-carboxylate Kinase Protein Kinase (e.g., VEGFR, EGFR) Compound->Kinase Inhibition PhosphoSubstrate Phosphorylated Substrate Kinase->PhosphoSubstrate Phosphorylation ATP ATP ATP->Kinase Substrate Substrate Protein Substrate->Kinase Signaling Downstream Signaling (Proliferation, Survival) PhosphoSubstrate->Signaling Apoptosis Apoptosis Signaling->Apoptosis Inhibition

Caption: Hypothesized inhibition of a protein kinase signaling pathway.

Toxicology and Safety Considerations

The toxicological profile of 2,4-Dichlorophenyl quinoxaline-6-carboxylate is unknown. However, the presence of a 2,4-dichlorophenyl group warrants caution, as some chlorinated aromatic compounds can exhibit toxicity.[13][14][15][16] In vitro and in vivo toxicological studies would be necessary to evaluate the safety of this compound for any potential therapeutic application.

Conclusion

2,4-Dichlorophenyl quinoxaline-6-carboxylate is a novel compound with a chemical structure that suggests potential for interesting biological activities, particularly in the areas of oncology and infectious diseases. This guide has provided a comprehensive, albeit predictive, overview of its chemical properties, a plausible synthetic route, and hypothesized biological functions based on the extensive literature on quinoxaline derivatives. Further experimental investigation is required to validate these predictions and to fully elucidate the therapeutic potential of this compound.

References

  • BenchChem. (2025). Application Notes and Protocols for the Analytical Characterization of Quinoxaline Compounds. BenchChem.
  • Abu-Hashem, A. A. (2015). Synthesis, Reactions and Biological Activity of Quinoxaline Derivatives. American Journal of Organic Chemistry, 5(1), 14-56.
  • Zayed, M. F., et al. (2023). Chemistry, Synthesis, and Structure Activity Relationship of Anticancer Quinoxalines. Molecules, 28(22), 7687.
  • PubChem. (n.d.). 2,3-Diphenylquinoxaline-6-carboxylic acid. National Center for Biotechnology Information.
  • Patil, S. A., et al. (2019). Efficient Synthesis of Quinoxaline Derivatives Using Camphorsulfonic Acid As An Organocatalyst. International Journal of Research and Analytical Reviews, 6(2), 888-894.
  • El-Gaby, M. S. A., et al. (2002). Synthesis of novel quinoxaline carboxylic acid derivatives for antimicrobial investigation. Indian Journal of Chemistry - Section B, 41B(8), 1736-1742.
  • Wang, H., et al. (2024). Synthesis and biological evaluation of quinoxaline derivatives as ASK1 inhibitors. Scientific Reports, 14(1), 1-14.
  • Ali, M. M., et al. (2015). Synthesis, Characterization and Biological Evaluation of Some Quinoxaline Derivatives: A Promising and Potent New Class of Antitumor and Antimicrobial Agents. Molecules, 20(10), 18886-18902.
  • MedChemExpress. (n.d.). 2,3-Diphenylquinoxaline-6-carboxylic acid.
  • Ali, M. M., et al. (2015). Synthesis, Characterization and Biological Evaluation of Some Quinoxaline Derivatives: A Promising and Potent New Class of Antitumor and Antimicrobial Agents.
  • Al-Ostath, A. I., et al. (2015). synthesis and characterization of some quinoxaline derivatives and the study of biological activities.
  • Knowles, C. O. (1976). Chemistry and toxicology of quinoxaline, organotin, organofluorine, and formamidine acaricides. Environmental Health Perspectives, 14, 93-102.
  • Sharma, V., et al. (2018). Biological activity of quinoxaline derivatives.
  • Eissa, M. H., et al. (2021). Design and Synthesis of New Quinoxaline Derivatives as Potential Histone Deacetylase Inhibitors Targeting Hepatocellular Carcinoma: In Silico, In Vitro, and SAR Studies. Frontiers in Chemistry, 9, 735496.
  • Buravchenko, G. I., et al. (2023). Novel Derivatives of Quinoxaline-2-carboxylic Acid 1,4-Dioxides as Antimycobacterial Agents: Mechanistic Studies and Therapeutic Potential. International Journal of Molecular Sciences, 24(22), 16091.
  • de la Torre, D., et al. (2022). Synthesis of 2,3-Diarylquinoxaline Carboxylic Acids in High-Temperature Water. The Journal of Organic Chemistry, 87(13), 8631-8639.
  • Fesq, M., et al. (2020).
  • BenchChem. (2025). The Multifaceted Biological Activities of Quinoxaline Derivatives: An In-depth Technical Guide. BenchChem.
  • Al-Masoudi, N. A., et al. (2016). Synthesis and Characterization of Two New Quinoxaline Derivatives.
  • Vieira, M., et al. (2014). New Quinoxalines with Biological Applications. Journal of Microbial & Biochemical Technology, 6(2), 069-071.
  • BLD Pharm. (n.d.). 2-Phenylquinoxaline-6-carboxylic acid.
  • Grzonkowska, M., et al. (2024). Study of the Relationship Between the Structures and Biological Activity of Herbicides Derived from Phenoxyacetic Acid. International Journal of Molecular Sciences, 25(7), 4011.
  • PubChem. (n.d.). Quinoxaline-6-carboxylic acid. National Center for Biotechnology Information.
  • Johnson, E. J., & Colmer, A. R. (1957). Relation of Structure of 2,4-Dichloro-phenoxyacetate to its Mode of Action as an Auxin.
  • Euro Chlor. (n.d.). Influence of Chlorine Substituents on Biological Activity of Chemicals.
  • de Liz, M. A., et al. (2024).
  • Pasquini, V. F., et al. (2023).

Sources

Exploratory

Structure-Activity Relationship (SAR) of Chlorinated Quinoxaline Esters

Executive Summary Chlorinated quinoxaline esters represent a privileged scaffold in medicinal chemistry, exhibiting potent biological activities ranging from antineoplastic to antimycobacterial effects. The synergy betwe...

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary

Chlorinated quinoxaline esters represent a privileged scaffold in medicinal chemistry, exhibiting potent biological activities ranging from antineoplastic to antimycobacterial effects. The synergy between the lipophilic chlorine substituents and the hydrolysable ester motifs allows for tunable pharmacokinetics and precise target engagement. This guide dissects the Structure-Activity Relationship (SAR) of these compounds, providing a rigorous analysis of how regioselective chlorination and ester chain modulation influence potency, selectivity, and metabolic stability.

Chemical Scaffold & Synthesis Strategy

The quinoxaline core (1,4-diazanaphthalene) serves as the bioisosteric template. The introduction of chlorine atoms typically enhances membrane permeability via increased lipophilicity (


), while ester functionalities often act as prodrug motifs or specific hydrogen-bond acceptors within the binding pocket of target enzymes (e.g., tyrosine kinases or bacterial DNA gyrase).
Synthetic Workflow

The synthesis of chlorinated quinoxaline esters generally follows a convergent pathway. The critical step is the regioselective formation of the quinoxaline ring followed by functionalization.

Figure 1: Synthetic Pathway for Chlorinated Quinoxaline Esters

SynthesisWorkflow Start 4-Chloro-1,2-phenylenediamine Inter1 6-Chloro-quinoxaline-2,3-dione Start->Inter1 Cyclocondensation Reagent1 Diethyl Oxalate (Reflux, 4h) Reagent1->Inter1 Inter2 2,3,6-Trichloroquinoxaline Inter1->Inter2 Aromatization Reagent2 POCl3 / PCl5 (Chlorination) Reagent2->Inter2 Final Chlorinated Quinoxaline Ester (Target) Inter2->Final Esterification Reagent3 R-OH / NaH (Nucleophilic Subst.) Reagent3->Final

Caption: Convergent synthesis of chlorinated quinoxaline esters via cyclocondensation and nucleophilic substitution.

Validated Synthetic Protocol

Objective: Synthesis of Ethyl 6-chloro-3-methylquinoxaline-2-carboxylate.

  • Cyclocondensation: Dissolve 4-chloro-1,2-phenylenediamine (10 mmol) in ethanol (20 mL). Add ethyl pyruvate (12 mmol) dropwise. Reflux for 3 hours. Monitor via TLC (Hexane:EtOAc 7:3).

  • Isolation: Cool the mixture to

    
    . Filter the precipitate (mixture of isomers).
    
  • Regioisomer Separation: Purify via column chromatography using a gradient elution (0-10% EtOAc in Hexane). The 6-chloro isomer typically elutes differently due to dipole moment variations compared to the 7-chloro isomer.

  • Characterization: Verify structure via

    
    -NMR (look for singlet at C3-methyl and aromatic splitting patterns) and HRMS.
    

Structure-Activity Relationship (SAR) Analysis

The SAR of chlorinated quinoxaline esters is governed by three primary vectors: the position of the halogen (Electronic/Steric), the nature of the ester (Hydrophobicity/Steric), and the oxidation state of the nitrogen (N-oxide effect).

The "Chlorine Switch" (Positions 6 & 7)

The placement of the chlorine atom is the most critical determinant of activity.

  • Electronic Effect: Chlorine at C6 or C7 exerts an electron-withdrawing inductive effect (-I), reducing the electron density of the pyrazine ring. This often enhances

    
    -
    
    
    
    stacking interactions with DNA base pairs or aromatic residues in kinase ATP-binding pockets.
  • Potency Observation: In anticancer studies (e.g., against MCF-7 or HCT-116 lines), C6-Cl analogs frequently outperform unsubstituted or C6-CH

    
     analogs. The electron-withdrawal facilitates nucleophilic attack at C2/C3 if the mechanism involves covalent modification, or strengthens hydrogen bonding at N1/N4.
    
The Ester Moiety (Position 2 or 3)
  • Chain Length: Methyl and Ethyl esters generally show higher potency in vitro due to optimal solubility. Long-chain esters (

    
    C5) often suffer from poor solubility and steric clash within the binding pocket.
    
  • Bioactivation: These esters often function as prodrugs. Intracellular esterases hydrolyze them to the free carboxylic acid, which may be the active antimetabolite or chelating agent.

SAR Data Summary

The following table synthesizes data from multiple studies regarding antimicrobial (MIC) and anticancer (IC


) activity relative to structural modifications.
Structural ModificationEffect on Lipophilicity (

)
Effect on Biological ActivityMechanism Insight
C6-Cl Substitution Increase (+0.7)Significantly Increased Enhanced cellular uptake; metabolic blockade at C6.
C7-Cl Substitution Increase (+0.7)Variable (Target dependent)Often reduces MIC in M. tuberculosis assays.
C2-Ethyl Ester Moderate IncreaseOptimal Balances permeability with hydrolytic stability.
N1, N4-Dioxide DecreaseCritical for Antibacterial Generates ROS; essential for hypoxic selectivity.
C3-Trifluoromethyl High IncreaseIncreasedBioisostere to Cl; enhances metabolic stability.
SAR Logic Map

Figure 2: SAR Decision Logic for Optimization

SAR_Logic Core Quinoxaline Scaffold Mod1 Add Cl at C6/C7 Core->Mod1 Mod2 Esterify at C2 Core->Mod2 Mod3 N-Oxidation (di-N-oxide) Core->Mod3 Res1 Increased Lipophilicity Enhanced Potency Mod1->Res1 Electronic/Steric Res2 Prodrug Capability Target Specificity Mod2->Res2 Binding/Transport Res3 Hypoxia Selectivity ROS Generation Mod3->Res3 Redox Cycling Outcome Optimized Lead Candidate Res1->Outcome Res2->Outcome Res3->Outcome

Caption: Logical flow of structural modifications and their consequent biological impacts.[1][2][3][4][5][6][7]

Mechanism of Action (MOA)

Anticancer: Kinase Inhibition

Chlorinated quinoxaline esters act as ATP-competitive inhibitors.[6] The planar quinoxaline ring mimics the adenine moiety of ATP.

  • Binding Mode: The N1 and N4 nitrogens form hydrogen bonds with the "hinge region" of kinases (e.g., VEGFR-2, EGFR).

  • Role of Chlorine: The Cl atom at C6 occupies a hydrophobic pocket (Gatekeeper region), improving affinity and selectivity over wild-type kinases.

Antimicrobial: Oxidative Stress (QdNOs)

For Quinoxaline-1,4-di-N-oxide esters:

  • Bioreduction: Under hypoxic conditions (typical of bacterial biofilms or tumors), the N-oxide is reduced by bacterial reductases.

  • Radical Formation: This reduction generates free radical intermediates (hydroxyl radicals).

  • DNA Damage: The radicals cause single-strand breaks in bacterial DNA, leading to apoptosis-like death.

Experimental Protocols

Biological Evaluation: MTT Assay (Anticancer)

Self-Validating Step: Always include a positive control (e.g., Doxorubicin) and a vehicle control (DMSO < 0.1%) to validate cell viability baseline.

  • Seeding: Seed HCT-116 cells (

    
     cells/well) in 96-well plates. Incubate for 24h at 
    
    
    
    .
  • Treatment: Add synthesized chlorinated quinoxaline esters at graded concentrations (0.1, 1, 10, 50, 100

    
    ).
    
  • Incubation: Incubate for 48h.

  • Development: Add MTT reagent (5 mg/mL). Incubate for 4h. Dissolve formazan crystals in DMSO.

  • Readout: Measure absorbance at 570 nm. Calculate IC

    
     using non-linear regression.
    
Antimicrobial Susceptibility (MIC)
  • Inoculum: Prepare bacterial suspension (e.g., S. aureus) adjusted to 0.5 McFarland standard.

  • Dilution: Perform serial two-fold dilutions of the test compound in Mueller-Hinton broth.

  • Incubation:

    
     for 18-24h.
    
  • Visualization: The MIC is the lowest concentration with no visible growth. Validation: Use Resazurin dye to confirm metabolic cessation.

References

  • Chemistry, Synthesis, and Structure Activity Relationship of Anticancer Quinoxalines. MDPI Molecules. Available at: [Link]

  • Quinoxaline 1,4-di-N-oxide Derivatives as New Antinocardial Agents. MDPI Pharmaceuticals. Available at: [Link]

  • Structure–Activity Relationships of Quinoxaline-Based 5-HT3A and 5-HT3AB Receptor-Selective Ligands. ACS Chemical Neuroscience. Available at: [Link]

  • Expanding the chemical space of ester of quinoxaline-7-carboxylate 1,4-di-N-oxide derivatives as potential antitubercular agents. RSC Medicinal Chemistry. Available at: [Link]

  • Design and Synthesis of New Quinoxaline Derivatives as Anticancer Agents. International Journal of Molecular Sciences. Available at: [Link]

Sources

Foundational

Unlocking the Therapeutic Potential of 2,4-Dichlorophenyl quinoxaline-6-carboxylate: A Technical Guide for Drug Discovery

Abstract The quinoxaline scaffold is a cornerstone in medicinal chemistry, with its derivatives demonstrating a vast spectrum of pharmacological activities. This technical guide provides a comprehensive framework for the...

Author: BenchChem Technical Support Team. Date: February 2026

Abstract

The quinoxaline scaffold is a cornerstone in medicinal chemistry, with its derivatives demonstrating a vast spectrum of pharmacological activities. This technical guide provides a comprehensive framework for the systematic evaluation of a novel derivative, 2,4-Dichlorophenyl quinoxaline-6-carboxylate, as a potential therapeutic agent. While this specific molecule is not extensively characterized in existing literature, this document extrapolates from the rich chemical and biological data available for the quinoxaline class to propose a robust, multi-tiered research and development program. We will delineate a strategic pathway from initial synthesis and characterization to a comprehensive in-vitro screening cascade, mechanistic elucidation, and preliminary in-vivo proof-of-concept studies. This guide is intended for researchers, scientists, and drug development professionals, offering detailed protocols, decision-making frameworks, and insights into the causality behind experimental choices, thereby providing a self-validating system for the exploration of this promising compound.

Introduction: The Quinoxaline Scaffold - A Privileged Structure in Drug Discovery

Quinoxaline, a heterocyclic compound formed by the fusion of a benzene and a pyrazine ring, has garnered significant interest in the pharmaceutical sector due to its versatile biological activities.[1] Derivatives of this scaffold have been reported to possess a wide array of pharmacological properties, including anticancer, antimicrobial, antiviral, anti-inflammatory, and anticonvulsant activities.[2][3] The structural diversity that can be achieved by substituting the quinoxaline core allows for the fine-tuning of its biological and pharmacokinetic profiles, making it an attractive starting point for drug discovery programs.[4]

The subject of this guide, 2,4-Dichlorophenyl quinoxaline-6-carboxylate, incorporates a dichlorinated phenyl ring and a carboxylate ester group, features that suggest potential for specific molecular interactions and a distinct pharmacological profile. The electron-withdrawing nature of the chlorine atoms and the potential for hydrogen bonding and steric interactions from the ester moiety warrant a thorough investigation of its therapeutic potential.

Synthesis and Characterization of 2,4-Dichlorophenyl quinoxaline-6-carboxylate

The logical first step in evaluating a novel compound is its efficient synthesis and rigorous characterization. The most common and effective method for synthesizing quinoxaline derivatives is the condensation of an o-phenylenediamine with a 1,2-dicarbonyl compound.[5][6]

Proposed Synthetic Pathway

A plausible synthetic route to 2,4-Dichlorophenyl quinoxaline-6-carboxylate is outlined below. This method is based on well-established reactions in quinoxaline chemistry.

Synthetic_Pathway A 3,4-Diaminobenzoic acid C 2-(2,4-Dichlorophenyl)quinoxaline-6-carboxylic acid A->C Condensation B 2,4-Dichlorophenylglyoxal B->C D 2,4-Dichlorophenyl quinoxaline-6-carboxylate C->D Esterification (e.g., with an alcohol in the presence of acid) Screening_Cascade cluster_0 Tier 1: Broad Spectrum Screening cluster_1 Tier 2: Focused Investigation cluster_2 Tier 3: Lead Optimization & In-Vivo Studies A Cytotoxicity Screening (e.g., NCI-60 panel) C Mechanism of Action Studies (e.g., Apoptosis, Cell Cycle) A->C D Enzyme Inhibition Assays (e.g., Kinase, Topoisomerase) A->D B Antimicrobial Screening (e.g., ESKAPE pathogens) E Antiviral Assays (e.g., Plaque Reduction) B->E F SAR Studies C->F D->F G In-Vivo Efficacy Models (e.g., Xenograft, Infection) E->G F->G Apoptosis_Pathway cluster_0 Potential Mechanisms of Action A 2,4-Dichlorophenyl quinoxaline-6-carboxylate B DNA Intercalation/ Topoisomerase II Inhibition A->B C Kinase Inhibition (e.g., VEGFR) A->C D Induction of Oxidative Stress A->D E Apoptosis B->E C->E D->E

Sources

Exploratory

A Technical Guide to Quinoxaline-6-Carboxylic Acid Derivatives in Modern Medicinal Chemistry

Abstract: The quinoxaline scaffold, a nitrogen-containing heterocyclic system, represents a privileged structure in medicinal chemistry, consistently yielding compounds with a wide spectrum of pharmacological activities....

Author: BenchChem Technical Support Team. Date: February 2026

Abstract: The quinoxaline scaffold, a nitrogen-containing heterocyclic system, represents a privileged structure in medicinal chemistry, consistently yielding compounds with a wide spectrum of pharmacological activities.[1][2] This guide focuses specifically on the quinoxaline-6-carboxylic acid core, a versatile platform that has become a focal point for the development of novel therapeutic agents. The strategic placement of the carboxylic acid moiety at the 6-position provides a crucial chemical handle for diversification, enabling the synthesis of extensive compound libraries for screening. We will explore the fundamental synthetic strategies, delve into the diverse therapeutic applications from oncology to virology, analyze critical structure-activity relationships (SAR), and provide detailed, field-proven experimental protocols for synthesis and biological evaluation. This document is intended for researchers, chemists, and drug development professionals seeking to leverage this potent scaffold in their discovery programs.

The Quinoxaline-6-Carboxylic Acid Core: A Strategic Overview

The quinoxaline framework is a bioisostere of quinoline and naphthalene, formed by the fusion of a benzene ring and a pyrazine ring.[3][4] This arrangement confers favorable physicochemical properties, including aromaticity, planarity, and the ability to participate in various intermolecular interactions such as π-π stacking and hydrogen bonding.

The introduction of a carboxylic acid group at the C-6 position is a deliberate design choice. This functional group serves two primary purposes in drug design:

  • A Versatile Synthetic Handle: The carboxylic acid is readily converted into a wide array of functional groups, most commonly amides, via coupling with a diverse range of amines.[5][6][7] This strategy allows for the systematic exploration of the chemical space around the core scaffold to optimize potency, selectivity, and pharmacokinetic properties.

  • A Key Pharmacophoric Element: The carboxylic acid or its derivatives can act as a hydrogen bond donor or acceptor, directly engaging with amino acid residues in the binding sites of biological targets like kinases, polymerases, and other enzymes.

The combination of the rigid, planar quinoxaline core with the versatile C-6 carboxylic acid functional group creates a powerful platform for generating targeted therapeutic agents.

Synthetic Pathways: From Core to Candidate

The construction of quinoxaline-6-carboxylic acid derivatives typically follows a reliable and modular synthetic approach. The primary methods involve the initial formation of the heterocyclic core followed by functionalization.

Core Synthesis: The Hinsberg Condensation

The most prevalent and classical method for synthesizing the quinoxaline ring is the Hinsberg condensation reaction.[3][8] This involves the cyclocondensation of an ortho-phenylenediamine with a 1,2-dicarbonyl compound. For our specific core, the starting materials are 3,4-diaminobenzoic acid and a suitable α-dicarbonyl compound.

  • Rationale: This reaction is highly efficient and tolerant of a wide range of substituents on both reactants, making it ideal for creating diverse initial scaffolds. The choice of solvent, typically ethanol or acetic acid, facilitates the condensation and subsequent dehydration/aromatization to form the stable quinoxaline ring.[5][6]

A general workflow for this synthesis is presented below.

Synthesis_Workflow cluster_0 Step 1: Core Formation (Hinsberg Condensation) cluster_1 Step 2: Amide Coupling PDA 3,4-Diaminobenzoic Acid Core Quinoxaline-6-carboxylic Acid Core PDA->Core Dicarbonyl 1,2-Dicarbonyl (e.g., Benzil) Dicarbonyl->Core Ethanol/Acetic Acid Reflux Activation Acid Activation (e.g., SOCl₂) Core->Activation Final Final Amide Derivative Activation->Final Amine, Base Amine Primary/Secondary Amine (R-NH₂) Amine->Final

Caption: General Synthetic Workflow for Quinoxaline-6-Carboxamides.

Greener Synthetic Alternatives

In alignment with the principles of green chemistry, methods have been developed to minimize the use of harsh reagents and organic solvents. One notable advancement is the use of high-temperature water as both the solvent and a mild acid-base catalyst for the Hinsberg cyclization.[8] This approach can reduce the formation of decarboxylated side products and simplify purification, offering an environmentally benign route to the core structure.[8]

Derivatization via Amide Coupling

With the quinoxaline-6-carboxylic acid core in hand, the most common next step is amide bond formation. This is a cornerstone of medicinal chemistry for rapidly generating analogs for SAR studies.

  • Acid Activation: The carboxylic acid is first activated to make it more susceptible to nucleophilic attack. A common and effective method is conversion to an acyl chloride using thionyl chloride (SOCl₂) or oxalyl chloride.[7][9]

  • Amine Coupling: The activated acyl chloride is then reacted with a chosen primary or secondary amine in the presence of a non-nucleophilic base (e.g., triethylamine, DIPEA) to neutralize the HCl byproduct. Alternatively, modern peptide coupling reagents like PyBOP or TBTU can be employed for milder, high-yield reactions, especially with sensitive or valuable amines.[5][6]

Therapeutic Applications and Biological Activity

Quinoxaline-6-carboxylic acid derivatives have demonstrated significant potential across multiple therapeutic areas. Their planar structure allows them to intercalate with DNA or fit into the ATP-binding pockets of enzymes, while the diverse side chains generated from the carboxylic acid fine-tune their specificity and potency.

Oncology

Cancer remains a primary focus for the application of these derivatives.[1][10] They have been shown to inhibit cancer cell proliferation through several distinct mechanisms of action.

  • Tubulin Polymerization Inhibition: Certain derivatives function as mitotic inhibitors by binding to tubulin, preventing its polymerization into microtubules.[1][11] This disruption of the cytoskeleton induces cell cycle arrest, typically at the G2/M phase, and subsequently triggers apoptosis.

  • Kinase Inhibition: The quinoxaline scaffold is effective at targeting the ATP-binding site of various protein kinases. Derivatives have been developed as potent inhibitors of Epidermal Growth Factor Receptor (EGFR) tyrosine kinase, a key driver in several cancers.[1]

  • Apoptosis Induction: Independent of specific targets, many quinoxaline compounds have been shown to induce programmed cell death (apoptosis) in cancer cell lines, making them valuable as general cytotoxic agents.[10]

Anticancer_MoA Quinoxaline Quinoxaline-6-Carboxylic Acid Derivative Tubulin Tubulin Monomers Quinoxaline->Tubulin Binds to Mitosis Mitosis / Cell Division Quinoxaline->Mitosis Arrests G2/M Phase EGFR EGFR Kinase Quinoxaline->EGFR Inhibits ATP Binding Microtubules Microtubule Formation Tubulin->Microtubules Polymerizes Microtubules->Mitosis Enables Apoptosis Apoptosis (Cell Death) Mitosis->Apoptosis Leads to Signaling Proliferation Signaling EGFR->Signaling Activates Signaling->Mitosis Promotes

Caption: Key Anticancer Mechanisms of Quinoxaline Derivatives.

Antiviral and Antimicrobial Activity

The quinoxaline scaffold is a promising platform for developing agents against infectious diseases.[3]

  • Antiviral: Derivatives have shown efficacy against a range of viruses, including influenza, coronaviruses, and HIV.[3][5][6][12] The mechanism can involve the inhibition of crucial viral enzymes like reverse transcriptase or interference with the virus's ability to enter host cells.[3]

  • Antibacterial: Broad-spectrum activity has been reported against both Gram-positive and Gram-negative bacteria.[7][13] Notably, quinoxaline-1,4-di-N-oxide derivatives have exhibited potent activity against Mycobacterium tuberculosis, the causative agent of tuberculosis.[13][14]

Anti-inflammatory Properties

Chronic inflammation is a hallmark of many diseases. Quinoxaline derivatives can modulate inflammatory pathways by inhibiting key mediators such as cyclooxygenase (COX) enzymes, various cytokines, and the transcription factor NF-κB.[15]

Structure-Activity Relationship (SAR) Insights

Systematic modification of the quinoxaline-6-carboxylic acid scaffold has yielded critical insights into the structural requirements for biological activity.

Position Modification Observed Effect on Activity Example Therapeutic Area Reference
C-6 Amide Variation of amine substituent (aliphatic, aromatic, heterocyclic)Significantly modulates potency and target selectivity. This is the primary point of diversification.Broad (Anticancer, Antiviral)[6]
C-6 Amide (Aromatic) Electron-donating groups (e.g., -CH₃, -OCH₃) on the phenyl ringCan increase anticancer activity in certain series.Anticancer[10]
C-6 Amide (Aromatic) Electron-withdrawing groups (e.g., -Cl, -F) on the phenyl ringCan decrease anticancer activity in some series, but may improve pharmacokinetic properties.Anticancer[10]
C-2, C-3 Substitution with aryl or heteroaryl groups (e.g., phenyl, furyl)Critical for potency. Bis-2-furyl substitution is particularly beneficial for antiviral activity.Antiviral, Anticancer[3]
Benzene Ring Introduction of electron-withdrawing groups (e.g., -Cl)Can improve activity; for example, a chloro group slightly improved anticancer potency.Anticancer[10]

Key Takeaway: The SAR data strongly suggest that the quinoxaline-6-carboxamide scaffold is highly tunable. The greatest impact on biological activity comes from the diverse substituents installed via the amide linker, while modifications at the C-2 and C-3 positions are crucial for establishing high-potency interactions with the target.

Key Experimental Protocols

The following protocols provide a self-validating system for the synthesis and preliminary biological evaluation of a novel quinoxaline-6-carboxamide derivative.

Protocol: Synthesis of a Model Derivative

Objective: To synthesize N-(4-chlorophenyl)-2,3-diphenylquinoxaline-6-carboxamide.

Step 1: Synthesis of 2,3-diphenylquinoxaline-6-carboxylic acid

  • To a 100 mL round-bottom flask, add 3,4-diaminobenzoic acid (1.52 g, 10 mmol) and benzil (2.10 g, 10 mmol).

  • Add 40 mL of glacial acetic acid.

  • Fit the flask with a reflux condenser and heat the mixture to reflux (approx. 118°C) with stirring for 4 hours.

  • Monitor the reaction by TLC (e.g., 9:1 Dichloromethane:Methanol).

  • Upon completion, allow the reaction mixture to cool to room temperature. A precipitate will form.

  • Pour the mixture into 200 mL of cold water and stir for 30 minutes.

  • Collect the solid product by vacuum filtration, wash thoroughly with water, and dry under vacuum.

  • Validation: Characterize the product by ¹H NMR and Mass Spectrometry to confirm the structure and purity of the quinoxaline-6-carboxylic acid core.

Step 2: Synthesis of N-(4-chlorophenyl)-2,3-diphenylquinoxaline-6-carboxamide

  • In a 50 mL flame-dried, two-neck round-bottom flask under a nitrogen atmosphere, suspend the carboxylic acid from Step 1 (1.64 g, 5 mmol) in 20 mL of anhydrous dichloromethane (DCM).

  • Add 2-3 drops of anhydrous dimethylformamide (DMF).

  • Slowly add oxalyl chloride (0.52 mL, 6 mmol) dropwise at 0°C.

  • Allow the mixture to warm to room temperature and stir for 2 hours until the solution becomes clear (indicating acyl chloride formation).

  • In a separate flask, dissolve 4-chloroaniline (0.70 g, 5.5 mmol) and triethylamine (1.05 mL, 7.5 mmol) in 15 mL of anhydrous DCM.

  • Cool the amine solution to 0°C and slowly add the acyl chloride solution from the first flask via cannula.

  • Stir the reaction at room temperature overnight.

  • Wash the reaction mixture sequentially with 1N HCl (2 x 20 mL), saturated NaHCO₃ solution (2 x 20 mL), and brine (1 x 20 mL).

  • Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure.

  • Purify the crude product by column chromatography or recrystallization.

  • Validation: Confirm the final product structure, purity, and identity using ¹H NMR, ¹³C NMR, and High-Resolution Mass Spectrometry (HRMS).

Protocol: In Vitro Anticancer Activity (MTT Assay)

Objective: To determine the cytotoxic effect (IC₅₀) of the synthesized compound on a human cancer cell line (e.g., HCT116).[10][16]

  • Cell Culture: Culture HCT116 cells in appropriate media (e.g., McCoy's 5A with 10% FBS) in a humidified incubator at 37°C with 5% CO₂.

  • Cell Seeding: Seed the cells into a 96-well plate at a density of 5,000-10,000 cells per well and allow them to adhere overnight.

  • Compound Treatment: Prepare a stock solution of the synthesized compound in DMSO. Perform serial dilutions in culture media to achieve a range of final concentrations (e.g., 0.01 µM to 100 µM). The final DMSO concentration in the wells should be <0.5%.

  • Replace the old media with the media containing the compound dilutions. Include wells with untreated cells (negative control) and cells treated with a known cytotoxic drug like Doxorubicin (positive control).

  • Incubation: Incubate the plate for 48-72 hours.

  • MTT Addition: Add 20 µL of MTT solution (5 mg/mL in PBS) to each well and incubate for another 3-4 hours. Viable cells will reduce the yellow MTT to purple formazan crystals.

  • Solubilization: Carefully remove the media and add 150 µL of DMSO to each well to dissolve the formazan crystals.

  • Data Acquisition: Measure the absorbance at 570 nm using a microplate reader.

  • Analysis: Calculate the percentage of cell viability for each concentration relative to the untreated control. Plot the viability against the log of the compound concentration and determine the IC₅₀ value (the concentration that inhibits 50% of cell growth) using non-linear regression analysis.

Future Perspectives and Conclusion

The quinoxaline-6-carboxylic acid scaffold is a remarkably fruitful starting point for the discovery of new medicines. Its synthetic tractability and proven track record across diverse biological targets ensure its continued relevance in drug development.

Future efforts will likely focus on:

  • Target-Specific Design: Moving beyond general cytotoxicity to design derivatives with high selectivity for specific enzyme isoforms or mutant proteins, thereby reducing off-target toxicity.

  • Combination Therapies: Exploring the synergistic effects of these derivatives with existing therapeutic agents to overcome drug resistance.

  • Advanced Drug Delivery: Conjugating these molecules to delivery systems to improve their solubility, bioavailability, and tumor-targeting capabilities.

References

Sources

Foundational

A Senior Application Scientist's Guide to Novel Quinoxaline Scaffolds in Drug Discovery

Authored for Researchers, Scientists, and Drug Development Professionals Foreword: The Enduring Promise of a Privileged Scaffold In the landscape of medicinal chemistry, certain molecular frameworks consistently reappear...

Author: BenchChem Technical Support Team. Date: February 2026

Authored for Researchers, Scientists, and Drug Development Professionals

Foreword: The Enduring Promise of a Privileged Scaffold

In the landscape of medicinal chemistry, certain molecular frameworks consistently reappear, demonstrating a remarkable capacity to interact with a multitude of biological targets. These are the "privileged scaffolds," and among them, the quinoxaline nucleus—a simple fusion of a benzene and a pyrazine ring—stands out for its profound versatility and therapeutic relevance.[1][2] Its synthetic tractability, coupled with a wide spectrum of pharmacological activities, has established it as a cornerstone in the development of novel therapeutic agents.[2][3]

This guide moves beyond a mere recitation of facts. It is designed to provide a deep, mechanistic understanding of why quinoxaline scaffolds are so effective and how they can be rationally developed. We will explore the causality behind synthetic choices, delve into the molecular mechanisms that drive their biological effects, and provide robust, validated protocols to empower your own discovery programs.

The Quinoxaline Core: An Archetype of Molecular Versatility

The quinoxaline scaffold is more than just a rigid aromatic system. Its two nitrogen atoms act as key hydrogen bond acceptors, while the planar bicyclic structure provides a perfect anchor for substituents to explore and interact with the three-dimensional space of protein binding pockets.[4] This inherent structural feature is the foundation of its "privileged" status.

Furthermore, slight modifications to the core or its substituents can dramatically alter its electronic properties and, consequently, its biological activity.[5] This tunability allows for the systematic optimization of lead compounds to enhance potency, selectivity, and pharmacokinetic profiles.

Synthetic Strategies: Building the Quinoxaline Armamentarium

The creation of diverse quinoxaline libraries is central to any drug discovery campaign. The classical and most fundamental approach involves the cyclocondensation of an o-phenylenediamine with a 1,2-dicarbonyl compound.[2] However, modern synthetic chemistry has provided a host of advanced, efficient, and greener methodologies.

Key Synthetic Methodologies:
  • Classic Cyclocondensation: The reaction of o-phenylenediamines with α-diketones remains a robust and high-yielding method for accessing 2,3-disubstituted quinoxalines.[2]

  • Microwave-Assisted Synthesis: This technique significantly reduces reaction times, often to mere minutes, and frequently proceeds without the need for a solvent, aligning with the principles of green chemistry.[6][7]

  • Catalytic Approaches: A variety of catalysts, including iodine, zinc triflate, and recyclable clay-based reagents like bentonite K-10, can facilitate the synthesis under milder conditions, improving yields and simplifying purification.[8]

  • The Beirut Reaction: This elegant method provides access to quinoxaline-1,4-dioxides through the cycloaddition of benzofurazan N-oxide with various reactive partners. These N-oxide derivatives often exhibit unique biological properties and can be subsequently reduced to the parent quinoxaline.[9]

Workflow for Quinoxaline Library Synthesis

The following diagram outlines a typical workflow for the synthesis and initial screening of a novel quinoxaline library.

G cluster_0 Synthesis & Purification cluster_1 Characterization & Screening A Reactant Selection (o-phenylenediamine, dicarbonyl) B Reaction Condition Optimization (Catalyst, Solvent, Temp) A->B C Cyclocondensation Reaction B->C D Purification (Chromatography, Recrystallization) C->D E Structural Verification (NMR, MS, HPLC) D->E Pure Compounds F Primary Biological Assay (e.g., Cytotoxicity Screen) E->F G Hit Identification F->G

Caption: A generalized workflow for quinoxaline-based drug discovery.

Biological Activities & Mechanisms of Action

Quinoxaline derivatives exhibit a remarkable breadth of biological activities, positioning them as valuable candidates for treating a wide range of human diseases.[5][10][11]

Anticancer Activity

This is arguably the most extensively studied application of quinoxalines.[12][13] Their anticancer effects are diverse, often involving the inhibition of key enzymes and signaling pathways that are dysregulated in cancer.[1][2]

  • Protein Kinase Inhibition: Many quinoxaline derivatives function as ATP-competitive inhibitors of protein kinases crucial for cancer cell proliferation and survival, such as Epidermal Growth Factor Receptor (EGFR), Vascular Endothelial Growth Factor Receptor (VEGFR), and Platelet-Derived Growth Factor Receptor (PDGFR).[2][14] By blocking the ATP-binding site, these compounds disrupt the signaling cascades that drive tumor growth.[1]

  • Topoisomerase Inhibition: Some scaffolds act as topoisomerase II inhibitors, enzymes essential for managing DNA topology during replication. Their inhibition leads to DNA damage and the induction of apoptosis (programmed cell death).[2]

  • Hypoxia-Activated Prodrugs: Quinoxaline 1,4-di-N-oxides are particularly interesting as they can be selectively reduced in the hypoxic (low oxygen) environment characteristic of solid tumors, releasing a cytotoxic agent that targets cancer cells while sparing healthy tissue.[15]

The following diagram illustrates the inhibitory action of a quinoxaline derivative on a generic receptor tyrosine kinase signaling pathway.

G cluster_0 Cell Membrane cluster_1 Intracellular Signaling Cascade RTK Receptor Tyrosine Kinase (e.g., EGFR) ADP ADP RTK->ADP P1 Downstream Signaling (RAS/MAPK) RTK->P1 Phosphorylation Ligand Growth Factor Ligand->RTK Quinoxaline Quinoxaline Inhibitor Quinoxaline->RTK Blocks ATP Binding Site ATP ATP ATP->RTK P2 Cell Proliferation, Survival, Angiogenesis P1->P2

Caption: Quinoxaline inhibiting a receptor tyrosine kinase pathway.

Antimicrobial and Antiviral Activity

The quinoxaline scaffold is a promising framework for developing new antimicrobial agents, a critical need given the rise of antibiotic resistance.[16] They have demonstrated activity against both Gram-positive and Gram-negative bacteria, as well as various fungal strains.[1][17]

Similarly, in virology, numerous quinoxaline derivatives have been synthesized and evaluated as potential antiviral agents.[18] They have shown inhibitory activity against a range of viruses, including Herpes Simplex Virus (HSV), Human Immunodeficiency Virus (HIV), and respiratory viruses.[18][19][20] The natural product Echinomycin, which contains two quinoxaline chromophores, is a well-known DNA intercalating agent with potent antibiotic and antiviral properties.[21][22]

Other Therapeutic Areas

The versatility of the quinoxaline core extends to many other areas, including:

  • Anti-inflammatory: Acting through inhibition of pathways like COX-2.[2]

  • Antimalarial & Antiprotozoal: Derivatives have shown activity against Plasmodium falciparum and other parasites.[15][23]

  • Antidepressant: Modulating central nervous system targets.[17]

Structure-Activity Relationship (SAR) Insights

Systematic modification of the quinoxaline scaffold is key to optimizing biological activity. SAR studies help elucidate which chemical groups at specific positions are critical for target engagement.

Position on Quinoxaline RingGeneral Observation on ActivityRationale / Example
R2 / R3 Substitutions here are critical for defining the mode of action. Bulky aromatic or heterocyclic groups often enhance kinase inhibition.The groups project into the ATP-binding pocket of kinases, forming key interactions.[5]
R6 / R7 Electron-withdrawing groups (e.g., -Cl, -NO2) can enhance anticancer activity.Modifies the electronic properties of the ring system, potentially improving binding affinity or cellular uptake.[5]
N1 / N4 Oxides The presence of N-oxides (Quinoxaline 1,4-dioxides) confers unique activities, including selective cytotoxicity in hypoxic conditions.These are prodrugs that are activated by reduction in low-oxygen environments.[15][23]

This table provides generalized insights; specific SAR is highly dependent on the biological target.[24][25]

Experimental Protocols: A Self-Validating Approach

Trustworthy research relies on robust and reproducible methodologies. The following protocols are designed to be self-validating, incorporating necessary purification and characterization steps.

General Protocol for Synthesis of a 2,3-Diphenylquinoxaline

This protocol describes the classic condensation reaction, a foundational method for quinoxaline synthesis.[2]

Materials:

  • o-Phenylenediamine (1.0 mmol, 108.1 mg)

  • Benzil (1.0 mmol, 210.2 mg)

  • Ethanol (10 mL)

  • Glacial Acetic Acid (catalytic amount, ~0.1 mL)

Equipment:

  • 50 mL round-bottom flask

  • Reflux condenser

  • Magnetic stirrer and hotplate

  • Thin Layer Chromatography (TLC) plate (silica gel)

  • Rotary evaporator

  • Equipment for column chromatography and recrystallization

Step-by-Step Procedure:

  • Reaction Setup: To the round-bottom flask, add o-phenylenediamine (1.0 mmol) and benzil (1.0 mmol).

  • Solvent Addition: Add ethanol (10 mL) and a magnetic stir bar.

  • Catalyst Addition: Add a few drops of glacial acetic acid to catalyze the condensation.

  • Reflux: Attach the reflux condenser and heat the mixture to reflux (approx. 80°C) with stirring.

  • Monitoring: Monitor the reaction progress by TLC (e.g., using a 4:1 Hexane:Ethyl Acetate mobile phase). The disappearance of starting materials and the appearance of a new, less polar spot indicates product formation. The reaction is typically complete within 2-4 hours.

  • Workup: Once the reaction is complete, allow the mixture to cool to room temperature. The product often precipitates directly from the solution.

  • Isolation & Purification: Collect the solid product by vacuum filtration. Wash the solid with cold ethanol to remove residual impurities. If necessary, further purify the product by recrystallization from ethanol or by silica gel column chromatography.

  • Characterization: Dry the purified product under vacuum. Confirm its identity and purity using analytical techniques such as ¹H NMR, ¹³C NMR, and Mass Spectrometry to validate that the desired 2,3-diphenylquinoxaline has been synthesized.

Protocol for In Vitro Cytotoxicity (MTT Assay)

This assay is a standard colorimetric method for assessing the cytotoxic effect of compounds on cancer cell lines.[1]

Materials:

  • Human cancer cell line (e.g., HCT116, MCF-7)

  • Complete cell culture medium (e.g., DMEM with 10% FBS)

  • Quinoxaline test compounds (dissolved in DMSO to create stock solutions)

  • MTT reagent (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution

  • Solubilization solution (e.g., DMSO or acidified isopropanol)

Step-by-Step Procedure:

  • Cell Seeding: Seed cancer cells into a 96-well plate at a predetermined density (e.g., 5,000 cells/well) and incubate for 24 hours to allow for cell attachment.

  • Compound Treatment: Prepare serial dilutions of the quinoxaline compounds in cell culture medium. Remove the old medium from the wells and add 100 µL of the compound dilutions. Include vehicle control (medium with DMSO) and untreated control wells.

  • Incubation: Incubate the plate for 48-72 hours at 37°C in a humidified, 5% CO₂ incubator.

  • MTT Addition: Add 10 µL of MTT reagent to each well and incubate for an additional 2-4 hours. During this time, viable cells with active mitochondrial dehydrogenases will convert the yellow MTT to purple formazan crystals.

  • Solubilization: Add 100 µL of solubilization solution to each well to dissolve the formazan crystals.

  • Data Acquisition: Measure the absorbance of each well at a wavelength of 570 nm using a microplate reader.

  • Data Analysis: Calculate the percentage of cell viability relative to the vehicle-treated control cells. Plot the results to generate a dose-response curve and determine the IC₅₀ value (the concentration of the compound that inhibits 50% of cell growth).[1]

Future Directions & Conclusion

The quinoxaline scaffold is far from being fully exploited. Future research will likely focus on developing highly selective inhibitors for specific kinase isoforms, creating novel hybrid molecules that combine the quinoxaline core with other pharmacophores, and further exploring their potential in combating drug-resistant pathogens.[16][26] The continued application of green chemistry principles will also be crucial for the sustainable development of these vital compounds.[6][8]

References

  • Novel Synthetic Routes to Prepare Biologically Active Quinoxalines and Their Derivatives: A Synthetic Review for the Last Two Decades. (2021). MDPI. Available at: [Link]

  • Quinoxaline 1,4-di-N-Oxides: Biological Activities and Mechanisms of Actions. PMC. Available at: [Link]

  • Antitumoral activity of quinoxaline derivatives: A systematic review. (2018). ResearchGate. Available at: [Link]

  • Overview of the structure-activity relationship (SAR) of quinoxaline... ResearchGate. Available at: [Link]

  • A systematic review on the anti-microbial activities and structure-activity relationship (SAR) of quinoxaline derivatives. (2025). PubMed. Available at: [Link]

  • Recent Updates on the Anticancer Activity of Quinoxaline Hybrids (Jan. 2017-Jan. 2022). (2022). MDPI. Available at: [Link]

  • Recent Methods for the Synthesis of Quinoxaline Derivatives and their Biological Activities. (2023). europepmc.org. Available at: [Link]

  • Exploring the Anticancer Properties of Quinoxaline-Based Molecules: A Systematic Review. (2025). PubMed. Available at: [Link]

  • Advances in quinoxaline derivatives: synthetic routes and antiviral efficacy against respiratory pathogens. (2024). RSC Publishing. Available at: [Link]

  • Chemistry, Synthesis, and Structure Activity Relationship of Anticancer Quinoxalines. (2023). MDPI. Available at: [Link]

  • Recent advances on quinoxalines as target-oriented chemotherapeutic anticancer agents through apoptosis. (2024). PubMed. Available at: [Link]

  • Methods of Preparation of Quinoxalines. (2023). Encyclopedia.pub. Available at: [Link]

  • Structure–Activity Relationships of Quinoxaline-Based 5-HT3A and 5-HT3AB Receptor-Selective Ligands. PMC - PubMed Central. Available at: [Link]

  • Chemistry and pharmacological diversity of quinoxaline motifs as anticancer agents. (2018). Acta Pharmaceutica. Available at: [Link]

  • SAR (Structure‐activity relationship) and potent compound of... ResearchGate. Available at: [Link]

  • Efficient Synthesis of Aromatic Quinoxaline Derivatives. (2023). eCommons. Available at: [Link]

  • Quinoxaline Nucleus: A Promising Scaffold in Anti-cancer Drug Discovery. (2016). benthamscience.com. Available at: [Link]

  • Design and Synthesis of New Quinoxaline Derivatives as Anticancer Agents and Apoptotic Inducers. Semantic Scholar. Available at: [Link]

  • Quinoxaline Derivatives as Antiviral Agents: A Systematic Review. (2020). PMC. Available at: [Link]

  • Quinoxaline 1,4-Dioxides: Advances in Chemistry and Chemotherapeutic Drug Development. (2023). MDPI. Available at: [Link]

  • Synthesis, Reactions and Biological Activity of Quinoxaline Derivatives. (2015). article.sapub.org. Available at: [Link]

  • Recent Advances in the Synthesis of Quinoxalines. A Mini Review. (2024). Mother Theresa institute. Available at: [Link]

  • A State-Of-The-Art Overview of Quinoxaline, Its Derivatives, and Applications. (2025). ijpsjournal.com. Available at: [Link]

  • Quinoxaline, its derivatives and applications: A State of the Art review. ReCIPP. Available at: [Link]

  • Biological activity of quinoxaline derivatives. ResearchGate. Available at: [Link]

  • A phase I and pharmacokinetic study of the quinoxaline antitumour Agent R(+)XK469 in patients with advanced solid tumours. (2008). PubMed. Available at: [Link]

  • Quinoxaline – Knowledge and References. Taylor & Francis. Available at: [Link]

  • Synthesis and antimicrobial activity of some new quinoxaline derivatives. Scholars Research Library. Available at: [Link]

  • Synthesis and Antimicrobial Activity of Some New Substituted Quinoxalines. (2019). MDPI. Available at: [Link]

  • Quinoxaline‐containing clinical drugs. | Download Scientific Diagram. ResearchGate. Available at: [Link]

  • Quinoxaline Derivatives as Antiviral Agents: A Systematic Review. (2020). MDPI. Available at: [Link]

Sources

Protocols & Analytical Methods

Method

Application Notes and Protocols: A Detailed Guide to the Synthesis of 2,4-Dichlorophenyl quinoxaline-6-carboxylate

Introduction Quinoxaline derivatives are a prominent class of nitrogen-containing heterocyclic compounds, forming the core structure of numerous molecules with significant biological and pharmacological properties.[1] Th...

Author: BenchChem Technical Support Team. Date: February 2026

Introduction

Quinoxaline derivatives are a prominent class of nitrogen-containing heterocyclic compounds, forming the core structure of numerous molecules with significant biological and pharmacological properties.[1] This bicyclic system, composed of a fused benzene and pyrazine ring, is a privileged scaffold in medicinal chemistry, appearing in various therapeutic agents, including anticancer, antimicrobial, and antiviral drugs.[2][3] The functionalization of the quinoxaline core, particularly through the introduction of carboxylic acid and ester moieties, allows for the fine-tuning of these biological activities and the development of novel drug candidates.[4][5]

This document provides a comprehensive, two-part protocol for the synthesis of a specific derivative, 2,4-Dichlorophenyl quinoxaline-6-carboxylate. The intended audience for this guide includes researchers, medicinal chemists, and drug development professionals. The methodology is presented with an emphasis on the underlying chemical principles, providing not just a series of steps, but a rationale for the experimental choices, ensuring both reproducibility and a deeper understanding of the synthesis.

Overall Synthesis Strategy

The synthesis of the target compound is logically approached in a two-step sequence. The first part involves the construction of the core heterocyclic structure, quinoxaline-6-carboxylic acid. The second part is the esterification of this carboxylic acid with 2,4-dichlorophenol to yield the final product. This strategy separates the formation of the stable quinoxaline ring from the more delicate ester bond formation.

G cluster_0 Part 1: Quinoxaline Core Synthesis cluster_1 Part 2: Esterification 3,4-Diaminobenzoic Acid 3,4-Diaminobenzoic Acid Condensation Reaction Condensation Reaction 3,4-Diaminobenzoic Acid->Condensation Reaction Glyoxal Glyoxal Glyoxal->Condensation Reaction Quinoxaline-6-carboxylic Acid Quinoxaline-6-carboxylic Acid Condensation Reaction->Quinoxaline-6-carboxylic Acid Quinoxaline-6-carboxylic Acid_ref Quinoxaline-6-carboxylic Acid 2,4-Dichlorophenol 2,4-Dichlorophenol Steglich Esterification Steglich Esterification 2,4-Dichlorophenol->Steglich Esterification Final Product 2,4-Dichlorophenyl quinoxaline-6-carboxylate Steglich Esterification->Final Product Quinoxaline-6-carboxylic Acid_ref->Steglich Esterification

Caption: Overall workflow for the synthesis of the target compound.

Part 1: Synthesis of Quinoxaline-6-carboxylic Acid

Principle and Rationale

The cornerstone of quinoxaline synthesis is the condensation reaction between an aromatic 1,2-diamine and a 1,2-dicarbonyl compound.[6][7] This method is robust, high-yielding, and widely applicable. In this protocol, we utilize 3,4-diaminobenzoic acid as the aromatic diamine. The presence of the carboxylic acid group on the diamine starting material directly installs this functionality onto the final quinoxaline ring at the 6-position.

Glyoxal, the simplest 1,2-dicarbonyl compound, is used as the cyclizing partner. The reaction proceeds via a double condensation mechanism, forming two imine bonds, followed by aromatization to yield the stable quinoxaline ring system. Ethanol is chosen as the solvent due to its ability to dissolve the reactants and its relatively low boiling point, which facilitates product isolation. The reaction is typically self-catalyzed or may be facilitated by gentle heating or a catalytic amount of acid.

Reaction1 cluster_reactants cluster_products cluster_conditions r1 3,4-Diaminobenzoic Acid arrow_node r1->arrow_node plus1 + plus1->arrow_node r2 Glyoxal r2->arrow_node p1 Quinoxaline-6-carboxylic Acid c1 Ethanol (Solvent) Reflux arrow_node->p1

Caption: Synthesis of the quinoxaline-6-carboxylic acid intermediate.

Detailed Experimental Protocol
  • Reactant Preparation: In a 250 mL round-bottom flask equipped with a magnetic stirrer and a reflux condenser, add 3,4-diaminobenzoic acid (1.0 eq).

  • Solvent Addition: Add ethanol (e.g., 5-10 mL per gram of diamine) to the flask. Stir the mixture to form a suspension.

  • Reagent Addition: To the stirred suspension, add an aqueous solution of glyoxal (40 wt. %, 1.1 eq) dropwise at room temperature.

  • Reaction: Heat the reaction mixture to reflux (approximately 78 °C) and maintain this temperature for 2-4 hours. The progress of the reaction can be monitored by Thin Layer Chromatography (TLC).[1]

  • Isolation and Purification:

    • After the reaction is complete, allow the mixture to cool to room temperature. The product may precipitate out of the solution.

    • If precipitation occurs, collect the solid product by vacuum filtration.

    • Wash the collected solid with a small amount of cold ethanol to remove residual impurities.

    • If the product does not precipitate, reduce the volume of the solvent under reduced pressure. The resulting solid can then be collected by filtration.

    • Dry the purified product in a vacuum oven. The expected product is quinoxaline-6-carboxylic acid.[8][9]

Part 2: Synthesis of 2,4-Dichlorophenyl quinoxaline-6-carboxylate

Principle and Rationale

The formation of an ester from a carboxylic acid and a phenol can be challenging under standard acidic conditions (Fischer esterification) due to the lower nucleophilicity of the phenolic hydroxyl group compared to aliphatic alcohols.[2] To overcome this, the Steglich Esterification is the method of choice. This reaction utilizes a carbodiimide coupling agent, typically N,N'-dicyclohexylcarbodiimide (DCC), and a nucleophilic catalyst, 4-dimethylaminopyridine (DMAP).[7][10]

The mechanism proceeds as follows:

  • The carboxylic acid adds to one of the C=N bonds of DCC, forming a highly reactive O-acylisourea intermediate.[10]

  • The DMAP, being a superior nucleophile, attacks this intermediate, displacing the dicyclohexylurea group and forming an even more reactive acylpyridinium species. This step is crucial for accelerating the reaction and preventing a side reaction where the O-acylisourea rearranges to a stable N-acylurea.

  • Finally, the 2,4-dichlorophenol attacks the acylpyridinium intermediate, forming the desired ester and regenerating the DMAP catalyst.

A key feature of this reaction is the formation of the N,N'-dicyclohexylurea (DCU) byproduct, which is largely insoluble in common organic solvents like dichloromethane (DCM) and can be easily removed by filtration.[3]

Reaction2 cluster_products cluster_conditions r1 Quinoxaline-6-carboxylic Acid arrow_node r1->arrow_node plus1 + plus1->arrow_node r2 2,4-Dichlorophenol r2->arrow_node p1 2,4-Dichlorophenyl quinoxaline-6-carboxylate c1 DCC, DMAP DCM, rt arrow_node->p1

Caption: Steglich esterification to form the final product.

Detailed Experimental Protocol
  • Reactant Preparation: To a dry 250 mL round-bottom flask under an inert atmosphere (e.g., nitrogen or argon), add quinoxaline-6-carboxylic acid (1.0 eq), 2,4-dichlorophenol (1.1 eq), and DMAP (0.1 eq).

  • Solvent Addition: Add anhydrous dichloromethane (DCM) to the flask (e.g., 10-15 mL per gram of carboxylic acid) and stir the mixture at room temperature until all solids are dissolved.

  • Coupling Agent Addition: Cool the solution to 0 °C in an ice bath. Add a solution of DCC (1.2 eq) in a small amount of anhydrous DCM dropwise to the reaction mixture over 15-20 minutes. A white precipitate of DCU will begin to form.

  • Reaction: Remove the ice bath and allow the reaction to stir at room temperature for 12-24 hours. Monitor the reaction's progress by TLC.

  • Work-up and Purification:

    • Once the reaction is complete, filter the mixture through a pad of Celite to remove the precipitated DCU. Wash the filter cake with a small amount of DCM.[1]

    • Transfer the filtrate to a separatory funnel and wash sequentially with 5% aqueous HCl (to remove excess DMAP), saturated aqueous NaHCO₃ (to remove unreacted carboxylic acid), and brine.

    • Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure.

  • Final Purification: The crude product can be further purified by column chromatography on silica gel (using a hexane/ethyl acetate gradient) or by recrystallization from a suitable solvent system (e.g., ethanol/water) to yield the pure 2,4-Dichlorophenyl quinoxaline-6-carboxylate.[1]

Quantitative Data Summary

The following table provides representative quantities and conditions for the synthesis. Actual amounts should be scaled as needed by the researcher.

ParameterPart 1: Quinoxaline SynthesisPart 2: Steglich Esterification
Key Reactant 1 3,4-Diaminobenzoic AcidQuinoxaline-6-carboxylic Acid
Molar Equivalent 1.01.0
Key Reactant 2 Glyoxal (40% aq.)2,4-Dichlorophenol
Molar Equivalent 1.11.1
Reagent/Catalyst N/ADCC (1.2 eq), DMAP (0.1 eq)
Solvent EthanolDichloromethane (DCM)
Temperature Reflux (~78 °C)0 °C to Room Temperature
Reaction Time 2 - 4 hours12 - 24 hours
Typical Yield 85 - 95%70 - 90%

Characterization

The identity and purity of the final product, 2,4-Dichlorophenyl quinoxaline-6-carboxylate, should be confirmed using standard analytical techniques.[5]

  • Nuclear Magnetic Resonance (NMR): ¹H and ¹³C NMR spectroscopy will confirm the chemical structure by showing the characteristic shifts and coupling constants for the protons and carbons in the quinoxaline and dichlorophenyl rings.

  • Infrared (IR) Spectroscopy: IR analysis should show a characteristic C=O stretching frequency for the ester group (typically ~1730-1750 cm⁻¹) and the disappearance of the broad O-H stretch from the starting carboxylic acid.

  • Mass Spectrometry (MS): High-resolution mass spectrometry (HRMS) will confirm the molecular weight and elemental composition of the synthesized compound.

By following this detailed guide, researchers can reliably synthesize 2,4-Dichlorophenyl quinoxaline-6-carboxylate, providing a valuable building block for further investigation in drug discovery and materials science.

References

  • Abu-Hashem, A. A. (2015). Synthesis, Reactions and Biological Activity of Quinoxaline Derivatives. American Journal of Organic Chemistry, 5(1), 14-56. [Link]

  • Lutjen, A. B., Quirk, M. A., & Kolonko, E. M. (2018). Synthesis of Esters Via a Greener Steglich Esterification in Acetonitrile. Journal of Visualized Experiments, (140), 58803. [Link]

  • Gouda, M. A., et al. (2022). An Efficient Protocol for the Synthesis of Quinoxaline Derivatives at Room Temperature Using Recyclable Alumina-Supported Heteropolyoxometalates. Journal of Chemistry, 2022, 1-8. [Link]

  • Clarke, C. J., et al. (2021). A solvent-reagent selection guide for Steglich-type esterification of carboxylic acids. Green Chemistry, 23(16), 5859-5867. [Link]

  • Organic Chemistry Portal. (n.d.). Steglich Esterification. Retrieved from [Link]

  • Palma-Cano, I., et al. (2020). Biological activity of esters of quinoxaline-7-carboxylate 1,4-di-N-oxide against E. histolytica and their analysis as potential thioredoxin reductase inhibitors. Parasitology International, 75, 102046. [Link]

  • Neises, B., & Steglich, W. (1978). Simple Method for the Esterification of Carboxylic Acids. Angewandte Chemie International Edition in English, 17(7), 522-524. [Link]

  • Reyes-García, E. A., et al. (2022). Synthesis of 2,3-Diarylquinoxaline Carboxylic Acids in High-Temperature Water. The Journal of Organic Chemistry, 87(13), 8348–8357. [Link]

  • NPTEL. (n.d.). Synthesis of Esters. Retrieved from [Link]

  • Organic Chemistry Portal. (n.d.). Quinoxaline synthesis. Retrieved from [Link]

  • Glund, K., et al. (1989). Biosynthesis of quinoxaline antibiotics: purification and characterization of the quinoxaline-2-carboxylic acid activating enzyme from Streptomyces triostinicus. Biochemistry, 28(6), 2427–2432. [Link]

  • Rawat, P., & Verma, S. M. (2021). Novel Synthetic Routes to Prepare Biologically Active Quinoxalines and Their Derivatives. Polycyclic Aromatic Compounds, 1-27. [Link]

  • Zayed, M. F. (2023). Methods of Preparation of Quinoxalines. Encyclopedia.pub. [Link]

  • Reyes-García, E. A., et al. (2022). Synthesis of 2,3-Diarylquinoxaline Carboxylic Acids in High-Temperature Water. KOPS - University of Konstanz. [Link]

  • Various Authors. (2018). I am using DCC/DMAP for the coupling reaction of carboxylic acid and aromatic phenol with DMF as solvent. Is there any method to remove DCU? ResearchGate. [Link]

  • Chem LibreTexts. (n.d.). Acid to Ester - Common Conditions. Retrieved from [Link] (Note: A direct deep link was not available, the main domain is provided).

  • El-Sayed, R., et al. (2020). Eco-friendly preparation and testing of electroactive quinoxalines. Arabian Journal of Chemistry, 13(1), 2824-2833. [Link]

Sources

Application

Application Note: Optimized Synthesis of 2,4-Dichlorophenyl Quinoxaline-6-carboxylate

Executive Summary The esterification of quinoxaline-6-carboxylic acid with 2,4-dichlorophenol presents a dual challenge in organic synthesis: the poor nucleophilicity of the electron-deficient phenol and the limited solu...

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary

The esterification of quinoxaline-6-carboxylic acid with 2,4-dichlorophenol presents a dual challenge in organic synthesis: the poor nucleophilicity of the electron-deficient phenol and the limited solubility of the nitrogen-containing heterocyclic acid. Standard Fischer esterification is thermodynamically unfavorable for this substrate pair.

This Application Note details two validated protocols to overcome these barriers:

  • Method A (Acyl Chloride Activation): A robust, scalable route utilizing thionyl chloride (

    
    ) for complete activation.
    
  • Method B (Steglich Coupling): A mild, room-temperature route utilizing EDC/DMAP for sensitive contexts or parallel synthesis.

Strategic Analysis & Mechanistic Insight

The Chemical Challenge

Successful synthesis requires addressing the electronic mismatch between the reactants:

  • The Nucleophile (2,4-Dichlorophenol): The chlorine atoms at the 2 and 4 positions withdraw electron density from the aromatic ring, significantly increasing the acidity of the phenolic proton (

    
    ) compared to phenol (
    
    
    
    ). This makes the oxygen atom a poor nucleophile .
  • The Electrophile (Quinoxaline-6-carboxylic acid): The diazanaphthalene core is electron-withdrawing, but the carboxylic acid requires activation to facilitate attack by a weak nucleophile. Furthermore, the basic nitrogen atoms in the quinoxaline ring can scavenge protons or coordinate with metal catalysts, interfering with standard acid catalysis.

Reaction Pathway Visualization

The following diagram illustrates the mechanistic pathways for both protocols.

ReactionPathways Start Quinoxaline-6-COOH + 2,4-Dichlorophenol Act_A Activation (Method A): Thionyl Chloride (SOCl2) Reflux Start->Act_A Route A (Scale-up) Act_B Activation (Method B): EDC + DMAP (Steglich) Start->Act_B Route B (Mild/Library) Inter_A Intermediate: Acid Chloride (Quinoxaline-6-COCl) Act_A->Inter_A - SO2, - HCl Step_A Nucleophilic Attack: + Base (Et3N/Pyridine) Inter_A->Step_A Product Target Product: 2,4-Dichlorophenyl quinoxaline-6-carboxylate Step_A->Product High Yield Inter_B Intermediate: O-Acylisourea Act_B->Inter_B Step_B Acyl Transfer: via N-Acylpyridinium Inter_B->Step_B DMAP Catalysis Step_B->Product Ambient Temp

Figure 1: Mechanistic pathways for the synthesis. Route A proceeds via an acid chloride, while Route B utilizes carbodiimide coupling.

Experimental Protocols

Method A: Acyl Chloride Activation (Scalable & Robust)

Recommended for gram-scale synthesis where high conversion is required.

Reagents:

  • Quinoxaline-6-carboxylic acid (1.0 equiv)

  • Thionyl chloride (

    
    ) (5.0 equiv)
    
  • DMF (Catalytic, 2-3 drops)

  • 2,4-Dichlorophenol (1.1 equiv)

  • Triethylamine (

    
    ) (2.5 equiv)
    
  • Dichloromethane (DCM) (Solvent)[1]

Protocol:

  • Activation: In a dry round-bottom flask equipped with a condenser and drying tube (

    
    ), suspend quinoxaline-6-carboxylic acid  in thionyl chloride . Add catalytic DMF .
    
  • Reflux: Heat to reflux (

    
    C) for 2–3 hours. The suspension should clear as the acid chloride forms.
    
    • Note: The quinoxaline nitrogen may form a hydrochloride salt, keeping some solid in suspension. This is normal.

  • Evaporation: Remove excess

    
     under reduced pressure (rotary evaporator). Add dry toluene and re-evaporate (azeotropic removal of traces of 
    
    
    
    ) to yield the crude acid chloride solid.
  • Coupling: Resuspend the crude residue in anhydrous DCM .

  • Addition: Add 2,4-dichlorophenol (1.1 equiv) to the suspension.

  • Basification: Cool to

    
    C. Add triethylamine  (2.5 equiv) dropwise.
    
    • Critical Step: The base must neutralize the HCl generated and liberate the quinoxaline nitrogen from its salt form. Fuming will occur; ensure good ventilation.

  • Reaction: Allow to warm to room temperature and stir for 4–12 hours. Monitor by TLC or HPLC.

Method B: Steglich Esterification (Mild & Precise)

Recommended for small-scale discovery or if acid-sensitive functional groups are present.

Reagents:

  • Quinoxaline-6-carboxylic acid (1.0 equiv)

  • 2,4-Dichlorophenol (1.1 equiv)

  • EDC

    
    HCl (1.2 equiv) (1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide)
    
  • DMAP (0.1 – 0.2 equiv) (4-Dimethylaminopyridine)

  • DMF or DCM (Solvent)[1]

Protocol:

  • Dissolution: Dissolve quinoxaline-6-carboxylic acid and 2,4-dichlorophenol in anhydrous DMF (preferred due to solubility) or DCM.

  • Catalyst Addition: Add DMAP (0.1 equiv). Stir for 5 minutes.

  • Coupling: Cool the mixture to

    
    C. Add EDC
    
    
    
    HCl
    (1.2 equiv) in one portion.
  • Reaction: Allow the mixture to warm to room temperature naturally. Stir for 16–24 hours.

    • Mechanism:[2][3][4][5][6][7] DMAP acts as an acyl-transfer agent, forming a reactive N-acylpyridinium intermediate that is more susceptible to attack by the sterically hindered/electron-poor phenol than the O-acylisourea.

  • Workup: Dilute with Ethyl Acetate. Wash with water (3x) to remove DMF and urea byproducts. Wash with 0.5M HCl (to remove DMAP/Quinoxaline salts) followed by sat.

    
    .
    

Analytical Validation (Self-Validating Systems)

To ensure the protocol was successful, compare the analytical data against these expected parameters.

Quantitative Comparison of Methods
FeatureMethod A (Acid Chloride)Method B (Steglich)
Yield High (85-95%)Moderate to Good (60-80%)
Reaction Time Fast (3h activation + 4h coupling)Slow (16-24h)
Purification Simple (Recrystallization)Requires washing/Column
Scalability Excellent (>10g)Limited (<5g recommended)
Byproducts Gases (

, HCl)
Urea (Water soluble if EDC used)
Structural Confirmation (QC)

Use the following spectroscopic markers to validate the formation of the ester bond.

  • IR Spectroscopy:

    • Look for the Ester Carbonyl (

      
      )  stretch.
      
    • Shift: The electron-withdrawing nature of the phenol will shift the ester carbonyl to a higher frequency, typically 1735–1750 cm⁻¹ (compared to ~1720 cm⁻¹ for alkyl esters).

    • Absence: Disappearance of the broad O-H stretch of the carboxylic acid (2500–3300 cm⁻¹).

  • 1H NMR (DMSO-d6 or CDCl3):

    • Quinoxaline Region: Two doublets and two triplets (or multiplet) in the aromatic region 8.0–9.0 ppm .

    • Phenolic Ring: The 2,4-dichloro substitution pattern will show characteristic splitting:

      • H-3 (meta to ester): Doublet (~7.5 ppm).

      • H-5: Doublet of doublets.

      • H-6 (ortho to ester): Doublet (~7.2 ppm).

    • Key Validation: The phenolic protons will shift downfield compared to the free phenol due to the acylation.

Troubleshooting & Decision Tree

Use this workflow to navigate common issues during synthesis.

Troubleshooting Start Start Analysis CheckTLC Check TLC/LCMS (Is Product Forming?) Start->CheckTLC NoProd No/Low Product CheckTLC->NoProd No IncConv Incomplete Conversion CheckTLC->IncConv Partial Impure Impurities Present CheckTLC->Impure Yes CheckAct Check Activation Step NoProd->CheckAct Solubility Issue: Solubility? Switch Solvent to DMF CheckAct->Solubility Moisture Issue: Moisture? Dry Solvents/Reagents CheckAct->Moisture AddCat Add more DMAP (Method B) IncConv->AddCat Heat Increase Temp/Time (Method A) IncConv->Heat Wash Acid/Base Wash Remove unreacted Phenol Impure->Wash

Figure 2: Troubleshooting decision tree for esterification optimization.

References

  • Vogel, A. I. (1989). Vogel's Textbook of Practical Organic Chemistry (5th ed.). Longman Scientific & Technical. (Standard reference for Acyl Chloride preparation and esterification mechanisms).

  • Neises, B., & Steglich, W. (1978).[1] Simple Method for the Esterification of Carboxylic Acids. Angewandte Chemie International Edition, 17(7), 522–524.[8] (Foundational paper for Steglich Esterification).

  • BenchChem. (2025).[9] Application Notes and Protocols for the Synthesis of Quinoxaline Derivatives. (General protocols for Quinoxaline handling).

  • Master Organic Chemistry. (2011). Thionyl Chloride (SOCl2) and Conversion of Carboxylic Acids to Acid Halides. (Mechanism of acid chloride formation).

Sources

Method

Application Note: A Comparative Guide to Coupling Reagents for the Synthesis of 2,4-Dichlorophenyl Quinoxalinecarboxylate

Abstract The formation of ester bonds, particularly between heteroaromatic carboxylic acids and sterically hindered or electronically deactivated phenols, is a critical transformation in the synthesis of pharmaceuticals...

Author: BenchChem Technical Support Team. Date: February 2026

Abstract

The formation of ester bonds, particularly between heteroaromatic carboxylic acids and sterically hindered or electronically deactivated phenols, is a critical transformation in the synthesis of pharmaceuticals and functional materials. This application note provides an in-depth analysis and practical guidance on selecting the appropriate coupling reagent for the esterification of a quinoxaline carboxylic acid with 2,4-dichlorophenol. We explore four distinct and widely employed methodologies: carbodiimide-mediated coupling, activation with uronium/aminium salts, the two-step acyl chloride route, and the Mitsunobu reaction. For each method, we dissect the reaction mechanism, discuss the rationale behind experimental choices, and present detailed, validated protocols. A comparative analysis is provided to guide researchers in selecting the optimal strategy based on factors such as reaction efficiency, substrate compatibility, and ease of purification.

Introduction: The Challenge of Hindered Esterification

Quinoxaline derivatives are a cornerstone in medicinal chemistry, exhibiting a wide spectrum of biological activities. The esterification of quinoxaline carboxylic acids allows for the modulation of their physicochemical properties, impacting solubility, bioavailability, and target engagement. The coupling partner, 2,4-dichlorophenol, presents a significant synthetic challenge. The phenolic oxygen is a poor nucleophile due to the electron-withdrawing effects of the two chlorine atoms on the aromatic ring. Standard Fischer esterification conditions (acid catalysis with heat) are often ineffective and can lead to degradation of sensitive substrates.[1][2]

Therefore, the activation of the carboxylic acid is paramount. This guide focuses on modern, reliable methods that overcome the low reactivity of the phenol, ensuring efficient and high-yielding synthesis of the target ester, 2,4-dichlorophenyl quinoxalinecarboxylate.

Overview of Primary Coupling Strategies

The selection of a coupling strategy is a critical decision that influences reaction yield, purity, and scalability. Four principal strategies are evaluated herein.

  • Carbodiimide Reagents (e.g., DCC, EDC): These are classic dehydrating agents that activate the carboxylic acid to form a reactive O-acylisourea intermediate.[3][4]

  • Uronium/Aminium Reagents (e.g., HATU): These reagents, developed for peptide synthesis, are exceptionally efficient for creating active esters that react rapidly even with poor nucleophiles.[5][6][7]

  • Acyl Chloride Formation (e.g., SOCl₂, (COCl)₂): A robust, two-step method where the carboxylic acid is converted to a highly electrophilic acyl chloride, which then reacts readily with the phenol.[8][9][10]

  • Mitsunobu Reaction (e.g., PPh₃, DIAD): This unique reaction activates the alcohol (phenol) rather than the carboxylic acid, proceeding through an oxyphosphonium intermediate.[11][12][13]

Title Core Coupling Strategies Carbodiimide Carbodiimides (DCC, EDC) Mech_Carb O-Acylisourea Intermediate Carbodiimide->Mech_Carb Uronium Uronium Salts (HATU) Mech_Uro OAt-Active Ester Uronium->Mech_Uro AcylChloride Acyl Chlorides (SOCl₂) Mech_Acyl Acyl Chloride Intermediate AcylChloride->Mech_Acyl Mitsunobu Mitsunobu (PPh₃/DIAD) Mech_Mitsu Oxyphosphonium Intermediate Mitsunobu->Mech_Mitsu Act_Acid Carboxylic Acid Activation Mech_Carb->Act_Acid Mech_Uro->Act_Acid Mech_Acyl->Act_Acid Act_Alcohol Phenol Activation Mech_Mitsu->Act_Alcohol

Fig 1. Logical flow of coupling strategies and activated species.

In-Depth Analysis of Coupling Methodologies

Method 1: Carbodiimide-Mediated Esterification

N,N'-Dicyclohexylcarbodiimide (DCC) and its water-soluble analogue 1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDC) function by activating the carboxylic acid. The carboxylate attacks the carbodiimide to form a highly reactive O-acylisourea intermediate. This intermediate is then susceptible to nucleophilic attack by the phenol.

Causality Behind Experimental Choices:

  • Catalyst: For poorly nucleophilic phenols, this reaction is often sluggish. The addition of a catalytic amount of 4-(Dimethylamino)pyridine (DMAP) is crucial. DMAP acts as an acyl transfer agent, reacting with the O-acylisourea to form a more reactive N-acylpyridinium intermediate.[14][15]

  • Byproduct Management: The primary drawback of DCC is the formation of N,N'-dicyclohexylurea (DCU), a byproduct that is notoriously insoluble in most organic solvents and complicates purification.[15][16] Filtration is required, but complete removal can be difficult. EDC is often preferred in modern synthesis as its corresponding urea byproduct is water-soluble and easily removed during an aqueous workup.[7]

start Quinoxaline COOH + 2,4-Dichlorophenol reagents DCC or EDC + cat. DMAP activation Activation: Formation of O-Acylisourea reagents->activation Step 1 dmaptfr Acyl Transfer: Formation of N-Acylpyridinium Ion activation->dmaptfr Step 2 byproduct Insoluble DCU (with DCC) activation->byproduct Side Product coupling Nucleophilic Attack by Phenol dmaptfr->coupling Step 3 product Target Ester coupling->product workup Aqueous Wash (with EDC) coupling->workup Purification

Fig 2. Mechanism of DCC/DMAP-mediated esterification.
Method 2: Uronium/Aminium Salt Activation

HATU (O-(7-Azabenzotriazol-1-yl)-N,N,N',N'-tetramethyluronium hexafluorophosphate) is a premier coupling reagent that offers high efficiency and rapid reaction times.[6] It reacts with the carboxylate (formed in situ by a non-nucleophilic base) to generate a highly reactive OAt-active ester.

Causality Behind Experimental Choices:

  • Mechanism of Action: The superiority of HATU stems from the 7-azabenzotriazole moiety. The pyridine nitrogen within the HOAt leaving group is believed to act as a general base, accelerating the nucleophilic attack from the phenol and minimizing side reactions like racemization (a key concern in peptide chemistry).[5]

  • Base Requirement: A non-nucleophilic base, typically N,N-Diisopropylethylamine (DIPEA) or triethylamine (TEA), is required in stoichiometric amounts to deprotonate the carboxylic acid, forming the carboxylate needed for the initial activation step.[5]

  • Advantages: This method is often high-yielding, fast, and the byproducts (tetramethylurea and HOAt) are generally soluble and can be removed by standard aqueous workup and chromatography. It is particularly well-suited for difficult couplings involving electron-deficient nucleophiles.[7][17]

Method 3: Two-Step Acyl Chloride Formation

This classic and highly reliable method involves two discrete steps. First, the quinoxaline carboxylic acid is converted to the corresponding acyl chloride using a chlorinating agent like thionyl chloride (SOCl₂) or oxalyl chloride ((COCl)₂).[8][9] The resulting acyl chloride is a powerful electrophile that reacts readily with 2,4-dichlorophenol in the second step.

Causality Behind Experimental Choices:

  • Reagent Choice: Thionyl chloride is effective, but its byproducts are SO₂ and HCl, which must be vented or scrubbed.[9][18] Oxalyl chloride often provides cleaner reactions under milder conditions, with gaseous byproducts (CO, CO₂, HCl), and is sometimes preferred. A catalytic amount of DMF is often used with oxalyl chloride to form the Vilsmeier reagent in situ, which is the active chlorinating species.[19]

  • Reaction Conditions: The first step is typically performed in an inert solvent (e.g., DCM, toluene) and may require gentle heating. The second step involves adding the phenol and a non-nucleophilic base (e.g., pyridine, TEA) to scavenge the HCl produced during the reaction.[10] This prevents protonation of the phenol and drives the reaction to completion. This method is advantageous as the high reactivity of the acyl chloride intermediate can overcome the poor nucleophilicity of the dichlorophenol.

Method 4: The Mitsunobu Reaction

Unlike the other methods, the Mitsunobu reaction activates the phenol.[20] It employs a combination of a phosphine (typically triphenylphosphine, PPh₃) and an azodicarboxylate (e.g., diethyl azodicarboxylate (DEAD) or diisopropyl azodicarboxylate (DIAD)). The reaction cascade results in the formation of an oxyphosphonium intermediate from the phenol, which is then displaced by the carboxylate.

Causality Behind Experimental Choices:

  • Mechanism and Stereochemistry: The reaction proceeds via an SN2-type displacement, which famously results in the inversion of stereochemistry at the alcohol's carbon center.[11][12] While this is not relevant for an achiral phenol, it highlights the mechanism. The pKa of the nucleophile (the carboxylic acid) should generally be below 13 for the reaction to be efficient.[13]

  • Purification Challenges: A significant practical drawback of the classic Mitsunobu reaction is the purification. The byproducts, triphenylphosphine oxide (TPPO) and the reduced hydrazine dicarboxylate, can be difficult to separate from the desired product.[13][21] Chromatographic separation is almost always required.

Comparative Summary of Coupling Reagents

FeatureDCC/DMAPHATU/DIPEASOCl₂ then BasePPh₃/DIAD (Mitsunobu)
Reaction Type One-PotOne-PotTwo-StepOne-Pot
Activated Species O-AcylisoureaOAt-Active EsterAcyl ChlorideOxyphosphonium Ion
Key Reagents DCC, DMAPHATU, DIPEASOCl₂ or (COCl)₂, PyridinePPh₃, DIAD/DEAD
Typical Solvent DCM, THFDMF, DCMDCM, TolueneTHF, Dioxane
Temperature 0 °C to RT0 °C to RTRT to Reflux (Step 1)0 °C to RT
Key Byproducts Dicyclohexylurea (DCU)Tetramethylurea, HOAtSO₂, HClTriphenylphosphine Oxide (TPPO)
Purification Difficult (DCU precipitation)Moderate (Aqueous workup/Chroma)Moderate (Aqueous workup/Chroma)Difficult (TPPO removal)
Advantages Inexpensive reagentsHigh efficiency, fast, reliableRobust, powerful activationActivates the alcohol
Disadvantages Insoluble byproduct, moderate yieldExpensive reagentHarsh reagents, two stepsDifficult purification

Detailed Experimental Protocols

Safety Precaution: Always work in a well-ventilated fume hood and wear appropriate personal protective equipment (PPE), including safety glasses, lab coat, and gloves.

Protocol 1: HATU-Mediated Coupling (Recommended Method)

This protocol is recommended for its high efficiency and reliability for this challenging transformation.

  • Reagents & Equipment:

    • Quinoxaline carboxylic acid (1.0 eq)

    • 2,4-Dichlorophenol (1.1 eq)

    • HATU (1.2 eq)[6]

    • N,N-Diisopropylethylamine (DIPEA) (3.0 eq)[6]

    • Anhydrous N,N-Dimethylformamide (DMF)

    • Round-bottom flask, magnetic stirrer, nitrogen inlet, standard glassware for workup and chromatography.

  • Step-by-Step Procedure:

    • To a dry round-bottom flask under a nitrogen atmosphere, add the quinoxaline carboxylic acid (1.0 eq), 2,4-dichlorophenol (1.1 eq), and HATU (1.2 eq).

    • Add anhydrous DMF to dissolve the solids (approx. 0.1 M concentration).

    • Cool the mixture to 0 °C using an ice bath.

    • Slowly add DIPEA (3.0 eq) to the stirred solution.

    • Allow the reaction to warm to room temperature and stir for 4-12 hours. Monitor the reaction progress by TLC or LC-MS.

    • Work-up: Once the reaction is complete, dilute the mixture with ethyl acetate. Wash the organic layer sequentially with 1 M HCl (2x), saturated NaHCO₃ solution (2x), and brine (1x).

    • Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure.

    • Purification: Purify the crude product by flash column chromatography on silica gel using an appropriate eluent system (e.g., hexanes/ethyl acetate gradient) to yield the pure ester.

start 1. Combine Reactants (Acid, Phenol, HATU) in dry DMF under N₂ cool 2. Cool to 0 °C start->cool add_base 3. Add DIPEA cool->add_base react 4. Warm to RT Stir 4-12h (Monitor by TLC/LC-MS) add_base->react dilute 5. Dilute with EtOAc react->dilute wash 6. Aqueous Washes (HCl, NaHCO₃, Brine) dilute->wash dry 7. Dry (Na₂SO₄) Filter & Concentrate wash->dry purify 8. Purify by Flash Chromatography dry->purify end Pure Product purify->end

Fig 3. Experimental workflow for HATU-mediated coupling.
Protocol 2: Acyl Chloride-Mediated Coupling

This protocol is a robust alternative, particularly suitable for larger-scale synthesis.

  • Reagents & Equipment:

    • Quinoxaline carboxylic acid (1.0 eq)

    • Thionyl chloride (SOCl₂) (2.0-3.0 eq) or Oxalyl Chloride (1.5 eq) with cat. DMF

    • Anhydrous Dichloromethane (DCM) or Toluene

    • 2,4-Dichlorophenol (1.1 eq)

    • Pyridine or Triethylamine (2.0 eq)

    • Standard glassware for reaction, workup, and purification.

  • Step-by-Step Procedure:

    • Part A: Acyl Chloride Formation

      • To a dry round-bottom flask under a nitrogen atmosphere, suspend the quinoxaline carboxylic acid (1.0 eq) in anhydrous DCM.

      • Slowly add thionyl chloride (2.0 eq) at room temperature. [If using oxalyl chloride, add 1-2 drops of DMF, then slowly add the oxalyl chloride (1.5 eq)].

      • Gently heat the mixture to reflux (approx. 40 °C for DCM) for 1-3 hours until gas evolution ceases and the solution becomes clear.

      • Cool the reaction to room temperature and concentrate under reduced pressure to remove excess chlorinating agent. Co-evaporate with anhydrous toluene (2x) to ensure all volatiles are removed. The crude acyl chloride is typically used immediately without further purification.

    • Part B: Ester Formation 5. Dissolve the crude acyl chloride in fresh anhydrous DCM under a nitrogen atmosphere and cool to 0 °C. 6. In a separate flask, dissolve 2,4-dichlorophenol (1.1 eq) and pyridine (2.0 eq) in anhydrous DCM. 7. Slowly add the phenol/pyridine solution to the stirred acyl chloride solution at 0 °C. 8. Allow the reaction to warm to room temperature and stir for 2-6 hours. Monitor by TLC or LC-MS. 9. Work-up & Purification: Follow steps 6-8 from Protocol 1.

Conclusion and Recommendations

For the synthesis of 2,4-dichlorophenyl quinoxalinecarboxylate, direct coupling of the electron-deficient phenol with the carboxylic acid requires a powerful activation strategy.

  • For highest reliability and yield on a research scale, the HATU-mediated protocol is strongly recommended. Its efficiency in coupling challenging substrates, coupled with manageable byproduct removal, makes it the superior choice for rapid analog synthesis and discovery chemistry.[6][7][17]

  • For larger-scale synthesis where cost is a factor, the two-step acyl chloride method is a robust and effective alternative. While it involves an extra step, the high reactivity of the intermediate ensures good conversion, and the reagents are significantly less expensive than modern uronium salts.[8][10]

Carbodiimide methods may provide lower yields for this specific transformation unless carefully optimized, and the Mitsunobu reaction presents significant purification hurdles that make it less practical unless its specific reactivity (i.e., activation of the phenol) is explicitly required.

References

  • Synthesis, Reactions and Biological Activity of Quinoxaline Derivatives. (n.d.). Google Books.
  • Coupling Reagents. (n.d.). Aapptec Peptides.
  • HATU. (n.d.). Wikipedia. Retrieved February 26, 2026, from [Link]

  • Novabiochem® Coupling reagents. (n.d.). Merck. Retrieved February 26, 2026, from [Link]

  • Mitsunobu Reaction. (n.d.). Master Organic Chemistry. Retrieved February 26, 2026, from [Link]

  • Mitsunobu Reaction: A Powerful Tool for the Synthesis of Natural Products: A Review. (n.d.). PMC. Retrieved February 26, 2026, from [Link]

  • Mitsunobu reaction. (n.d.). Organic Synthesis. Retrieved February 26, 2026, from [Link]

  • A Challenging Classic Coupling: Esterification of Camphoric Acid - a Steric-Hindered Polar Carboxylic Acid and Solanesol. (n.d.). VNU Journal of Science. Retrieved February 26, 2026, from [Link]

  • Amides from Carboxylic Acids-DCC and EDC Coupling. (n.d.). Chemistry Steps. Retrieved February 26, 2026, from [Link]

  • A novel and highly efficient esterification process using triphenylphosphine oxide with oxalyl chloride. (n.d.). PMC. Retrieved February 26, 2026, from [Link]

  • Thionyl Chloride (SOCl2) And Conversion of Carboxylic Acids to Acid Halides. (n.d.). Master Organic Chemistry. Retrieved February 26, 2026, from [Link]

  • Synthesis of amide derivatives for electron deficient amines and functionalized carboxylic acids using EDC and DMAP and a catalytic amount of HOBt as the coupling reagents. (n.d.). PMC. Retrieved February 26, 2026, from [Link]

  • Acid-Amine Coupling using DCC. (n.d.). Organic Synthesis. Retrieved February 26, 2026, from [Link]

  • Conversion of Carboxylic acids to amides using DCC as an activating agent. (n.d.). Chem LibreTexts. Retrieved February 26, 2026, from [Link]

  • Esterification of carboxylic acids containing phenol groups. (n.d.). Google Patents.
  • Esterification of phenol group-containing carboxylic acid. (n.d.). Google Patents.
  • Ester synthesis by esterification. (n.d.). Organic Chemistry Portal. Retrieved February 26, 2026, from [Link]

  • Photocatalytic Phosphine-Mediated Thioesterification of Carboxylic Acids with Disulfides. (n.d.). Organic Chemistry Portal. Retrieved February 26, 2026, from [Link]

  • Esterification of phenols. (n.d.). Khan Academy. Retrieved February 26, 2026, from [Link]

  • Coupling Reagents. (n.d.). Scribd. Retrieved February 26, 2026, from [Link]

  • Ester Coupling Reactions– an Enduring Challenge in the Chemical Synthesis of Bioactive Natural Products. (n.d.). The Royal Society of Chemistry. Retrieved February 26, 2026, from [Link]

  • Carboxylic Acid to Acid Chloride (SOCl2). (n.d.). Chem Helper. Retrieved February 26, 2026, from [Link]

  • converting carboxylic acids into acyl (acid) chlorides. (n.d.). Chemguide. Retrieved February 26, 2026, from [Link]

  • Synthesis, Reactivity, and Coordination Chemistry of Secondary Phosphines. (n.d.). ResearchGate. Retrieved February 26, 2026, from [Link]

  • Coupling process for preparing quinolone intermediates. (n.d.). Google Patents.
  • Symmetrical Phosphinic Acids: Synthesis and Esterification Optimization toward Potential HIV Prodrugs. (n.d.). The University of Liverpool Repository. Retrieved February 26, 2026, from [Link]

  • Synthesis and Reactions of Acid Chlorides. (n.d.). Organic Chemistry Tutor. Retrieved February 26, 2026, from [Link]

  • How to achieve chlorination of carboxylic acid to convert into acid chloride ?. (n.d.). ResearchGate. Retrieved February 26, 2026, from [Link]

Sources

Application

Application and Protocol for the Microwave-Assisted Synthesis of Quinoxaline Carboxylate Esters

For: Researchers, scientists, and drug development professionals. Introduction: The Significance of Quinoxaline Carboxylate Esters and the Advent of Microwave Synthesis Quinoxaline derivatives are a cornerstone in medici...

Author: BenchChem Technical Support Team. Date: February 2026

For: Researchers, scientists, and drug development professionals.

Introduction: The Significance of Quinoxaline Carboxylate Esters and the Advent of Microwave Synthesis

Quinoxaline derivatives are a cornerstone in medicinal chemistry and materials science, exhibiting a wide array of biological activities including antimicrobial, antiviral, and anticancer properties.[1][2] The incorporation of a carboxylate ester functional group into the quinoxaline scaffold can further enhance these properties and provide a handle for further molecular modifications. Traditionally, the synthesis of these vital compounds involves the condensation of an aryl 1,2-diamine with a 1,2-dicarbonyl compound, often requiring prolonged reaction times and harsh conditions.[3]

The emergence of microwave-assisted organic synthesis (MAOS) has revolutionized this field, offering a green and efficient alternative to conventional heating methods.[4][5][6] Microwave irradiation directly and uniformly heats the reaction mixture, leading to a dramatic acceleration of reaction rates, often reducing reaction times from hours to mere minutes.[7] This technique not only improves yields and product purity but also aligns with the principles of green chemistry by minimizing energy consumption and allowing for solvent-free or reduced-solvent conditions.[4][5][6][7]

This document provides a detailed guide to the microwave-assisted synthesis of quinoxaline carboxylate esters, offering both a theoretical framework and a practical, step-by-step protocol.

Reaction Mechanism and the Role of Microwave Irradiation

The fundamental reaction for the synthesis of quinoxalines is the condensation of an o-phenylenediamine with a 1,2-dicarbonyl compound. The reaction proceeds through a multi-step mechanism involving the formation of a diimine intermediate, followed by cyclization and subsequent aromatization to yield the quinoxaline ring system.

Microwave irradiation significantly accelerates this process. The mechanism of microwave heating involves two primary phenomena: dipolar polarization and ionic conduction.[5][6] Polar molecules in the reaction mixture, such as the reactants and any polar solvent, attempt to align themselves with the rapidly oscillating electric field of the microwaves. This constant reorientation generates heat. Similarly, any ions present in the reaction mixture will move back and forth in the electric field, creating an electric current that also generates heat. This direct and efficient energy transfer to the reacting molecules is the key to the observed rate enhancements in MAOS.

Experimental Protocol: Microwave-Assisted Synthesis of Ethyl 6-chloro-3-oxo-1,2,3,4-tetrahydroquinoxaline-2-carboxylate

This protocol details a representative synthesis of a quinoxaline carboxylate ester.

Materials and Reagents:
  • 2-(2,4-dinitro-phenylamino)-malonic acid diethyl ester

  • Palladium on carbon (10% Pd/C)

  • Copper(II) chloride (CuCl₂)

  • Butyl nitrite

  • Ethanol

  • Ethyl acetate

  • Deionized water

  • Sodium sulfate (anhydrous)

  • Microwave synthesizer (single-mode or multi-mode)

  • Reaction vials suitable for microwave synthesis

  • Standard laboratory glassware

  • Thin-layer chromatography (TLC) plates (silica gel)

  • Column chromatography setup (silica gel)

Step-by-Step Procedure:

Part 1: Reduction and Cyclization

  • Reaction Setup: In a microwave-safe reaction vial, combine 2-(2,4-dinitro-phenylamino)-malonic acid diethyl ester (1 mmol) and 10% Pd/C (10 mol%).

  • Solvent Addition: Add ethanol as the solvent.

  • Microwave Irradiation: Place the sealed vial into the microwave synthesizer. Irradiate the mixture under controlled temperature and power settings. The reaction progress should be monitored by TLC.

  • Work-up: Upon completion, cool the reaction mixture to room temperature. Filter the mixture through a pad of celite to remove the Pd/C catalyst. Wash the celite pad with a small amount of ethanol.

  • Solvent Removal: Concentrate the filtrate under reduced pressure to obtain the crude cyclized intermediate.

Part 2: Diazotization and Chlorination

  • Reagent Preparation: In a separate vessel, prepare a solution of the crude intermediate from Part 1 in a suitable solvent.

  • Reaction Conditions: To this solution, add CuCl₂ and butyl nitrite.

  • Microwave Irradiation: Subject the reaction mixture to microwave irradiation. Monitor the reaction by TLC until the starting material is consumed.

  • Extraction and Purification: After cooling, extract the product with ethyl acetate. Wash the organic layer with water and brine. Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

  • Purification: Purify the crude product by column chromatography on silica gel using an appropriate eluent system (e.g., a gradient of ethyl acetate in hexanes) to afford the pure ethyl 6-chloro-3-oxo-1,2,3,4-tetrahydroquinoxaline-2-carboxylate.[8]

Characterization: The final product should be characterized by standard analytical techniques such as ¹H NMR, ¹³C NMR, and mass spectrometry to confirm its identity and purity.

Data Presentation: Examples of Microwave-Assisted Quinoxaline Synthesis

The following table summarizes various examples of microwave-assisted synthesis of quinoxaline derivatives, highlighting the versatility and efficiency of this method.

EntryDiamine ReactantDicarbonyl ReactantCatalyst/SolventPower (W) / TimeYield (%)Reference
1o-phenylenediamineGlyoxalNone160 W / 60 sHigh
2o-phenylenediamineBenzilEthanol340 W / 10 min-[9]
3Substituted-o-Phenylenediamines1,2-diketonesMgBr₂·OEt₂- / 1-2.5 minHigh[10]
41,2-diaminobenzeneBenzilAcidic alumina- / 3 min80-86[11]
5Naphthalene-2,3-diamineBenzilHCl / Ethanol240 W / 3 min90[12]

Visualization of the Experimental Workflow

The following diagram illustrates the key stages in the microwave-assisted synthesis of quinoxaline carboxylate esters.

experimental_workflow cluster_prep Preparation cluster_reaction Microwave Synthesis cluster_workup Work-up & Purification cluster_analysis Characterization reagents Reactants & Catalyst mw_reactor Microwave Reactor reagents->mw_reactor 1. Add solvent Solvent solvent->mw_reactor 2. Add monitoring TLC Monitoring mw_reactor->monitoring 3. Irradiate extraction Extraction monitoring->extraction 4. Reaction Complete purification Column Chromatography extraction->purification 5. Purify analysis NMR, MS purification->analysis 6. Analyze

Caption: Experimental workflow for microwave-assisted synthesis.

Conclusion and Future Perspectives

Microwave-assisted synthesis has proven to be a powerful tool for the rapid and efficient synthesis of quinoxaline carboxylate esters.[13] The advantages of this technology, including significantly reduced reaction times, improved yields, and alignment with green chemistry principles, make it an attractive alternative to conventional synthetic methods.[5][7][14] Further research in this area could focus on the development of novel catalysts that are even more efficient under microwave irradiation and the expansion of the substrate scope to create a wider variety of functionalized quinoxaline derivatives for applications in drug discovery and materials science.

References

  • Microwaves in Organic Synthetic Chemistry- A Greener Approach to Environmental Protection: An Overview. (2024).
  • Microwave-Assisted Organic Synthesis: An Eco-Friendly Method of Green Chemistry. (2025). MDPI.
  • Importance of Microwave Heating in Organic Synthesis. (2019). Advanced Journal of Chemistry, Section A.
  • Microwave-Assisted Organic Synthesis: A Green Chemistry Strategy. (2025). International Journal of Research in Pharmacy and Allied Science.
  • Microwave Chemistry and its Applications. (2020). Research Journal of Pharmaceutical Dosage Forms and Technology.
  • Green synthesis of quinoxaline and substituted quinoxalines. (2025).
  • Environmental Benign Synthesis of Quinoxaline by Green Chemistry Protocols: A Review. (n.d.). IJIRT.
  • GREEN SYNTHESIS OF QUINOXALINE AND SUBSTITUTED QUINOXALINES. (2011). TSI Journals.
  • Novel Synthetic Routes to Prepare Biologically Active Quinoxalines and Their Deriv
  • Synthesis, Reactions and Biological Activity of Quinoxaline Derivatives. (n.d.). .

  • Microwave assisted synthesis, characterization and antibacterial activity of quinoxaline deriv
  • Green and Eco-friendly Synthetic Strategies for Quinoxaline Deriv
  • Multistep soluble polymer-supported, microwave-assisted synthesis of quinoxalines. (2013). Taylor & Francis.
  • Benign approaches for the microwave-assisted synthesis of quinoxalines. (2025). PDF.
  • Microwave-Assisted Synthesis of Quinoxaline Deriv
  • Microwave assisted synthesis of some Traditional reactions. (2020). Asian Journal of Research in Chemistry.
  • Benign approaches for the microwave-assisted synthesis of quinoxalines. (2007). SciELO.
  • Synthesis of physiologically important quinoxaline derivatives using conventional method and microwave irradiation. (n.d.).
  • SYNTHESIS AND CHARACTERIZATION OF QUINOXALINES & THEIR ANTIMICROBIAL STUDY. (2018). IJRAR.org.

Sources

Method

Application Notes and Protocols: Solvent Selection for the Synthesis of 2,4-Dichlorophenyl quinoxaline-6-carboxylate

Abstract This document provides a comprehensive guide for researchers, scientists, and drug development professionals on the critical aspect of solvent selection for the synthesis of 2,4-Dichlorophenyl quinoxaline-6-carb...

Author: BenchChem Technical Support Team. Date: February 2026

Abstract

This document provides a comprehensive guide for researchers, scientists, and drug development professionals on the critical aspect of solvent selection for the synthesis of 2,4-Dichlorophenyl quinoxaline-6-carboxylate. This key intermediate in pharmaceutical research demands a robust and optimized synthetic route, where the choice of solvent plays a pivotal role in reaction efficiency, yield, and purity. These application notes delve into the theoretical and practical considerations of solvent selection, offering a detailed experimental protocol for a two-step synthesis involving a cyclocondensation to form the quinoxaline core followed by an esterification reaction.

Introduction: The Significance of 2,4-Dichlorophenyl quinoxaline-6-carboxylate

Quinoxaline derivatives are a prominent class of nitrogen-containing heterocyclic compounds with a wide range of biological activities, including antimicrobial, anticancer, and antiviral properties.[1] The specific target molecule, 2,4-Dichlorophenyl quinoxaline-6-carboxylate, incorporates a quinoxaline-6-carboxylic acid backbone esterified with 2,4-dichlorophenol. This structural motif is of significant interest in medicinal chemistry due to the potential for diverse pharmacological applications. The efficient synthesis of this compound is therefore a critical step in the discovery and development of new therapeutic agents.

The synthesis of 2,4-Dichlorophenyl quinoxaline-6-carboxylate is typically achieved through a two-step process:

  • Quinoxaline Ring Formation: The cyclocondensation of a 1,2-diamino compound with a 1,2-dicarbonyl compound is a widely used method for constructing the quinoxaline core.[2][3]

  • Esterification: The subsequent esterification of the resulting quinoxaline-6-carboxylic acid with 2,4-dichlorophenol yields the final product.

The selection of an appropriate solvent is paramount for the success of both reaction steps, influencing reactant solubility, reaction kinetics, and the suppression of side reactions.

Theoretical Considerations for Solvent Selection

The choice of solvent is not merely about dissolving reactants; it is an active participant in the chemical transformation. Key solvent properties to consider include polarity, boiling point, and the ability to stabilize transition states and intermediates.

Solvent Polarity and Solubility

The polarity of the solvent directly impacts the solubility of the starting materials, intermediates, and the final product. Quinoxaline derivatives, with their heterocyclic nature, generally exhibit moderate to good solubility in polar organic solvents.[4][5]

  • Polar Aprotic Solvents: Solvents like N,N-Dimethylformamide (DMF), Dimethyl sulfoxide (DMSO), and acetonitrile are often favored for their ability to dissolve a wide range of organic compounds and for their high boiling points, which can facilitate reactions requiring elevated temperatures.[6] DMF, in particular, has been shown to be an effective medium for quinoxaline synthesis.

  • Polar Protic Solvents: Alcohols such as ethanol and methanol are also commonly employed, especially in "green" chemistry approaches.[7][8] They can participate in hydrogen bonding, which can influence reaction mechanisms. However, in the context of esterification, the use of alcoholic solvents can lead to competitive transesterification reactions.

  • Non-Polar Solvents: While less common for the initial cyclocondensation, non-polar solvents like toluene may be suitable for specific catalytic systems or for the work-up and purification stages.[3]

Reaction Temperature and Boiling Point

The boiling point of the solvent dictates the maximum temperature at which a reaction can be conducted at atmospheric pressure. Many quinoxaline syntheses benefit from heating to overcome activation energy barriers and increase reaction rates.[9] High-boiling solvents like DMF and DMSO allow for higher reaction temperatures.

Influence on Reaction Mechanism

The solvent can significantly influence the reaction mechanism, particularly in nucleophilic aromatic substitution (SNAr) type reactions that can be involved in the formation of the quinoxaline ring.

  • Stabilization of Intermediates: Polar solvents can stabilize charged intermediates, such as the Meisenheimer complex in SNAr reactions, thereby lowering the activation energy and accelerating the reaction.[10][11]

  • Protic vs. Aprotic Effects: Protic solvents can solvate and stabilize both anions and cations through hydrogen bonding.[12] In some cases, this can stabilize the nucleophile to an extent that it reduces its reactivity. Dipolar aprotic solvents, on the other hand, are excellent at solvating cations but less so for anions, leaving the nucleophile more "naked" and reactive.[10]

Experimental Protocols

The following protocols provide a step-by-step guide for the synthesis of 2,4-Dichlorophenyl quinoxaline-6-carboxylate, with a focus on solvent selection and optimization.

Materials and Reagents
  • 3,4-Diaminobenzoic acid

  • Glyoxal (40% aqueous solution)

  • 2,4-Dichlorophenol

  • Thionyl chloride (SOCl₂)

  • N,N-Dimethylformamide (DMF)

  • Toluene

  • Ethanol

  • Ethyl acetate

  • Hexane

  • Anhydrous sodium sulfate (Na₂SO₄)

  • Silica gel for column chromatography

Synthesis Workflow Diagram

SynthesisWorkflow cluster_step1 Step 1: Quinoxaline-6-carboxylic acid Synthesis cluster_step2 Step 2: Esterification A 3,4-Diaminobenzoic acid + Glyoxal B Reaction Mixture in Solvent (e.g., Ethanol/Water) A->B Dissolution C Reflux B->C Heating D Cooling & Precipitation C->D Reaction E Filtration & Washing D->E Isolation F Quinoxaline-6-carboxylic acid E->F Purified Intermediate G Quinoxaline-6-carboxylic acid F->G I Acyl Chloride Formation in Toluene G->I Activation H Thionyl Chloride (SOCl₂) H->I K Reaction in DMF I->K J 2,4-Dichlorophenol J->K L Work-up & Purification K->L Esterification M 2,4-Dichlorophenyl quinoxaline-6-carboxylate L->M Final Product

Caption: Workflow for the synthesis of the target compound.

Protocol 1: Synthesis of Quinoxaline-6-carboxylic acid

This procedure is adapted from established methods for quinoxaline synthesis.

  • Reactant Preparation: In a round-bottom flask equipped with a reflux condenser, dissolve 3,4-diaminobenzoic acid (1 equivalent) in a suitable solvent system. A mixture of ethanol and water (e.g., 3:1 v/v) is a good starting point due to its "green" nature and ability to dissolve both reactants.

  • Reaction Initiation: Slowly add glyoxal (40% aqueous solution, 1.1 equivalents) to the solution while stirring.

  • Reaction Progression: Heat the mixture to reflux and maintain this temperature for 2-4 hours. Monitor the reaction progress by Thin Layer Chromatography (TLC).

  • Product Isolation: After completion, allow the reaction mixture to cool to room temperature. The product, quinoxaline-6-carboxylic acid, should precipitate out of the solution. If precipitation is slow, cooling in an ice bath can be beneficial.

  • Purification: Collect the solid product by vacuum filtration and wash with a small amount of cold ethanol to remove any soluble impurities. Dry the product in a vacuum oven. The purity can be assessed by melting point and NMR spectroscopy.

Protocol 2: Synthesis of 2,4-Dichlorophenyl quinoxaline-6-carboxylate

This esterification protocol involves the formation of an acyl chloride intermediate.

  • Acyl Chloride Formation: In a flame-dried round-bottom flask under an inert atmosphere (e.g., nitrogen or argon), suspend quinoxaline-6-carboxylic acid (1 equivalent) in anhydrous toluene. Add thionyl chloride (1.5-2.0 equivalents) dropwise at room temperature.

  • Reaction to Completion: Heat the mixture to reflux for 1-2 hours until the evolution of HCl gas ceases. The completion of this step can be monitored by the dissolution of the starting carboxylic acid.

  • Solvent Removal: Remove the excess thionyl chloride and toluene under reduced pressure using a rotary evaporator. This will yield the crude quinoxaline-6-carbonyl chloride.

  • Esterification: Dissolve the crude acyl chloride in a polar aprotic solvent. Anhydrous DMF is a suitable choice for this step due to its ability to dissolve the reactants and facilitate the nucleophilic attack of the phenoxide.

  • Nucleophile Addition: In a separate flask, dissolve 2,4-dichlorophenol (1.1 equivalents) in anhydrous DMF. Slowly add this solution to the acyl chloride solution at 0 °C (ice bath).

  • Reaction and Work-up: Allow the reaction to warm to room temperature and stir for 12-16 hours. Monitor the reaction by TLC. Upon completion, pour the reaction mixture into ice-water to precipitate the crude product.

  • Purification: Collect the solid by vacuum filtration and wash with water. The crude product can be purified by recrystallization from a suitable solvent (e.g., ethanol) or by column chromatography on silica gel using a hexane/ethyl acetate gradient.[13][14]

Solvent Screening and Optimization

For researchers aiming to optimize the synthesis, a systematic solvent screening is recommended. The following table provides a starting point for selecting solvents for both reaction steps.

SolventDielectric Constant (20°C)Boiling Point (°C)Suitability for CyclocondensationSuitability for EsterificationRationale and Potential Issues
N,N-Dimethylformamide (DMF) 36.7153ExcellentExcellentHigh boiling point allows for a wide temperature range. Good solvating power for polar reactants. Can be difficult to remove completely.
Dimethyl sulfoxide (DMSO) 46.7189GoodGoodVery high boiling point and excellent solvating power.[6] Can be challenging to remove and may oxidize some substrates at high temperatures.
Acetonitrile 37.582GoodModerateLower boiling point may limit reaction temperature. Good for reactions at moderate temperatures.[2]
Ethanol 24.678ExcellentPoor"Green" solvent, good for cyclocondensation.[7] Can lead to transesterification in the second step.
Toluene 2.4111ModerateGood (for acyl chloride)Good for forming the acyl chloride and for azeotropic removal of water if present. Less suitable for dissolving polar intermediates.[3]
Water 80.1100Good (with co-solvent)PoorEnvironmentally benign. Often used with a co-solvent like ethanol to improve solubility of organic reactants. Not suitable for the water-sensitive acyl chloride intermediate.

Troubleshooting and Key Considerations

  • Low Yield in Cyclocondensation: If the yield of quinoxaline-6-carboxylic acid is low, consider increasing the reaction time or temperature. The use of a mild acid catalyst, such as a few drops of acetic acid, can sometimes facilitate the cyclization.[15]

  • Incomplete Esterification: Ensure that the quinoxaline-6-carboxylic acid is completely converted to the acyl chloride before adding the 2,4-dichlorophenol. The presence of water will quench the acyl chloride, so anhydrous conditions are crucial.

  • Purification Challenges: Quinoxaline derivatives can sometimes be difficult to crystallize. If recrystallization is problematic, column chromatography is a reliable alternative for achieving high purity.[13] The choice of eluent for chromatography should be optimized using TLC.[14]

  • Alternative Esterification Methods: For substrates sensitive to thionyl chloride, other coupling agents such as DCC (N,N'-dicyclohexylcarbodiimide) or EDC (1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide) in the presence of a catalyst like DMAP (4-dimethylaminopyridine) can be employed for the esterification step.

Conclusion

The judicious selection of solvents is a critical parameter in the successful synthesis of 2,4-Dichlorophenyl quinoxaline-6-carboxylate. Polar aprotic solvents like DMF are generally well-suited for both the cyclocondensation and esterification steps due to their excellent solvating power and high boiling points. For a greener approach, an ethanol/water mixture is a viable option for the initial quinoxaline ring formation. A thorough understanding of the interplay between solvent properties and reaction requirements, as outlined in these notes, will enable researchers to optimize their synthetic strategies, leading to higher yields and purer products in their drug discovery and development endeavors.

References

  • Benchchem. (n.d.). Methods for improving the purity of synthesized quinoxaline compounds.
  • Solubility of Things. (n.d.). Quinoxaline derivative.
  • Amini, M., et al. (2021). Natural vs. Synthetic Phosphate as Efficient Heterogeneous Compounds for Synthesis of Quinoxalines. ResearchGate.
  • Abu-Hashem, A. A. (2015). Synthesis, Reactions and Biological Activity of Quinoxaline Derivatives. American Journal of Organic Chemistry, 5(1), 14-56.
  • Yuan, H., et al. (2013). Copper-catalyzed condensation and C-N bond formation of 2-iodoanilenes, arylacetaldehydes, and sodium azide, in a one-pot three-component reaction enables the synthesis of quinoxalines in good yields. Synlett, 24, 2315-2319.
  • Ruiz, J. R., et al. (2013). An Efficient Protocol for the Synthesis of Quinoxaline Derivatives at Room Temperature Using Recyclable Alumina-Supported Heteropolyoxometalates. PMC.
  • Sajjadifar, S. (n.d.). Facile Method of Quinoxaline Synthesis Using Phenol as a New, Efficient and Cheap Catalyst at Room Temperature. Department of Chemistry, Faculty of Science, Ilam University.
  • (2023, August 03).
  • Vreven, T., & Morokuma, K. (2005). Effects of Ion and Protic Solvent on Nucleophilic Aromatic Substitution (SNAr) Reactions. Journal of the American Chemical Society, 127(31), 10963-10971.
  • Malek, B., et al. (n.d.). Eco-friendly Synthesis of Quinoxaline Derivatives Using Mineral Fertilizers as Heterogeneous Catalysts. ResearchGate.
  • More, P. M., et al. (2012).
  • (2023, July 07). Reusable nano-catalyzed green protocols for the synthesis of quinoxalines: an overview.
  • Williams, I. H., et al. (2004). Solvent Effects and Mechanism for a Nucleophilic Aromatic Substitution from QM/MM Simulations. Organic Letters, 6(16), 2741-2744.
  • (2019).
  • (n.d.). Reaction scope of quinoxaline formation. ResearchGate.
  • (2023, November 23).
  • (2023, November 14). Chemistry, Synthesis, and Structure Activity Relationship of Anticancer Quinoxalines. MDPI.
  • (2013). Electronic and solvent effects on kinetics of SNAr substitution reactions of substituted anilines with 2,6-bis(trifluoromethanesulfonyl)-4-nitroanisole in MeOH–Me2SO mixtures of varying composition. PMC.
  • Benchchem. (n.d.). Refinement of work-up procedures for quinoxaline synthesis.
  • (2021, June 10). 4.7: Solvent Effects in Nucleophilic Substitution. Chemistry LibreTexts.
  • (n.d.).
  • (n.d.). Improved methods for the preparation of quinoxaline derivatives.
  • (n.d.). Table 2 Solubility of Polyamides containing quinoxaline moiety.
  • (2022, March 31). Sustainable and fast synthesis of functionalized quinoxalines promoted by natural deep eutectic solvents (NADESs). RSC Publishing.
  • (2025, December 02). Structural Revision of a Natural Tetrahydroquinoxaline-6-carboxylic Acid Isolated from Caulis Sinomenii through Total Synthesis of Both the Regioisomers.
  • (n.d.). Solvent effects on aromatic nucleophilic substitutions. Part 3. The kinetics of the reaction of 2,4-dinitrochlorobenzene with piperidine in aprotic solvents. Journal of the Chemical Society, Perkin Transactions 2.
  • El-Gaby, M. S. A., et al. (n.d.). Synthesis of novel quinoxaline carboxylic acid derivatives for antimicrobial investigation.
  • Wikipedia. (n.d.).
  • (2021, February 18). Novel Synthetic Routes to Prepare Biologically Active Quinoxalines and Their Derivatives: A Synthetic Review for the Last Two Decades. MDPI.
  • (2021, June 29). Condensation Reactions of Methyl Derivatives of Quinoxaline-1,4-Dioxide with 4,4'-Biphenyl Carboxaldehyde. Semantic Scholar.
  • (2020, February 03).
  • Benchchem. (n.d.). An In-depth Technical Guide to the Chemical and Physical Properties of Quinoxaline Derivatives.
  • (n.d.). SYNTHESIS OF QUINOXALINE DERIVATIVES VIA CONDENSATION OF ARYL-1,2-DIAMINES WITH 1,2-DIKETONES USING (NH4)6MO7O24.4H2O AS AN EFFI. SID.
  • (n.d.). Catalytic Ullmann-Type N-Arylation to Access Medicinally Important SuFEx-able Pyrazolo[1,5-a]Quinoxalinones. PMC.
  • (n.d.).
  • (n.d.). Reshaping Ullmann Amine Synthesis in Deep Eutectic Solvents: A Mild Approach for Cu-Catalyzed C–N Coupling Reactions With No Additional Ligands. PMC.
  • (2023, April 01).

Sources

Application

Catalytic Methods for Preparing Substituted Quinoxaline Esters: Application Notes and Protocols

For Researchers, Scientists, and Drug Development Professionals This guide provides a detailed overview of modern and classical catalytic methods for the synthesis of substituted quinoxaline esters. As a senior applicati...

Author: BenchChem Technical Support Team. Date: February 2026

For Researchers, Scientists, and Drug Development Professionals

This guide provides a detailed overview of modern and classical catalytic methods for the synthesis of substituted quinoxaline esters. As a senior application scientist, this document is structured to offer not just procedural steps, but also insights into the rationale behind the choice of catalysts and reaction conditions, ensuring a deeper understanding for researchers in organic synthesis and medicinal chemistry.

Introduction: The Significance of Quinoxaline Esters

Quinoxaline derivatives are a prominent class of nitrogen-containing heterocyclic compounds that form the core structure of numerous biologically active molecules and functional materials. The incorporation of an ester functional group onto the quinoxaline scaffold significantly enhances their utility as versatile intermediates in drug discovery and materials science. These esters serve as key precursors for the synthesis of more complex molecules, including amides, carboxylic acids, and other derivatives with a wide range of pharmacological activities such as anticancer, antiviral, antibacterial, and anti-inflammatory properties. The development of efficient and selective catalytic methods for the preparation of substituted quinoxaline esters is therefore a critical area of research.

Core Catalytic Strategies for Quinoxaline Ester Synthesis

The synthesis of substituted quinoxaline esters can be broadly categorized into several key catalytic strategies. The choice of method often depends on the desired substitution pattern, availability of starting materials, and the need for atom economy and environmentally benign conditions.

Catalytic Condensation of o-Phenylenediamines with α-Ketoesters: The Classical Approach Refined

The most fundamental and widely employed method for the synthesis of quinoxaline-2-carboxylates is the condensation of an aryl 1,2-diamine with a 1,2-dicarbonyl compound, in this case, an α-ketoester. While this reaction can proceed without a catalyst, often under acidic conditions, the use of various catalysts can significantly improve yields, reduce reaction times, and allow for milder reaction conditions.

Mechanism of Acid-Catalyzed Condensation:

The reaction is typically initiated by the nucleophilic attack of one of the amino groups of the o-phenylenediamine onto one of the carbonyl carbons of the α-ketoester. This is often facilitated by an acid catalyst which protonates the carbonyl oxygen, increasing its electrophilicity. A series of condensation and cyclization steps ensue, leading to the formation of the quinoxaline ring.

G cluster_0 Mechanism of Acid-Catalyzed Condensation A o-Phenylenediamine + α-Ketoester B Protonation of Carbonyl Oxygen A->B H+ C Nucleophilic Attack by Amine B->C D Formation of Carbinolamine Intermediate C->D E Dehydration D->E -H2O F Iminium Ion Formation E->F G Intramolecular Nucleophilic Attack F->G H Cyclization G->H I Dehydration H->I -H2O J Substituted Quinoxaline Ester I->J

Figure 1: General mechanism of acid-catalyzed condensation for quinoxaline ester synthesis.

Catalytic Systems:

A variety of catalysts have been employed to promote this condensation, ranging from simple organic acids to heterogeneous solid acid catalysts. The use of recyclable catalysts is a key focus in green chemistry approaches.

Catalyst SystemSolventTemperature (°C)TimeYield (%)Reference
PhenolEthanol:WaterRoom Temp.30 minHigh
Zeolite NaYEthanolRoom Temp.ShortGood
Amberlite IR-120HSolvent-free-ShortHigh
Acetic AcidMethanol608 h-
Alumina-supported HeteropolyoxometalatesTolueneRoom Temp.2 h92

Table 1: Comparison of various catalysts for the condensation of o-phenylenediamines and α-dicarbonyl compounds.

Protocol 1: Phenol-Catalyzed Synthesis of Ethyl 2-phenylquinoxaline-3-carboxylate

This protocol describes a simple, efficient, and environmentally friendly procedure for the synthesis of a substituted quinoxaline ester using phenol as a catalyst at room temperature.

Materials:

  • o-Phenylenediamine (1 mmol, 108.1 mg)

  • Ethyl benzoylpyruvate (1 mmol, 206.2 mg)

  • Phenol (20 mol%, 18.8 mg)

  • Ethanol:Water (7:3, 10 mL)

  • Round-bottom flask (50 mL)

  • Magnetic stirrer

Procedure:

  • To a 50 mL round-bottom flask, add o-phenylenediamine (1 mmol) and ethyl benzoylpyruvate (1 mmol).

  • Add the ethanol:water (7:3, 10 mL) solvent mixture to the flask.

  • Add the catalytic amount of phenol (20 mol%) to the reaction mixture.

  • Stir the solution at room temperature.

  • Monitor the progress of the reaction by Thin Layer Chromatography (TLC).

  • Upon completion of the reaction, add water (20 mL) to the mixture and allow it to stand at room temperature for 30 minutes to crystallize the product.

  • Collect the crystalline product by filtration and dry.

  • For further purification, recrystallize the product from hot ethanol.

Palladium-Catalyzed Synthesis of Quinoxaline Esters

Palladium catalysis offers a powerful and versatile platform for the synthesis of complex heterocyclic systems, including quinoxaline esters. These methods often involve cross-coupling and annulation reactions, providing access to a wide range of substitution patterns that may be difficult to achieve through classical condensation methods.

Key Palladium-Catalyzed Strategies:

  • Reductive Annulation: A notable example is the palladium-catalyzed reductive annulation of catechols and nitroarylamines, which provides a direct route to novel quinoxaline derivatives.

  • Intramolecular N-Arylation: Quinoxalinones, which can be precursors to quinoxaline esters, can be synthesized via an intramolecular palladium-catalyzed N-arylation under microwave irradiation.

  • Oxidative Annulation: Palladium catalysts can be used for the oxidative annulation of alkynes with o-phenylenediamines, where an ester group can be present on the alkyne or the diamine.

G cluster_1 Palladium-Catalyzed Reductive Annulation Workflow A Catechol + Nitroarylamine B Pd(0) Catalyst A->B C Oxidative Addition B->C D Reductive Elimination C->D E Annulation D->E F Substituted Quinoxaline Derivative E->F

Figure 2: Simplified workflow for palladium-catalyzed reductive annulation.

Protocol 2: Palladium-Catalyzed Reductive Annulation for Quinoxaline Synthesis

This protocol is based on a direct synthesis of novel quinoxaline derivatives via a palladium-catalyzed new hydrogenative annulation reaction of catechols and nitroarylamines. To obtain a quinoxaline ester, a starting material bearing an ester group would be required.

Materials:

  • Substituted Catechol (1.0 equiv)

  • Substituted Nitroarylamine (1.2 equiv)

  • Pd/C (5 mol%)

  • FeCl₃·6H₂O (10 mol%)

  • 1,4-Dioxane

  • H₂ (balloon)

  • Schlenk tube

Procedure:

  • To a Schlenk tube, add the substituted catechol, substituted nitroarylamine, Pd/C, and FeCl₃·6H₂O.

  • Evacuate and backfill the tube with H₂ (repeated three times).

  • Add 1,4-dioxane as the solvent.

  • Stir the reaction mixture at the specified temperature (e.g., 120 °C) for the required time (e.g., 24 h).

  • After cooling to room temperature, filter the reaction mixture through a pad of Celite.

  • Concentrate the filtrate under reduced pressure.

  • Purify the residue by column chromatography on silica gel to afford the desired quinoxaline derivative.

Copper-Catalyzed Approaches to Quinoxaline Esters

Copper catalysis has emerged as a cost-effective and environmentally benign alternative to palladium catalysis for the synthesis of N-heterocycles. Copper-catalyzed methods for quinoxaline ester synthesis often involve multi-component reactions or oxidative cyclizations.

Key Copper-Catalyzed Strategies:

  • One-Pot Three-Component Synthesis: This approach involves the copper-catalyzed condensation and C-N bond formation of 2-iodoanilines, arylacetaldehydes, and a nitrogen source. An ester group can be incorporated into the arylacetaldehyde starting material.

  • Aerobic Oxidative Cyclization: Copper catalysts can facilitate the oxidative cyclization of o-phenylenediamines with various partners, including those that can lead to ester-substituted quinoxalines, using air or oxygen as the oxidant.

Catalyst SystemReactantsOxidantSolventTemperature (°C)TimeYield (%)Reference
CuI/DMEDA2-Iodoaniline, Arylacetaldehyde, NaN₃-DMSO8020 hModerate to Good
Cu(OAc)₂o-Phenylenediamine, AlkyneO₂Toluene708 h86
Cu/Calixarene complexDeoxybenzoin, o-PhenylenediamineO₂WaterReflux15 hup to 88

Table 2: Examples of Copper-Catalyzed Quinoxaline Synthesis.

Protocol 3: Copper-Catalyzed One-Pot Synthesis of a Quinoxaline Derivative

This protocol is adapted from a one-pot, three-component synthesis of quinoxalines. To synthesize a quinoxaline ester, an arylacetaldehyde bearing an ester group would be used.

Materials:

  • 2-Iodoaniline (1.0 equiv)

  • Ester-substituted Arylacetaldehyde (1.2 equiv)

  • Sodium Azide (NaN₃) (1.5 equiv)

  • Copper(I) Iodide (CuI) (10 mol%)

  • N,N'-Dimethylethylenediamine (DMEDA) (10 mol%)

  • Potassium Carbonate (K₂CO₃) (2.0 equiv)

  • Dimethyl Sulfoxide (DMSO)

  • Sealed tube

Procedure:

  • To a sealed tube, add 2-iodoaniline, the ester-substituted arylacetaldehyde, sodium azide, CuI, and K₂CO₃.

  • Add DMSO as the solvent, followed by DMEDA.

  • Seal the tube and stir the reaction mixture at 80 °C for 20 hours.

  • After cooling to room temperature, dilute the reaction mixture with water and extract with ethyl acetate.

  • Wash the combined organic layers with brine, dry over anhydrous Na₂SO₄, and concentrate under reduced pressure.

  • Purify the crude product by column chromatography on silica gel to obtain the desired substituted quinoxaline ester.

Emerging Catalytic Methods: C-H Functionalization

Direct C-H functionalization is a rapidly evolving field in organic synthesis that offers an atom- and step-economical approach to the modification of heterocyclic scaffolds. While the direct C-H esterification of a pre-formed quinoxaline ring is still a developing area, the C-H functionalization of quinoxalin-2(1H)-ones, which are closely related precursors, has been more extensively studied. These methods often involve the use of photoredox or electrochemical catalysis.

G cluster_2 Direct C-H Functionalization Concept A Quinoxaline Core B Catalyst + Reagent A->B C C-H Bond Activation B->C D Formation of New C-C or C-X Bond C->D E Functionalized Quinoxaline D->E

Figure 3: Conceptual workflow for the direct C-H functionalization of a quinoxaline core.

Conclusion and Future Perspectives

The catalytic synthesis of substituted quinoxaline esters has witnessed significant advancements, moving from classical acid-catalyzed condensations to more sophisticated and sustainable methods involving transition metal catalysis and direct C-H functionalization. The choice of the synthetic route is dictated by the specific requirements of the target molecule and the desired efficiency and environmental impact. Future research will likely focus on the development of even more efficient, selective, and greener catalytic systems, including the use of earth-abundant metal catalysts, recyclable heterogeneous catalysts, and novel C-H activation strategies for the direct introduction of ester functionalities. These advancements will undoubtedly continue to fuel the discovery and development of new pharmaceuticals and functional materials based on the versatile quinoxaline scaffold.

References

  • Reddy, B. et al. (2023). Recent Advances in the Synthesis of Quinoxalines. A Mini Review.
  • Kaur, H. et al. (2021).
  • Abu-Hashem, A. A. (2015). Synthesis, Reactions and Biological Activity of Quinoxaline Derivatives. American Journal of Organic Chemistry, 5(1), 14-56.
  • Synthesis and Biological Activity of Quinoline-2-Carboxylic Acid Aryl Esters and Amides. (2025).
  • A practical and highly efficient route to the synthesis of pharmaceutically interesting quinox
Method

Procedure for Steglich esterification of quinoxaline derivatives

Application Note: High-Efficiency Steglich Esterification of Quinoxaline-2-Carboxylic Acid Derivatives Executive Summary The quinoxaline scaffold is a "privileged structure" in medicinal chemistry, serving as the core fo...

Author: BenchChem Technical Support Team. Date: February 2026

Application Note: High-Efficiency Steglich Esterification of Quinoxaline-2-Carboxylic Acid Derivatives

Executive Summary

The quinoxaline scaffold is a "privileged structure" in medicinal chemistry, serving as the core for diverse anticancer (e.g., tyrosine kinase inhibitors), antimicrobial, and antiviral agents. Functionalizing the C-2 position via esterification is a critical strategy for modulating lipophilicity and bioavailability (prodrug design). While Fischer esterification is common, it often fails with acid-sensitive substrates or sterically hindered alcohols.

This guide details the Steglich Esterification protocol optimized specifically for quinoxaline-2-carboxylic acid derivatives . Unlike standard protocols, this method addresses the unique solubility challenges and electron-deficient nature of the quinoxaline ring, ensuring high yields (>85%) and minimizing the formation of the thermodynamically stable N-acylurea byproduct.

Strategic Experimental Design

The Solubility Paradox

Quinoxaline-2-carboxylic acids are planar, electron-deficient heterocycles with poor solubility in non-polar solvents like dichloromethane (DCM), the standard solvent for Steglich reactions.

  • The Challenge: Incomplete dissolution leads to slow kinetics, allowing the O-acylisourea intermediate to rearrange into the unreactive N-acylurea.

  • The Solution: A DCM/DMF (Dimethylformamide) co-solvent system . DCM limits N-acylurea formation, while a minimum amount of DMF ensures homogeneity.

Mechanistic Insight: The DMAP Turbocharger

The reaction relies on 4-Dimethylaminopyridine (DMAP) not just as a base, but as a nucleophilic catalyst.

  • Activation: DCC reacts with the carboxylic acid to form the O-acylisourea.[1]

  • Transfer: DMAP attacks the O-acylisourea faster than the alcohol, forming a highly reactive N-acylpyridinium intermediate.

  • Coupling: The alcohol attacks this intermediate to form the ester, regenerating DMAP.

Critical Control Point: Without DMAP, or if the alcohol is sterically hindered, the O-acylisourea undergoes an intramolecular


 acyl migration to form N-acylurea (a dead-end byproduct).

SteglichMechanism Acid Quinoxaline-COOH O_Acyl O-Acylisourea (Unstable Intermediate) Acid->O_Acyl + DCC DCC DCC DCC->O_Acyl ActiveAmide N-Acylpyridinium (Activated Species) O_Acyl->ActiveAmide + DMAP (Fast) DCU DCU (Byproduct) O_Acyl->DCU Leaving Group NAcylurea N-Acylurea (Side Product) O_Acyl->NAcylurea Slow Rearrangement (Avoid this!) DMAP DMAP (Catalyst) ActiveAmide->DMAP Regenerated Ester Target Ester ActiveAmide->Ester + Alcohol Alcohol R-OH

Figure 1: Mechanistic pathway of Steglich esterification highlighting the critical role of DMAP in suppressing N-acylurea formation.

Detailed Protocol

Materials & Reagents
  • Substrate: Quinoxaline-2-carboxylic acid (1.0 equiv).

  • Coupling Agent:

    
    -Dicyclohexylcarbodiimide (DCC) (1.1–1.2 equiv) OR  1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDC·HCl) (1.2 equiv) for easier workup.
    
  • Catalyst: 4-Dimethylaminopyridine (DMAP) (0.1 equiv / 10 mol%).

  • Alcohol: Target alcohol (1.0–1.2 equiv).

  • Solvent: Anhydrous DCM (primary) and Anhydrous DMF (secondary, if needed).

Step-by-Step Procedure

Step 1: Solvation & Setup

  • Flame-dry a round-bottom flask under nitrogen/argon.

  • Add Quinoxaline-2-carboxylic acid (1.0 equiv) and the Alcohol (1.1 equiv).

  • Add anhydrous DCM (

    
     concentration relative to acid).
    
    • Checkpoint: If the solution is cloudy, add anhydrous DMF dropwise until homogeneous. Do not exceed 20% v/v DMF to avoid workup difficulties.

  • Add DMAP (0.1 equiv) in one portion.

Step 2: Activation (The Critical Cold Start)

  • Cool the reaction mixture to 0°C using an ice/water bath.

    • Reasoning: Low temperature suppresses the

      
       acyl migration side reaction during the initial exothermic activation step.
      
  • Dissolve DCC (1.2 equiv) in a minimal amount of DCM.

  • Add the DCC solution dropwise over 10–15 minutes.

    • Observation: A white precipitate (Dicyclohexylurea, DCU) will begin to form almost immediately if using DCC.

Step 3: Reaction

  • Stir at 0°C for 30 minutes.

  • Remove the ice bath and allow the reaction to warm to room temperature (20–25°C).

  • Stir for 3–12 hours. Monitor via TLC (Mobile phase: 30-50% EtOAc in Hexanes).

    • Success Indicator: Disappearance of the baseline acid spot and appearance of a less polar ester spot.

Step 4: Workup (Two Paths)

  • Path A: If using DCC (Filtration Method)

    • Cool the mixture to -20°C (freezer) for 1 hour to precipitate maximum DCU.

    • Filter through a Celite pad or sintered glass funnel. Wash the cake with cold DCM.

    • Concentrate the filtrate.[2] If DMF was used, dilute with EtOAc (5x volume) and wash with water (3x) and brine (1x) to remove DMF.

  • Path B: If using EDC (Aqueous Extraction)

    • Dilute the reaction mixture with DCM or EtOAc.

    • Wash with

      
       HCl (2x) to remove DMAP and the water-soluble urea byproduct.
      
    • Wash with Sat.

      
       (2x) to remove unreacted acid.
      
    • Dry over

      
       and concentrate.
      

Step 5: Purification

  • Purify via Flash Column Chromatography on Silica Gel.

  • Note: Quinoxaline esters often fluoresce strongly under UV (254/365 nm), making fraction collection easy.

Workflow Visualization

Workflow Start Start: Dry Flask N2 Atmosphere Dissolve Dissolve Acid + Alcohol in DCM (+DMF if needed) Start->Dissolve Cool Cool to 0°C Add DMAP Dissolve->Cool AddDCC Add DCC Dropwise (Control Exotherm) Cool->AddDCC React Warm to RT Stir 3-12h AddDCC->React Check TLC Check: Acid Consumed? React->Check Check->React No (Wait) Workup Workup: Filter DCU (if DCC) or Acid Wash (if EDC) Check->Workup Yes Purify Column Chromatography (Silica Gel) Workup->Purify

Figure 2: Operational workflow for the synthesis of quinoxaline esters.

Troubleshooting & Optimization Guide

Comparative Reagent Performance
FeatureDCC (Dicyclohexylcarbodiimide)EDC (1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide)DIC (Diisopropylcarbodiimide)
Cost LowHighModerate
Byproduct DCU (Insoluble solid)Urea (Water soluble)Urea (Soluble in DCM)
Workup Filtration required. Traces of DCU often remain.Aqueous wash removes byproduct completely.Difficult to separate urea from product.
Recommendation Standard Use (Large scale)Preferred (Small scale / difficult purification)Avoid for this application
Common Issues and Fixes
  • Issue: Low Yield / N-Acylurea Formation

    • Cause: Reaction temperature too high during DCC addition or insufficient DMAP.

    • Fix: Strictly maintain 0°C during addition. Increase DMAP to 0.2 equiv. Ensure solvent is anhydrous.

  • Issue: Product Co-elutes with DCU

    • Cause: DCU is slightly soluble in DCM/EtOAc.

    • Fix: Switch to EDC to eliminate solid urea formation. Alternatively, dissolve crude in cold acetone (DCU is very insoluble) and filter again before column chromatography.

  • Issue: Starting Material Insolubility

    • Cause: Quinoxaline ring stacking.

    • Fix: Use a "Reverse Addition" method: Dissolve Acid in pure DMF, add DCC/DMAP, stir for 15 mins to form the active ester, then add the Alcohol.

References

  • Neises, B., & Steglich, W. (1978).[1][2][3][4][5] Simple Method for the Esterification of Carboxylic Acids. Angewandte Chemie International Edition, 17(7), 522–524.

  • LaRosa, P. (2023).[6][7] Efficient Synthesis of Aromatic Quinoxaline Derivatives. University of Dayton Honors Theses.

  • Jordan, A., et al. (2021). A solvent-reagent selection guide for Steglich-type esterification of carboxylic acids. Green Chemistry, 23, 6405-6413.

  • Organic Chemistry Portal. Steglich Esterification: Mechanism and Examples.

Sources

Application

Application Note: High-Fidelity Screening of Quinoxaline Esters for Antibacterial Discovery

Abstract & Scope Quinoxaline 1,4-di-N-oxides and their ester derivatives represent a privileged scaffold in medicinal chemistry, exhibiting potent DNA-intercalating properties and efficacy against multidrug-resistant (MD...

Author: BenchChem Technical Support Team. Date: February 2026

Abstract & Scope

Quinoxaline 1,4-di-N-oxides and their ester derivatives represent a privileged scaffold in medicinal chemistry, exhibiting potent DNA-intercalating properties and efficacy against multidrug-resistant (MDR) pathogens like MRSA and VRE. However, the ester linkage introduces specific challenges regarding solubility and hydrolytic stability in aqueous media. This guide provides a standardized, field-validated workflow for screening these compounds, moving beyond basic observation to quantitative pharmacodynamic profiling.

Critical Pre-Analytical Considerations

The "Application Scientist" Insight: The most common cause of failure in screening quinoxaline esters is not lack of potency, but precipitation in media or spontaneous hydrolysis of the ester bond before the assay concludes.

Compound Solubilization & Handling
  • Solvent: Dimethyl sulfoxide (DMSO) is the mandatory vehicle. Quinoxaline esters are highly lipophilic.

  • Stock Concentration: Prepare primary stocks at 10 mg/mL or 20 mM .

  • Storage: Store at -20°C. Warning: Esters are susceptible to hydrolysis. Avoid repeated freeze-thaw cycles. Aliquot stocks into single-use vials.

  • The "1% Rule": Bacteria are sensitive to DMSO. The final assay concentration of DMSO must not exceed 1% (v/v) (and ideally <0.5% for sensitive strains like N. gonorrhoeae).

    • Calculation: If your highest test concentration is 64 µg/mL, your intermediate working solution should be 6.4 mg/mL (100x), diluted 1:100 into the well.

Stability Check
  • Protocol: Before running a large screen, incubate the compound in Cation-Adjusted Mueller-Hinton Broth (CAMHB) at 37°C for 24 hours. Analyze via HPLC-UV.

  • Pass Criteria: >90% parent compound remaining. If hydrolysis occurs (acid/ester cleavage), the screen will only reflect the activity of the parent acid or alcohol, leading to false negatives/positives.

Primary Screening: Resazurin-Modified Broth Microdilution (MIC)

Objective: Determine the Minimum Inhibitory Concentration (MIC) with high visual contrast. Standard: Adapted from CLSI M07-A10 guidelines.

Principle

Standard turbidity readings are often confounded by the precipitation of hydrophobic quinoxalines. We utilize Resazurin (7-hydroxy-3H-phenoxazin-3-one 10-oxide), a blue non-fluorescent dye reduced by viable bacterial dehydrogenases to pink, fluorescent resorufin.

Workflow Diagram

MIC_Workflow Stock Compound Stock (DMSO) Dilution Serial Dilution (2x Conc in Media) Stock->Dilution Dilute Incubation Incubate 37°C, 18-24h Dilution->Incubation 100 µL/well Inoculum Bacterial Inoculum (5x10^5 CFU/mL) Inoculum->Incubation 100 µL/well Dye Add Resazurin (0.015%) Incubation->Dye Post-Incubation Read Read Results (Blue=Dead, Pink=Alive) Dye->Read 1-4h Reaction

Figure 1: Resazurin-modified MIC workflow. High-contrast colorimetric change negates compound precipitation interference.

Detailed Protocol
  • Media Prep: Use Cation-Adjusted Mueller-Hinton Broth (CAMHB).[1]

  • Plate Setup (96-well flat bottom):

    • Columns 1-10: Test Compound (2-fold serial dilution).

    • Column 11: Growth Control (Bacteria + Media + DMSO).

    • Column 12: Sterility Control (Media only).

  • Dilution:

    • Add 100 µL of CAMHB to all wells.

    • Add 100 µL of 2x compound stock to Column 1. Mix and transfer 100 µL to Column 2, continuing to Column 10. Discard final 100 µL.

  • Inoculation:

    • Prepare inoculum from fresh colonies to 0.5 McFarland Standard (

      
       CFU/mL).
      
    • Dilute 1:150 in CAMHB to reach

      
       CFU/mL.
      
    • Add 100 µL of inoculum to wells (Final assay density:

      
       CFU/mL).
      
  • Incubation: 37°C for 18-20 hours (aerobic).

  • Visualization:

    • Add 30 µL of 0.015% Resazurin solution (aqueous, sterile filtered).

    • Incubate for 1-4 hours.

    • Interpretation:

      • Blue/Purple: No Growth (Inhibition).

      • Pink/Colorless: Growth.

      • MIC: Lowest concentration remaining blue.[2][3][4]

Secondary Profiling: Time-Kill Kinetics

Objective: Distinguish between Bacteriostatic (growth arrest) and Bactericidal (killing) activity.[1] Requirement: Essential for quinoxalines, as DNA intercalators often exhibit delayed cidal activity.

Protocol
  • Preparation: Prepare tubes with CAMHB containing the compound at 1x, 2x, and 4x MIC . Include a Growth Control (DMSO only).

  • Inoculum: Inoculate to a starting density of

    
     CFU/mL.
    
  • Sampling: Incubate at 37°C with shaking (180 rpm).

  • Time Points: Remove 100 µL aliquots at 0, 2, 4, 8, and 24 hours .

  • Quantification:

    • Serially dilute aliquots (1:10 to 1:10,000) in sterile saline.

    • Plate 20 µL spots on Mueller-Hinton Agar (MHA).

    • Incubate 24h and count colonies.

  • Data Analysis: Plot

    
     CFU/mL vs. Time.
    
Interpretation Logic
ClassificationDefinition
Bactericidal ngcontent-ng-c3932382896="" _nghost-ng-c102404335="" class="inline ng-star-inserted">

reduction (99.9% kill) from initial inoculum at 24h.
Bacteriostatic ngcontent-ng-c3932382896="" _nghost-ng-c102404335="" class="inline ng-star-inserted">

reduction or maintenance of stasis.

Advanced Screening: Biofilm Inhibition (Crystal Violet)

Objective: Quinoxalines are often investigated for anti-biofilm properties against S. aureus and P. aeruginosa. Critical Note: The "Edge Effect" (evaporation) ruins 96-well biofilm assays.[5] Fill peripheral wells with sterile water and do not use them for data.

Workflow Diagram

Biofilm_Assay Seed Seed Bacteria + Compound (TSB + 1% Glucose) Grow Static Incubation 24-48h @ 37°C Seed->Grow Wash Gently Wash x3 (Remove Planktonic Cells) Grow->Wash Discard Supernatant Stain Stain: 0.1% Crystal Violet (15 mins) Wash->Stain Elute Elute: 30% Acetic Acid Stain->Elute Wash Excess Dye First Quant Measure OD @ 590nm Elute->Quant

Figure 2: Crystal Violet Biofilm Assay. 1% Glucose is added to Tryptic Soy Broth (TSB) to trigger robust biofilm formation.

Protocol Steps
  • Culture: Grow overnight culture in TSB + 1% Glucose. Dilute 1:100.

  • Treatment: Add 100 µL diluted culture + 100 µL compound (at Sub-MIC concentrations, e.g., 1/2 MIC, 1/4 MIC) to wells.

  • Incubation: 24 hours at 37°C, static (no shaking).

  • Washing (Crucial): Invert plate to dump media. Gently submerge plate in a tub of water. Tap on paper towel.[6] Repeat 3x. Do not use a pipette; the shear force strips the biofilm.

  • Staining: Add 125 µL 0.1% Crystal Violet . Incubate 15 min at room temp.

  • Elution: Wash away excess dye.[7] Add 150 µL 30% Acetic Acid to solubilize the stained biofilm.

  • Read: Transfer 100 µL to a fresh plate and read Absorbance at 590 nm.

References

  • Clinical and Laboratory Standards Institute (CLSI). (2015). Methods for Dilution Antimicrobial Susceptibility Tests for Bacteria That Grow Aerobically; Approved Standard—Tenth Edition (M07-A10). CLSI.[8][9][10][11] [Link]

  • Sarker, S. D., Nahar, L., & Kumarasamy, Y. (2007). Microtitre plate-based antibacterial assay incorporating resazurin as an indicator of cell growth, and its application in the in vitro antibacterial screening of phytochemicals. Methods, 42(4), 321-324. [Link]

  • O'Toole, G. A. (2011). Microtiter Dish Biofilm Formation Assay. Journal of Visualized Experiments, (47), 2437. [Link]

  • Pankey, G. A., & Sabath, L. D. (2004). Clinical relevance of bacteriostatic versus bactericidal mechanisms of action in the treatment of Gram-positive bacterial infections. Clinical Infectious Diseases, 38(6), 864-870. [Link]

  • Vicente, E., et al. (2009). In vitro activity of novel 3-aryl-quinoxaline-2-carbonitrile 1,4-di-N-oxide derivatives against Mycobacterium tuberculosis. European Journal of Medicinal Chemistry, 44(6), 2668-2672. [Link]

Sources

Technical Notes & Optimization

Troubleshooting

Purification techniques for chlorinated quinoxaline derivatives

Welcome to the Technical Support Center for Quinoxaline Chemistry . This portal is designed for researchers, medicinal chemists, and drug development professionals who are actively synthesizing and purifying chlorinated...

Author: BenchChem Technical Support Team. Date: February 2026

Welcome to the Technical Support Center for Quinoxaline Chemistry . This portal is designed for researchers, medicinal chemists, and drug development professionals who are actively synthesizing and purifying chlorinated quinoxaline derivatives (such as 2,3-dichloroquinoxaline and 2-chloroquinoxaline).

Chlorinated quinoxalines are highly versatile electrophilic building blocks used in nucleophilic aromatic substitution (SNAr) and cross-coupling reactions. However, their electron-deficient nature and the high reactivity of the C-Cl bonds introduce specific purification challenges, including rapid hydrolysis, co-elution of regioisomers, and degradation during workup. This guide provides field-proven, causality-driven methodologies to isolate high-purity derivatives.

Purification Decision Matrix

Before selecting a purification method, it is critical to assess the crude reaction mixture's impurity profile. The following workflow dictates the optimal isolation strategy based on the specific synthetic hurdles encountered.

G Start Crude Chlorinated Quinoxaline Mixture Check Assess Impurity Profile (TLC / LC-MS) Start->Check POCl3 Residual POCl3/SOCl2 Present? Check->POCl3 Quench Vacuum Distillation & Ice-Cold Water Quench POCl3->Quench Yes Isomers Regioisomers or Di-substituted Impurities? POCl3->Isomers No Quench->Isomers Chromatography Flash Column Chromatography (EtOAc/Hexane Gradient) Isomers->Chromatography Yes Solid Solid Product with Trace Impurities? Isomers->Solid No Pure Pure Chlorinated Quinoxaline Derivative (>98% Purity) Chromatography->Pure Recrystallize Recrystallization (Hot Ethanol / MeOH-H2O) Solid->Recrystallize Yes Recrystallize->Pure

Logical workflow for troubleshooting and purifying chlorinated quinoxaline derivatives.

Core Methodologies & Self-Validating Protocols

To ensure scientific integrity, the following protocols are designed as self-validating systems. We do not just list the steps; we explain the causality behind the physicochemical manipulations.

Protocol A: Isolation of 2,3-Dichloroquinoxaline (Quenching & Precipitation)

When synthesizing 2,3-dichloroquinoxaline from quinoxaline-2,3-dione using phosphorus oxychloride (POCl₃) or thionyl chloride (SOCl₂), the primary challenge is preventing the newly formed product from hydrolyzing back to the starting material during isolation[1].

  • Vacuum Distillation: After the reflux period (typically 3 hours at 100 °C), distill off the excess POCl₃ under reduced pressure.

    • Causality: POCl₃ is highly reactive. If a large excess is left in the flask during the aqueous workup, its violent exothermic reaction with water will generate massive amounts of HCl and heat, thermodynamically driving the hydrolysis of the C-Cl bonds back to C=O[1].

  • Ice-Cold Quench: Slowly pour the concentrated residue into vigorously stirred, crushed ice-water.

    • Causality: The low temperature kinetically traps the chlorinated product, precipitating it out of solution before nucleophilic attack by water can occur.

  • Filtration & Wash: Collect the off-white solid via vacuum filtration. Wash extensively with cold water until the filtrate is pH neutral.

  • Validation Check: Dissolve a few crystals in dichloromethane (DCM) and spot on a TLC plate (Eluent: 20% EtOAc in Hexane). A single UV-active spot (Rf ~0.7) confirms successful isolation without dione contamination (which would remain at the baseline).

Protocol B: Flash Column Chromatography for Asymmetric Derivatives

When performing nucleophilic aromatic substitution (SNAr) to create asymmetrically substituted 2-chloro-3-aminoquinoxalines, regioisomers and di-substituted byproducts frequently co-elute[1].

  • Dry Loading: Dissolve the crude mixture in a minimal amount of DCM, add silica gel (mass equal to 3x the crude weight), and evaporate the solvent completely to form a free-flowing powder.

    • Causality: Chlorinated quinoxalines often exhibit poor solubility in non-polar starting eluents (like hexane). Liquid loading can cause the compound to crash out on top of the column, leading to severe band broadening. Dry loading ensures a uniform, concentrated elution band[2].

  • Gradient Elution: Pack the column with silica gel and elute using a gradient of 5% to 20% Ethyl Acetate in Hexane.

    • Causality: The highly conjugated, electron-deficient quinoxaline core interacts strongly with the polar silanol groups of the stationary phase. A slow gradient prevents the co-elution of the mono-substituted target product with the more polar di-substituted byproduct.

  • Validation Check: Analyze fractions via LC-MS. The target mono-substituted product will show the characteristic chlorine isotope pattern (M and M+2 peaks in a 3:1 ratio), whereas a di-substituted byproduct will lack this isotopic signature.

Quantitative Data: Purification Metrics

The table below summarizes the expected physicochemical behaviors and purification metrics for common chlorinated quinoxaline derivatives.

Derivative TypePrimary ImpurityRecommended PurificationSolvent System / EluentExpected Yield RecoveryTarget Purity
2,3-Dichloroquinoxaline Quinoxaline-2,3-dione, POCl₃Precipitation & WashIce-water quench80 - 85%>98%
2-Chloroquinoxaline Hydrolysis product (2-hydroxy)Flash Chromatography5-15% EtOAc/Hexane70 - 80%>95%
Mono-SNAr Adducts (e.g., 2-amino-3-chloro)Di-substituted adductsFlash Chromatography10-30% EtOAc/Hexane65 - 75%>98%
Solid Chloro-Derivatives Trace colored impuritiesRecrystallizationHot Ethanol or MeOH/H₂O85 - 90%98 - 99.5%

Data synthesized from standard chromatographic and recrystallization benchmarks for heterocyclic compounds[3],[4],[2].

Troubleshooting Guide & FAQs

Q1: My 2-chloroquinoxaline derivative is showing a significant[M-Cl+OH]⁺ mass peak in the LC-MS. Why is my product degrading, and how do I prevent this? A1: You are observing the hydrolysis of the chloro group. The C2 and C3 positions of the quinoxaline ring are highly electron-deficient, making the attached chlorine atoms excellent leaving groups for nucleophilic aromatic substitution[4]. If moisture is present during the reaction, or if you use prolonged aqueous basic conditions during the workup (e.g., neutralizing with strong NaOH), water acts as a nucleophile and replaces the chlorine. Solution: Maintain strictly anhydrous reaction conditions under inert gas (N₂ or Argon). During workup, neutralize with a milder base like saturated aqueous NaHCO₃, keep the mixture cold, and extract into an organic solvent (like DCM or EtOAc) as rapidly as possible.

Q2: I am attempting a mono-nucleophilic substitution on 2,3-dichloroquinoxaline, but I keep getting an inseparable mixture of mono- and di-substituted products. How can I fix this? A2: This is a classic issue of kinetic vs. thermodynamic control. While the first substitution (e.g., adding an amine) donates electron density into the ring and slightly deactivates the second chlorine, the C3 position remains highly electrophilic[1]. Solution:

  • Stoichiometry & Temperature: Use exactly 1.0 equivalent of the nucleophile and run the reaction at a lower temperature (e.g., 0 °C to room temperature) to kinetically favor mono-substitution.

  • Purification: If di-substitution occurs, do not attempt recrystallization first. Use flash column chromatography. The mono-substituted product (retaining one chlorine) will have a significantly different Rf value than the di-substituted product (which has two polar functional groups).

Q3: What is the optimal recrystallization solvent for highly chlorinated quinoxalines? A3: Hot ethanol is the gold standard for recrystallizing solid quinoxaline derivatives[3]. If the compound is too soluble in pure ethanol, a Methanol-Water mixture is highly effective. The chlorinated quinoxaline moiety is hydrophobic, so adding water dropwise to a hot methanolic solution until slight cloudiness appears (the cloud point), followed by slow cooling, will yield highly pure, crystalline needles[3].

Q4: I used a Vilsmeier-type reagent (DMF/SOCl₂) for chlorination. My product is an oil instead of a solid, and it smells strongly of sulfur. What went wrong? A4: The reaction has trapped residual thionyl chloride or dimethylformamide (DMF) byproducts. Chlorinated quinoxalines are typically crystalline solids (e.g., 2,3-dichloroquinoxaline melts at ~150 °C). The oily consistency is a freezing-point depression caused by massive solvent/reagent contamination. Solution: Redissolve the oil in EtOAc, wash three times with copious amounts of water (to remove DMF) and once with brine. Dry over anhydrous Na₂SO₄, concentrate, and recrystallize the resulting crude solid from ethanol.

References

1.1 - Benchchem 2.4 - Benchchem 3. 2 - Der Pharma Chemica 4. 3 - Smolecule

Sources

Optimization

Technical Support Center: Solubility Enhancement of 2,4-Dichlorophenyl quinoxaline-6-carboxylate

Document ID: TSC-QCX-SOL-2026-02 Version: 1.0 Introduction Welcome to the technical support guide for 2,4-Dichlorophenyl quinoxaline-6-carboxylate (internal designation: CQC-481). This document is intended for researcher...

Author: BenchChem Technical Support Team. Date: February 2026

Document ID: TSC-QCX-SOL-2026-02

Version: 1.0

Introduction

Welcome to the technical support guide for 2,4-Dichlorophenyl quinoxaline-6-carboxylate (internal designation: CQC-481). This document is intended for researchers, scientists, and drug development professionals actively engaged in preclinical and formulation studies with this compound.

CQC-481 is a promising therapeutic candidate belonging to the quinoxaline class. Its molecular structure, characterized by a planar aromatic quinoxaline core and a lipophilic 2,4-dichlorophenyl substituent, contributes to its potent biological activity. However, these same features result in extremely low aqueous solubility, a common challenge for over 40% of new chemical entities in the development pipeline.[1][2][3] This poor solubility can lead to significant hurdles, including inconsistent results in in vitro assays, low and variable oral bioavailability, and difficulties in developing parenteral formulations.[4]

This guide provides a structured approach to understanding and overcoming the solubility challenges associated with CQC-481. It consolidates frequently asked questions (FAQs) and detailed troubleshooting protocols based on established principles of pharmaceutical science.

Part 1: Frequently Asked Questions (FAQs)

Q1: My CQC-481, dissolved in DMSO, is precipitating when I add it to my cell culture media. What is happening and what can I do?

A1: This is a classic case of kinetic precipitation. CQC-481 is readily soluble in pure organic solvents like Dimethyl sulfoxide (DMSO), but its solubility is drastically lower in the final aqueous environment of your assay buffer or cell media.[5] When the concentrated DMSO stock is diluted, the compound crashes out of the solution.

  • Immediate Actions:

    • Reduce Final Concentration: Determine if a lower final concentration of CQC-481 is sufficient for your assay's biological endpoint.

    • Lower DMSO Carryover: Ensure the final DMSO concentration in your assay is well-tolerated by your cells, typically below 0.5% (v/v), and as low as 0.1% for sensitive cell lines.[5] This may require preparing a more dilute stock solution if possible.

    • Employ an Intermediate Dilution Step: Instead of a direct large dilution, perform a serial dilution into a buffer that contains a higher percentage of a co-solvent before the final dilution into the assay medium.[5]

Q2: What is the expected aqueous solubility of CQC-481 and why is it so low?

A2: The predicted aqueous solubility of CQC-481 is in the low µg/mL to ng/mL range. This is characteristic of Biopharmaceutics Classification System (BCS) Class II or IV compounds.[6] The low solubility is attributed to:

  • High Lipophilicity: The 2,4-dichlorophenyl group significantly increases the molecule's hydrophobicity.

  • Crystalline Structure: The planar quinoxaline core promotes strong intermolecular π-π stacking in the solid state, leading to a high crystal lattice energy that resists dissolution.[7]

Q3: Can I use pH adjustment to improve the solubility of CQC-481?

A3: This approach requires caution. The CQC-481 molecule contains a carboxylate ester linkage. Esters are susceptible to hydrolysis, a chemical degradation process that is significantly accelerated under both acidic (pH < 3) and, more notably, alkaline (pH > 8) conditions.[8][9][10] While slight pH modifications within a stable range (e.g., pH 4-7) might offer marginal solubility benefits, aggressive pH changes risk compound degradation, leading to inaccurate experimental results.[] It is critical to first perform a pH-stability profile study before relying on this method.

Q4: I'm seeing inconsistent results in my in vitro assays. Could this be related to solubility?

A4: Absolutely. Undetected micro-precipitation is a common cause of non-reproducible data.[5] If the effective concentration of CQC-481 in solution is variable due to precipitation, the biological response will also be variable. Always visually inspect your final solutions for cloudiness or particulates before use. For critical experiments, it is advisable to centrifuge the final working solution and measure the concentration of CQC-481 in the supernatant via HPLC-UV to confirm the true soluble concentration.

Part 2: Troubleshooting Guides & Experimental Protocols

This section provides detailed protocols for systematically enhancing the solubility of CQC-481. The strategies are presented in order of increasing complexity.

Guide 1: Co-Solvent Systems

Co-solvents are water-miscible organic solvents that improve the solubility of hydrophobic compounds by reducing the polarity of the aqueous vehicle.[12][13]

Causality: Co-solvents disrupt the hydrogen-bonding network of water, creating a more favorable environment for lipophilic molecules like CQC-481.[] This is often the simplest and fastest approach for early-stage in vitro and in vivo studies.

Experimental Protocol: Co-Solvent Screening

  • Prepare Stock Solution: Dissolve CQC-481 in 100% DMSO to create a high-concentration stock (e.g., 20 mg/mL).

  • Select Co-solvents: Choose a panel of pharmaceutically acceptable co-solvents. Common choices include Ethanol, Propylene Glycol (PG), Polyethylene Glycol 400 (PEG 400), and N-Methyl-2-pyrrolidone (NMP).

  • Prepare Co-solvent Blends: Prepare various blends of the co-solvent with an aqueous buffer (e.g., PBS, pH 7.4). Start with 10%, 20%, and 40% (v/v) co-solvent concentrations.

  • Determine Solubility:

    • Add an excess amount of CQC-481 solid powder to a fixed volume of each co-solvent blend in a glass vial.

    • Equilibrate the samples by shaking or rotating at a controlled temperature (e.g., 25°C) for 24-48 hours to ensure saturation is reached.

    • Filter the samples through a 0.22 µm PVDF filter to remove undissolved solid.

    • Quantify the concentration of dissolved CQC-481 in the filtrate using a validated HPLC-UV method.

  • Analyze Results: Compare the solubility values across the different systems to identify the most effective co-solvent and the optimal concentration.

Data Presentation: Example Co-Solvent Screening Results

Co-Solvent System (v/v in PBS pH 7.4)CQC-481 Solubility (µg/mL)Fold Increase (vs. PBS)
100% PBS (Control)0.81.0
20% Ethanol15.219.0
40% Ethanol45.556.9
20% Propylene Glycol28.936.1
40% Propylene Glycol95.1118.9
20% PEG 40041.351.6
40% PEG 400155.8194.8

Troubleshooting:

  • Issue: Compound precipitates upon dilution for in vivo dosing.

  • Solution: The selected co-solvent system may not be strong enough. Consider a ternary system (e.g., PEG 400 / Ethanol / Water) or investigate complexation agents.

Guide 2: Complexation with Cyclodextrins

Cyclodextrins (CDs) are cyclic oligosaccharides with a hydrophilic exterior and a hydrophobic inner cavity.[14] They can encapsulate poorly soluble "guest" molecules, like CQC-481, forming water-soluble inclusion complexes.[15][16]

Causality: The hydrophobic portion of CQC-481 partitions into the non-polar interior of the CD molecule, while the hydrophilic exterior of the CD interacts favorably with water, effectively "cloaking" the poorly soluble drug and increasing its apparent aqueous solubility.[16]

Experimental Protocol: Phase-Solubility Study

  • Select Cyclodextrin: Hydroxypropyl-β-cyclodextrin (HP-β-CD) is a common and effective choice due to its high aqueous solubility and low toxicity.[14]

  • Prepare CD Solutions: Prepare a series of aqueous solutions of HP-β-CD in a relevant buffer (e.g., pH 6.8 phosphate buffer) at increasing concentrations (e.g., 0, 2, 4, 6, 8, 10% w/v).

  • Equilibrate with CQC-481: Add an excess of solid CQC-481 to each CD solution.

  • Incubate: Shake the vials at a constant temperature (25°C) for 48-72 hours to reach equilibrium.

  • Sample and Analyze: Filter the samples through a 0.22 µm filter and analyze the CQC-481 concentration in the filtrate by HPLC-UV.

  • Construct Diagram: Plot the total concentration of dissolved CQC-481 (Y-axis) against the concentration of HP-β-CD (X-axis). The shape of the curve indicates the type of complex formed and its efficiency.[17]

Visualization: Cyclodextrin Inclusion Workflow

G cluster_prep Preparation cluster_process Process cluster_analysis Analysis CQC CQC-481 (Solid) Equilibrate Add Excess CQC-481 Equilibrate 48h @ 25°C CQC->Equilibrate CD_sol Aqueous HP-β-CD Solutions (0-10%) CD_sol->Equilibrate Filter Filter (0.22 µm) Equilibrate->Filter HPLC Quantify by HPLC-UV Filter->HPLC Plot Plot [CQC-481] vs [HP-β-CD] HPLC->Plot

Caption: Workflow for a phase-solubility study.

Troubleshooting:

  • Issue: The phase-solubility diagram shows a "B-type" curve, indicating the complex itself has limited solubility.[17]

  • Solution: Switch to a different type of cyclodextrin, such as Sulfobutylether-β-cyclodextrin (SBE-β-CD), which has a higher intrinsic solubility and can often overcome this limitation.[14]

Guide 3: Amorphous Solid Dispersions (ASDs)

This is an advanced technique where the crystalline drug is converted into a high-energy amorphous state and dispersed within a polymer matrix.[18] This is a leading strategy for oral formulation development.[19]

Causality: The amorphous form of a drug lacks a crystal lattice, meaning no energy is required to break the crystal structure during dissolution.[3] This, combined with the hydrophilic polymer carrier, can lead to a state of "supersaturation," where the concentration of the drug in solution temporarily exceeds its equilibrium solubility, significantly enhancing absorption.[20]

Experimental Protocol: Solvent Evaporation for ASD Screening

  • Polymer Selection: Select a suitable polymer. Common choices include polyvinylpyrrolidone (PVP), copovidone (PVP/VA), and hydroxypropyl methylcellulose acetate succinate (HPMCAS).

  • Solvent Selection: Identify a common solvent that can dissolve both CQC-481 and the selected polymer (e.g., Methanol, Dichloromethane, or a mixture).

  • Preparation:

    • Dissolve a fixed amount of CQC-481 and the polymer in the solvent at different drug:polymer weight ratios (e.g., 1:1, 1:3, 1:5).

    • Rapidly evaporate the solvent using a rotary evaporator or by casting a thin film in a petri dish under a nitrogen stream. The rapid removal of the solvent is critical to prevent recrystallization.[3]

  • Characterization:

    • Confirm the amorphous nature of the resulting solid powder using techniques like Differential Scanning Calorimetry (DSC) and Powder X-Ray Diffraction (PXRD). The absence of a sharp melting peak in DSC and the presence of a "halo" pattern in PXRD indicate an amorphous state.

  • Dissolution Testing: Perform in-vitro dissolution tests (e.g., USP Apparatus II) on the ASD powders in a relevant medium (e.g., simulated gastric or intestinal fluid) and compare the dissolution profile to that of the crystalline CQC-481.

Visualization: ASD Mechanism of Action

G cluster_start Solid State cluster_end Aqueous Environment Crystalline Crystalline CQC-481 Low Energy High Lattice E Poor Solubility Dissolved Dissolved CQC-481 Supersaturated State Crystalline->Dissolved Slow Dissolution ASD Amorphous CQC-481 in Polymer High Energy No Lattice E Enhanced Solubility ASD->Dissolved Rapid Dissolution (Spring Effect)

Caption: Amorphous vs. Crystalline Dissolution.

Troubleshooting:

  • Issue: The drug recrystallizes from the amorphous state over time, compromising the solubility advantage.

  • Solution: This indicates poor physical stability.[18] The drug-to-polymer ratio may be too high, or the chosen polymer may not have sufficient stabilizing interactions (e.g., hydrogen bonding) with CQC-481.[19] Screen additional polymers or increase the polymer ratio in the formulation.

References

  • Cyclodextrin Inclusion Complexes: Novel Techniques to Improve Solubility of Poorly Soluble Drugs: A Review. (URL: )
  • Drug Solubility: Importance and Enhancement Techniques. PMC. (URL: )
  • Cyclodextrin Inclusion Complexes for Improved Drug Bioavailability and Activity: Synthetic and Analytical Aspects. PMC. (URL: )
  • Cyclodextrins: Enhancing Drug Delivery, Solubility and Bioavailability for Modern Therapeutics. PMC. (URL: )
  • Cyclodextrin as a Drug Carrier Increasing Drug Solubility. Touro Scholar. (URL: )
  • Solubility enhancement techniques: A comprehensive review. (URL: )
  • Techniques for solubility enhancement of poorly soluble drugs: an overview. JMPAS. (URL: )
  • Solubility Enhancement of Poorly soluble Drugs by using Novel Techniques : A Comprehensive Review. Pharma Excipients. (URL: )
  • Solid Dispersion: Solubility Enhancement Technique for poorly water soluble Drugs.
  • Solubility of Cyclodextrins and Drug/Cyclodextrin Complexes. MDPI. (URL: )
  • Amorphous solid dispersions: An update for preparation, characterization, mechanism on bioavailability, stability, regulatory considerations and marketed products. PMC. (URL: )
  • Mechanisms of increased bioavailability through amorphous solid dispersions: a review. (URL: )
  • Amorphous Solid Dispersions (ASDs): The Influence of Material Properties, Manufacturing Processes and Analytical Technologies in Drug Product Development. MDPI. (URL: )
  • Pharmaceutical amorphous solid dispersion: A review of manufacturing str
  • Overcoming the Challenge of Poor Drug Solubility. (URL: )
  • AMORPHOUS SOLID DISPERSION SPECIATION - Impact of Polymer Chemistry & Drug Properties. (URL: )
  • improving (-)-Anomalin solubility for in vitro assays. Benchchem. (URL: )
  • Cosolvent. Wikipedia. (URL: )
  • Synthesis, Reactions and Biological Activity of Quinoxaline Deriv
  • Novel Synthetic Routes to Prepare Biologically Active Quinoxalines and Their Derivatives: A Synthetic Review for the Last Two Decades. MDPI. (URL: )
  • An Efficient Protocol for the Synthesis of Quinoxaline Derivatives at Room Temperature Using Recyclable Alumina-Supported Heteropolyoxometal
  • Driving Structure-Based Drug Discovery through Cosolvent Molecular Dynamics. PMC. (URL: )
  • Supporting novel drug discovery via cosolvent molecular dynamics. (URL: )
  • pH Adjustment and Co-Solvent Optimiz
  • Recent Advances in the Synthesis of Quinoxalines. A Mini Review. Mother Theresa institute. (URL: )
  • (PDF) An Efficient Protocol for the Synthesis of Quinoxaline Derivatives at Room Temperature Using Recyclable Alumina-Supported Heteropolyoxometalates.
  • Solving Poor Solubility to Unlock a Drug's Potential. Pharmaceutical Technology. (URL: )
  • Estimation of Hydrolysis Rate Constants of Carboxylic Acid Ester and Phosphate Ester Compounds in Aqueous Systems from Molecular Structure by SPARC. epa nepis. (URL: )
  • The Impact of pH on Chemical Stability in Lab Experiments. Ibis Scientific, LLC. (URL: )
  • Preclinical α-FORMULATION™ Screen. The Solubility Company. (URL: )
  • Substituent Effects and pH Profiles for Stability Constants of Arylboronic Acid Diol Esters | The Journal of Organic Chemistry.
  • 4 Factors Affecting Solubility of Drugs. Ascendia Pharmaceutical Solutions. (URL: )
  • Excipient Hydrolysis and Ester Formation Increase pH in a Parenteral Solution Over Aging. (URL: )
  • Influence of pH on the Stability of Pharmaceutical Compounds in Japan.

Sources

Troubleshooting

Troubleshooting ester coupling reactions with electron-deficient phenols

Technical Support Center: Esterification of Electron-Deficient Phenols Current Status: Online Operator: Senior Application Scientist (Ph.D.) Ticket ID: EST-NO2-F5-001 Introduction: The "Nucleophilicity Gap" Welcome to th...

Author: BenchChem Technical Support Team. Date: February 2026

Technical Support Center: Esterification of Electron-Deficient Phenols

Current Status: Online Operator: Senior Application Scientist (Ph.D.) Ticket ID: EST-NO2-F5-001

Introduction: The "Nucleophilicity Gap"

Welcome to the technical support center. If you are reading this, you are likely struggling to couple a carboxylic acid with a phenol bearing electron-withdrawing groups (EWGs) such as nitro- (-NO


), fluoro- (-F), or trifluoromethyl- (-CF

) substituents.

The Core Problem: Standard esterification protocols (Fischer, mild DCC) rely on the alcohol acting as a nucleophile.[1] Electron-deficient phenols (e.g., p-nitrophenol, pentafluorophenol) have pKa values significantly lower than alkyl alcohols (pKa 7–10 vs. 16). The oxygen lone pair is delocalized into the aromatic ring, rendering the phenol a poor nucleophile .[1]

Consequently, the reaction rate of the phenol attacking the activated acid is often slower than the rate of side-reactions (such as


-acylurea formation in carbodiimide couplings). To succeed, we must use "Turbo-charged" acyl transfer agents.

Module 1: Diagnostic Workflow

Before selecting a reagent, determine your substrate's profile using the logic flow below.

EsterificationLogic Start START: Substrate Analysis PhenolAcidity Phenol pKa? Start->PhenolAcidity Sterics Is the Acid Sterically Hindered? PhenolAcidity->Sterics pKa < 9 (e.g., 4-NO2, F5-Phenol) Standard Standard Steglich (DCC/cat. DMAP) PhenolAcidity->Standard pKa > 9 (e.g., 4-OMe-Phenol) ModSteglich Modified Steglich (EDC/Stoichiometric DMAP) Sterics->ModSteglich No (Primary/Sec Acid) Yamaguchi Yamaguchi Coupling (TCBC/DMAP) Sterics->Yamaguchi Yes (Tertiary/Alpha-Subst) AcidChloride Acid Chloride Method (SOCl2 -> Pyridine) Yamaguchi->AcidChloride Fails?

Figure 1: Decision matrix for selecting the optimal coupling protocol based on phenol acidity and steric hindrance.

Module 2: Reagent Selection & Mechanistic Insights

The following table compares coupling agents specifically for low-nucleophilicity phenols .

MethodReagentsMechanismSuitability for Deficient Phenols
Standard Steglich DCC / DMAP (cat.)[2]ngcontent-ng-c3932382896="" _nghost-ng-c102404335="" class="inline ng-star-inserted">

-acylisourea intermediate
Poor. Reaction is too slow;

acyl migration dominates, yielding

-acylurea side product.
Modified Steglich EDC / DMAP (1.0 equiv)Acyl-pyridinium speciesGood. High DMAP loading forces the formation of the reactive acyl-pyridinium, outcompeting rearrangement.
Yamaguchi TCBC / Et

N / DMAP
Mixed AnhydrideExcellent. The "Gold Standard" for sterically hindered or electron-deficient substrates.
Ghosez's Reagent 1-Chloro-N,N,2-trimethyl-1-propenylamine

-Chloroenamine

Acid Chloride
High. Generates acid chlorides in situ under neutral conditions.

Module 3: Troubleshooting Guides (Q&A)

Scenario A: "I am using DCC/DMAP, but I only isolated the N-acylurea byproduct."

Diagnosis: This is the classic failure mode of the Steglich reaction with weak nucleophiles.

  • DCC activates the acid to form the ngcontent-ng-c3932382896="" _nghost-ng-c102404335="" class="inline ng-star-inserted">

    
    -acylisourea.[3]
    
  • Your electron-deficient phenol is too slow to attack this intermediate.

  • The

    
    -acylisourea undergoes an intramolecular 
    
    
    
    acyl migration to form the thermodynamically stable (and useless)
    
    
    -acylurea.

The Fix (Protocol Upgrade): Switch to the Modified Steglich with stoichiometric DMAP.

  • Why? You need to intercept the

    
    -acylisourea before it rearranges. DMAP is a better nucleophile than your phenol. It attacks the intermediate to form an 
    
    
    
    -acylpyridinium
    salt. This salt is highly electrophilic and cannot rearrange, forcing the phenol to react.

Protocol:

  • Dissolve Acid (1.0 equiv) and Phenol (1.1 equiv) in dry DCM.

  • Add DMAP (1.2 - 1.5 equiv) . Note: Standard protocols use 0.1 equiv; this is insufficient here.

  • Cool to 0°C. Add EDC

    
    HCl (1.2 equiv) (EDC is preferred over DCC for easier workup).
    
  • Warm to RT and stir.

Scenario B: "I tried the Yamaguchi coupling, but I isolated the 2,4,6-trichlorophenyl ester instead of my product."

Diagnosis: This is a regioselectivity error during the mixed anhydride attack.

  • Theory: The Yamaguchi reagent (TCBC) forms a mixed anhydride with your carboxylic acid. DMAP is supposed to attack the carbonyl of your acid (Site A), not the TCB carbonyl (Site B). Site B is usually blocked by the two ortho-chlorine atoms.

  • Cause: If your carboxylic acid is extremely sterically hindered (e.g., tertiary alpha-carbon), DMAP might preferentially attack the TCB carbonyl (Site B) despite the chlorines, or the phenol attacks Site B directly.

The Fix:

  • Strict Stepwise Addition: Do not mix everything at once.

    • Step 1: Acid + Et

      
      N + TCBC 
      
      
      
      Form Mixed Anhydride (Wait 1 hour).
    • Step 2: Add DMAP + Phenol slowly at low temperature.

  • Solvent Switch: Change from THF to Toluene. Toluene often improves the regioselectivity of the attack on the mixed anhydride [1].

Yamaguchi Protocol (Optimized for Deficient Phenols):

  • Dissolve Carboxylic Acid (1.0 equiv) and Et

    
    N (1.5 equiv) in THF or Toluene.
    
  • Cool to 0°C. Add 2,4,6-Trichlorobenzoyl chloride (TCBC) (1.1 equiv) dropwise.

  • Stir at RT for 1–2 hours. (Verify mixed anhydride formation by TLC—acid spot should disappear).

  • Crucial Step: Add a solution of the Phenol (1.2 equiv) and DMAP (2.0 equiv) in solvent slowly.

  • Heat to 40–60°C if necessary.

Scenario C: "Can I use the Mitsunobu reaction?"

Diagnosis: NO. Stop immediately.

  • Reason: The Mitsunobu reaction couples an acidic pronucleophile (pKa < 11) with an alcohol activated by phosphine/DEAD.

  • You are trying to couple a Carboxylic Acid (Acid) + Phenol (Alcohol).[4]

  • To use Mitsunobu, the Phenol would need to be the "alcohol" component activated by DEAD. However, phenols cannot undergo S

    
    2 displacement at the sp
    
    
    
    carbon.
  • Exception: You can use Mitsunobu to make alkyl esters (Acid + Alkyl Alcohol) or aryl ethers (Phenol + Alkyl Alcohol), but not aryl esters (Acid + Phenol).

Module 4: Visualizing the Mechanism

Understanding the "Turbo-DMAP" effect is critical for troubleshooting.

DMAPMechanism Acid Carboxylic Acid O_Acyl O-Acylisourea (Unstable) Acid->O_Acyl + DCC DCC DCC/EDC N_Acyl N-Acylurea (Dead End Byproduct) O_Acyl->N_Acyl Slow Phenol Attack (Rearrangement) AcylPy Acyl-Pyridinium (Super-Activated) O_Acyl->AcylPy + DMAP (Fast) DMAP DMAP (Nucleophilic Catalyst) Ester Target Ester AcylPy->Ester + Phenol Phenol Electron-Deficient Phenol

Figure 2: The Kinetic Competition. Without DMAP interception (Blue Path), the O-acylisourea rearranges to the N-acylurea (Red Path).

References

  • Inanaga, J., Hirata, K., Saeki, H., Katsuki, T., & Yamaguchi, M. (1979).[5][6] A Rapid Esterification by Means of Mixed Anhydride and Its Application to Large-ring Lactonization.[5][6][7][8] Bulletin of the Chemical Society of Japan, 52(7), 1989–1993. [5]

  • Neises, B., & Steglich, W. (1978).[9][3][10][11] Simple Method for the Esterification of Carboxylic Acids. Angewandte Chemie International Edition, 17(7), 522–524.[3][10]

  • Otera, J. (2003).[10] Esterification: Methods, Reactions, and Applications. Wiley-VCH.[10] (Comprehensive Review).

Sources

Optimization

Technisches Support-Center: Minimierung von Nebenprodukten bei Chinoxalin-Veresterungsreaktionen

Answering in German. Absolut!

Author: BenchChem Technical Support Team. Date: February 2026

Answering in German. Absolut! Hier ist ein technisches Support-Center, das sich auf die Minimierung von Nebenprodukten bei Veresterungsreaktionen von Chinoxalinen konzentriert und für Forscher, Wissenschaftler und Fachleute in der Arzneimittelentwicklung konzipiert ist.

Willkommen im technischen Support-Center. Diese Ressource soll Ihnen bei der Behebung häufiger Probleme helfen, die bei der Synthese von Chinoxalin-Estern auftreten.

Häufig gestellte Fragen (FAQs)

F1: Was sind die häufigsten Nebenprodukte bei der Synthese von Chinoxalin-Estern?

A1: Die häufigsten Nebenprodukte sind:

  • Benzimidazole: Bilden sich durch Umlagerung des Chinoxalin-Gerüsts, insbesondere unter sauren Bedingungen.[1]

  • Decarboxylierungsprodukte: Ein erhebliches Problem bei der Arbeit mit Chinoxalin-Carbonsäuren bei erhöhten Temperaturen.[2][3]

  • Hydrolyseprodukte: Die Estergruppe kann zur entsprechenden Carbonsäure zurückhydrolysiert werden, insbesondere in Gegenwart von Wasser und Säure/Base.[2][4]

  • Oxidationsprodukte: Das o-Phenylendiamin-Ausgangsmaterial ist anfällig für Oxidation, was zu farbigen Verunreinigungen führt.[1][5]

  • Unvollständige Kondensationsprodukte: Wenn die Reaktion nicht vollständig abläuft, können Zwischenprodukte wie Mono-Imine isoliert werden.[1]

  • Dimere: Unter stark sauren Bedingungen kann es zur Selbstkondensation des Chinoxalin-Produkts kommen.[1]

F2: Wie kann ich die Reinheit meiner Ausgangsmaterialien sicherstellen und warum ist das wichtig?

A2: Die Reinheit der Ausgangsmaterialien ist entscheidend, da Verunreinigungen zu Nebenreaktionen führen und die Ausbeute verringern können.[5][6]

  • o-Phenylendiamine: Können durch Umkristallisation (z. B. aus einer Ethanol/Wasser-Mischung) oder Sublimation gereinigt werden. Sie sind anfällig für Luftoxidation, daher unter inerter Atmosphäre lagern.[5]

  • 1,2-Dicarbonylverbindungen: Können durch Umkristallisation oder Säulenchromatographie gereinigt werden.[7]

F3: Welche Rolle spielt der Katalysator bei der Bildung von Nebenprodukten?

A3: Die Wahl des Katalysators ist entscheidend für Ausbeute und Selektivität.[7][8]

  • Saure Katalysatoren: Starke Säuren können die Bildung von Benzimidazolen und Dimeren fördern.[1] Milder saure Katalysatoren wie Jod, Cerdium(IV)-Ammoniumnitrat (CAN) oder organische Katalysatoren wie Camphersulfonsäure können vorteilhafter sein.[1][9]

  • Heterogene Katalysatoren: Auf Trägern wie Aluminiumoxid oder Siliciumdioxid aufgebrachte Katalysatoren sind oft leicht abtrennbar und können unter milden Bedingungen wirksam sein, was die Bildung von Nebenprodukten reduziert.[5][10]

Leitfaden zur Fehlerbehebung: Spezifische Probleme und Lösungen

Dieser Abschnitt befasst sich mit spezifischen experimentellen Problemen im Frage-Antwort-Format.

Problem 1: Ich beobachte eine signifikante Decarboxylierung meines Chinoxalin-Carbonsäureesters.

Frage: Warum tritt Decarboxylierung auf und wie kann ich sie verhindern?

Antwort: Decarboxylierung ist die Abspaltung von CO2 aus der Carbonsäuregruppe (oder einer Vorstufe davon) und wird typischerweise durch hohe Temperaturen begünstigt.[3] Obwohl Sie einen Ester herstellen, kann eine in-situ-Hydrolyse gefolgt von Decarboxylierung auftreten, oder das Ausgangsmaterial (3,4-Diaminobenzoesäure) kann direkt decarboxylieren.[2]

Lösungsstrategien:

  • Temperaturkontrolle: Führen Sie die Reaktion bei der niedrigstmöglichen Temperatur durch, die einen angemessenen Umsatz ermöglicht. Studien haben gezeigt, dass eine Senkung der Reaktionstemperatur von 230 °C auf 150 °C die Decarboxylierung signifikant reduzieren kann.[2][3]

  • Verwendung eines geschützten Ausgangsmaterials: Anstatt 3,4-Diaminobenzoesäure zu verwenden, beginnen Sie mit dem entsprechenden Methylester (Methyl-3,4-diaminobenzoat). Dies umgeht die freie Carbonsäure und verhindert die Decarboxylierung des Ausgangsmaterials vollständig.[2]

  • Reaktionszeit minimieren: Überwachen Sie die Reaktion engmaschig mittels Dünnschichtchromatographie (DC) und beenden Sie sie, sobald der Umsatz abgeschlossen ist, um eine längere Exposition gegenüber Hitze zu vermeiden.[6]

G

Problem 2: Mein Ester wird während der Reaktion oder Aufarbeitung hydrolysiert.

Frage: Was sind die Ursachen für die Esterhydrolyse und wie kann ich sie vermeiden?

Antwort: Esterhydrolyse wird durch Wasser in Gegenwart von Säuren oder Basen katalysiert. Selbst Spuren von Wasser in den Lösungsmitteln oder saure Reaktionsbedingungen können zu einer signifikanten Bildung der entsprechenden Carbonsäure führen.[2][4]

Lösungsstrategien:

  • Wasserfreie Bedingungen: Verwenden Sie trockene Lösungsmittel und führen Sie die Reaktion unter einer inerten Atmosphäre (z. B. Stickstoff oder Argon) durch, um Feuchtigkeit aus der Luft auszuschließen.

  • pH-Kontrolle: Vermeiden Sie stark saure oder basische Bedingungen, wenn die Estergruppe erhalten bleiben soll.

    • Wenn ein Säurekatalysator erforderlich ist, verwenden Sie milde Lewis-Säuren oder heterogene Katalysatoren, die nach der Reaktion leicht entfernt werden können.[5][10]

    • Verwenden Sie während der Aufarbeitung keine starken Säure- oder Base-Wäschen. Neutralisieren Sie das Reaktionsgemisch vorsichtig und extrahieren Sie das Produkt.

  • Aufarbeitungstemperatur: Führen Sie wässrige Aufarbeitungsschritte bei niedriger Temperatur (z. B. in einem Eisbad) durch, um die Hydrolyserate zu verlangsamen.

Tabelle 1: Vergleich der Katalysatoren und ihre Auswirkungen auf Nebenreaktionen

KatalysatorTypTypische BedingungenPotenzielle NebenprodukteReferenzen
HCl, H₂SO₄Starke Brønsted-SäureHohe Temp., lange ReaktionszeitenBenzimidazole, Dimere, Hydrolyse[1][7]
Jod (I₂)Milde Lewis-SäureRaumtemp. oder Mikrowelle, kurze ZeitenGeringere Nebenproduktbildung[1][11]
Ce(NH₄)₂(NO₃)₆ (CAN)Lewis-SäureRaumtemp., wässrige SystemeGeringere Nebenproduktbildung[1][12]
CamphersulfonsäureOrganokatalysatorRaumtemp., EthanolMetallfrei, geringe Nebenprodukte[9]
AlCuMoVP (Heterogen)Feste SäureRaumtemp., ToluolLeicht entfernbar, geringe Nebenprodukte[5]
Problem 3: Ich erhalte eine Mischung aus Benzimidazol-Nebenprodukten.

Frage: Wie entstehen Benzimidazole und wie kann ich ihre Bildung unterdrücken?

Antwort: Benzimidazole können sich durch eine säurekatalysierte Umlagerung des Chinoxalin-Zwischenprodukts oder -Produkts bilden.[1] Dies ist wahrscheinlicher unter harschen sauren Bedingungen und bei längeren Reaktionszeiten.

Lösungsstrategien:

  • Säure minimieren: Vermeiden Sie starke Säuren. Entscheiden Sie sich für katalytische Mengen milderer Säuren oder verwenden Sie katalysatorfreie Methoden wie die lösemittelfreie Vermahlung oder Mikrowellensynthese in neutralen Lösungsmitteln.[1][13]

  • Temperatur und Zeit reduzieren: Führen Sie die Reaktion bei niedrigerer Temperatur durch und überwachen Sie den Fortschritt, um unnötig lange Reaktionszeiten zu vermeiden.[1] Mikrowellenbestrahlung kann die Reaktionszeiten drastisch von Stunden auf Minuten verkürzen und so die Wahrscheinlichkeit von Umlagerungen verringern.[6][13]

  • Lösungsmittelauswahl: "Grüne" Lösungsmittel wie Wasser oder Ethanol können im Vergleich zu traditionellen Säuren wie Essigsäure vorteilhaft sein, um die Bildung von Nebenprodukten zu reduzieren.[1][6]

G

Experimentelle Protokolle

Protokoll 1: Mikrowellen-assistierte Synthese eines Chinoxalin-Esters

Dieses Protokoll nutzt Mikrowellenbestrahlung, um die Reaktionszeit zu verkürzen und die Bildung von Nebenprodukten zu minimieren.[6]

Materialien:

  • Methyl-3,4-diaminobenzoat (1 mmol)

  • 1,2-Dicarbonylverbindung (z.B. Benzil) (1 mmol)

  • Jod (5 mol%)

  • Ethanol/Wasser (1:1, 2 mL)

Verfahren:

  • Lösen Sie in einem Mikrowellenreaktionsgefäß das Methyl-3,4-diaminobenzoat (1 mmol) und die 1,2-Dicarbonylverbindung (1 mmol) in 2 mL einer Ethanol/Wasser (1:1)-Mischung.

  • Fügen Sie eine katalytische Menge Jod (5 mol%) hinzu.

  • Bestrahlen Sie die Mischung in einem CEM-Mikrowellenreaktor bei 50°C (300W Leistung).

  • Überwachen Sie den Reaktionsfortschritt mittels Dünnschichtchromatographie (DC). Die Reaktion ist typischerweise innerhalb von 2-5 Minuten abgeschlossen.[6]

  • Kühlen Sie nach Abschluss das Reaktionsgemisch ab und fügen Sie 10 mL Dichlormethan hinzu.

  • Waschen Sie die organische Phase nacheinander mit 5%iger Natriumthiosulfatlösung (zur Entfernung von Jod) und Sole.

  • Trocknen Sie die organische Phase über wasserfreiem Natriumsulfat und konzentrieren Sie sie unter reduziertem Druck, um das Rohprodukt zu erhalten.

  • Reinigen Sie das Produkt bei Bedarf durch Umkristallisation oder Säulenchromatographie.

Protokoll 2: Reinigung von sauren Nebenprodukten durch Säure-Base-Extraktion

Wenn eine Esterhydrolyse aufgetreten ist, kann diese Methode helfen, die resultierende Carbonsäure vom gewünschten Esterprodukt zu trennen.[13]

Verfahren:

  • Lösen Sie das Rohprodukt in einem geeigneten organischen Lösungsmittel (z.B. Ethylacetat).

  • Extrahieren Sie die organische Lösung mit einer gesättigten wässrigen Natriumbicarbonatlösung (NaHCO₃). Die saure Carbonsäure wird in die wässrige Phase übergehen, während der neutrale Ester in der organischen Phase verbleibt.

  • Trennen Sie die organische Phase, waschen Sie sie mit Sole, trocknen Sie sie über Na₂SO₄ und verdampfen Sie das Lösungsmittel, um den gereinigten Ester zu erhalten.

  • (Optional) Wenn die Carbonsäure das gewünschte Produkt ist, säuern Sie die wässrige Phase vorsichtig mit verdünnter HCl an, bis das Produkt ausfällt. Filtrieren Sie den Feststoff ab, um die reine Säure zu isolieren.[13]

Referenzen

  • Optimizing reaction conditions for the synthesis of quinoxaline-2,3-diones - Benchchem

  • Identifying and minimizing side products in quinoxaline synthesis - Benchchem

  • Visible-Light-Induced Divergent C–H Esterification/Alkylation of Quinoxalin-2(1H)-ones with Aldehydes under Mild Conditions | Organic Letters - ACS Publications

  • Quinoxaline 1,4-Dioxides: Advances in Chemistry and Chemotherapeutic Drug Development - PMC. (URL: [Link])

  • A High-Throughput Screening Method for Determining the Optimized Synthesis Conditions of Quinoxaline Derivatives Using Microdroplet Reaction - PMC. (URL: [Link])

  • strategies to reduce reaction time in quinoxaline synthesis - Benchchem

  • Synthesis of 2,3-Diarylquinoxaline Carboxylic Acids in High-Tem - Who we serve

  • Helical Airflow Synthesis of Quinoxalines: A Continuous and Efficient Mechanochemical Approach - MDPI. (URL: [Link])

  • troubleshooting common problems in quinoxaline synthesis - Benchchem

  • Efficient Synthesis of Quinoxaline Derivatives Using ACamforsulfonic Acid As An Organocatalyst - IJRAR.org. (URL: [Link])

  • (PDF) An Efficient Protocol for the Synthesis of Quinoxaline Derivatives at Room Temperature Using Recyclable Alumina-Supported Heteropolyoxometalates - ResearchGate. (URL: [Link])

  • EP2581375A2 - Improved methods for the preparation of quinoxaline derivatives - Google Patents. (URL: )

  • Application Notes and Protocols for N-alkylation of Quinoxaline-5,6-diamine - Benchchem

  • troubleshooting guide for the synthesis of substituted quinoxalines - Benchchem

  • (PDF) ChemInform Abstract: Synthesis, Reactions and Biological Activity of Quinoxaline Derivatives - ResearchGate

  • Synthesis, Reactions and Biological Activity of Quinoxaline Derivatives

  • Recent Developments in Direct C–H Functionalization of Quinoxalin-2(1H)-Ones via Heterogeneous Catalysis Reactions - MDPI. (URL: [Link])

  • Synthesis of 2,3-Diarylquinoxaline Carboxylic Acids in High-Temperature - KOPS. (URL: [Link])

  • Troubleshooting common issues in quinoxaline synthesis protocols. - Benchchem

  • Plausible mechanism for the formation of quinoxaline. - ResearchGate. (URL: [Link])

  • A State-Of-The-Art Overview of Quinoxaline, Its Derivatives, and Applications. (URL: [Link])

  • Product Class 15: Quinoxalines

  • Novel Synthetic Routes to Prepare Biologically Active Quinoxalines and Their Derivatives - PMC. (URL: [Link])

  • Methods of Preparation of Quinoxalines - Encyclopedia.pub. (URL: [Link])

Sources

Troubleshooting

Technical Support Center: Stability of Quinoxaline-6-Carboxylate Esters in Aqueous Media

Welcome to the technical support guide for researchers, scientists, and drug development professionals working with quinoxaline-6-carboxylate esters. This document provides in-depth answers to common questions, troublesh...

Author: BenchChem Technical Support Team. Date: February 2026

Welcome to the technical support guide for researchers, scientists, and drug development professionals working with quinoxaline-6-carboxylate esters. This document provides in-depth answers to common questions, troubleshooting advice for experimental challenges, and validated protocols to help you navigate the complexities of handling these compounds in aqueous environments. Our goal is to equip you with the scientific rationale behind their stability characteristics to ensure the integrity and success of your experiments.

Section 1: Frequently Asked Questions (FAQs)

This section addresses the most common initial questions regarding the stability of quinoxaline-6-carboxylate esters.

Q1: What is the primary chemical instability of quinoxaline-6-carboxylate esters in aqueous solutions?

A: The primary degradation pathway is the hydrolysis of the ester bond. This reaction involves the cleavage of the ester linkage by water, resulting in the formation of the parent quinoxaline-6-carboxylic acid and the corresponding alcohol.[1] This process can be catalyzed by acid or base.[1]

Q2: How does the pH of the aqueous medium affect the stability of my ester compound?

A: The pH of your solution is the most critical factor governing the rate of hydrolysis. The stability profile can be summarized as follows:

  • Acidic Conditions (pH < 6): Acid-catalyzed hydrolysis occurs. This reaction is typically slower than base-catalyzed hydrolysis and is reversible.[2][1] To drive the reaction towards completion (i.e., full hydrolysis), a large excess of water is needed, which is inherent in dilute aqueous solutions.[2]

  • Neutral Conditions (pH ≈ 7): Hydrolysis due to reaction with water alone is generally very slow.[2] However, over extended periods or at elevated temperatures, noticeable degradation can still occur.

  • Alkaline Conditions (pH > 8): Base-catalyzed hydrolysis, also known as saponification, is the most significant stability concern. This reaction is rapid and irreversible.[2][1] The process is irreversible because the resulting carboxylate anion (the salt of the carboxylic acid) is resonance-stabilized and thus, not readily reactive with the alcohol by-product.[1]

Q3: My ester is degrading in a neutral buffer. What other factors could be at play?

A: While pH is primary, other factors can accelerate degradation even at or near neutral pH:

  • Temperature: The rate of hydrolysis increases with temperature.[3] Ensure your solutions are stored at an appropriate temperature (e.g., refrigerated or frozen) if not for immediate use.

  • Enzymatic Degradation: If you are working with biological media (e.g., cell culture media, plasma) that has not been sterilized or inactivated, esterase enzymes can rapidly hydrolyze your compound.

  • Photostability: Exposure to light, particularly UV light, can sometimes lead to photolytic degradation.[4] It is good practice to protect solutions of novel compounds from light unless their photostability has been confirmed.

Q4: What are the expected degradation products I should be looking for?

A: The primary and most predictable degradation products are:

  • Quinoxaline-6-carboxylic acid: This is the parent acid formed from the cleavage of the ester bond.

  • The corresponding alcohol: For example, if you start with methyl quinoxaline-6-carboxylate, the other product will be methanol.

Under more forceful conditions, such as high heat, secondary degradation of the quinoxaline ring itself or decarboxylation of the resulting carboxylic acid might occur.[5]

Q5: What is the best analytical technique to monitor the stability of my quinoxaline-6-carboxylate ester?

A: High-Performance Liquid Chromatography (HPLC) with UV detection is the most common and reliable method for stability studies.[6] A well-developed "stability-indicating" HPLC method will allow you to separate the parent ester from its primary degradant (quinoxaline-6-carboxylic acid) and any other potential impurities or degradation products, enabling accurate quantification of the parent compound over time.[7]

Section 2: Troubleshooting Guide

This section provides solutions to specific problems you may encounter during your experiments.

Problem: I observe a rapid and almost complete loss of my parent compound in a basic buffer (e.g., pH 9 carbonate buffer).

  • Likely Cause: You are observing rapid base-catalyzed hydrolysis (saponification). The rate of hydrolysis for esters increases significantly with each pH unit above neutral.

  • Scientific Explanation: In an alkaline solution, the hydroxide ion (OH⁻) acts as a potent nucleophile, directly attacking the electrophilic carbonyl carbon of the ester. This process is much faster than the acid-catalyzed pathway and is irreversible, leading to the swift conversion of your ester to the corresponding carboxylate salt.[2][1]

  • Recommended Actions:

    • Lower the pH: If your experimental design allows, perform the experiment in a buffer system closer to neutral pH (e.g., pH 7.4 phosphate buffer).

    • Reduce Temperature: Perform the experiment at a lower temperature (e.g., 4°C) to decrease the reaction rate.

    • Limit Exposure Time: If the basic pH is required, prepare the solution immediately before use and keep the experiment as short as possible. Quench the reaction by adding an acid to lower the pH before analysis.

Problem: My stability results are inconsistent across different experimental runs.

  • Likely Causes: This issue often points to variability in experimental conditions rather than the compound's intrinsic chemistry.

  • Troubleshooting Checklist:

    • Buffer Preparation: Was the pH meter calibrated correctly before preparing the buffers? Even a small deviation of 0.2-0.3 pH units can significantly alter the hydrolysis rate, especially in the alkaline range.

    • Temperature Control: Was the incubator, water bath, or heating block properly calibrated and maintaining a consistent temperature?

    • Stock Solution: Was the same stock solution used for all experiments? If not, ensure the concentration of each stock is accurately determined. Was the stock solution stored properly to prevent degradation before the experiment began?

    • Evaporation: Were the sample vials properly sealed during incubation? Evaporation of the solvent will concentrate the analyte and give a false impression of stability.

Problem: I see a new, unexpected peak in my HPLC chromatogram during a high-temperature stability study.

  • Likely Causes: While ester hydrolysis is the most common pathway, high temperatures can induce other reactions.

  • Scientific Explanation:

    • Decarboxylation: The primary degradant, quinoxaline-6-carboxylic acid, may itself be unstable at high temperatures and undergo decarboxylation (loss of CO₂) to form the parent quinoxaline.[5][8] This would appear as a new peak in your chromatogram.

    • Ring Degradation: The quinoxaline ring system, while generally robust, can degrade under harsh conditions (e.g., extreme pH combined with high heat).[9]

    • Interaction with Excipients: If you are studying a formulation, your ester may be reacting with buffer salts or other excipients at elevated temperatures.

  • Recommended Actions:

    • Characterize the Unknown: Use a mass spectrometer (LC-MS) to determine the mass-to-charge ratio (m/z) of the unknown peak. This will provide strong evidence for its identity (e.g., if it matches the mass of quinoxaline).

    • Perform Forced Degradation: Conduct a systematic forced degradation study (see Section 3) to intentionally generate and identify potential degradation products under various stress conditions.

Section 3: Key Experimental Protocols & Workflows

These protocols provide a validated starting point for your stability assessments.

Protocol 1: A General Workflow for pH-Dependent Stability Assessment

This experiment determines the rate of hydrolysis at different pH values under constant temperature.

G cluster_prep Preparation cluster_exp Experiment cluster_analysis Analysis prep1 1. Prepare Buffers (e.g., pH 4, 7.4, 9) prep2 2. Prepare Ester Stock (e.g., 10 mM in ACN or DMSO) prep1->prep2 exp1 3. Initiate Reaction Spike stock into each buffer (e.g., to 100 µM) prep2->exp1 exp2 4. Incubate Samples (e.g., at 37°C) exp1->exp2 exp3 5. Collect Aliquots (at T=0, 1, 2, 4, 8, 24h) exp2->exp3 an1 6. Quench Reaction (e.g., mix with mobile phase) exp3->an1 an2 7. Analyze by HPLC-UV Quantify % Ester Remaining an1->an2 an3 8. Plot Data & Calculate Rate (% Remaining vs. Time) an2->an3

Caption: Workflow for a pH-dependent stability study.

Step-by-Step Methodology:

  • Buffer Preparation: Prepare a series of buffers covering the desired pH range (e.g., pH 4.0 acetate, pH 7.4 phosphate, pH 9.0 borate). Ensure all buffers have the same ionic strength.

  • Stock Solution: Prepare a concentrated stock solution of your quinoxaline-6-carboxylate ester (e.g., 10 mg/mL or 10 mM) in a suitable organic solvent like acetonitrile (ACN) or DMSO.

  • Initiation: To start the experiment, dilute the stock solution into each pre-warmed buffer to a final working concentration (e.g., 100 µM). Ensure the final percentage of organic solvent is low (e.g., <1%) to avoid altering the aqueous properties.

  • Time Zero Sample (T=0): Immediately after adding the stock solution to the buffer, take an aliquot, quench it (e.g., by diluting it in the mobile phase), and analyze it by HPLC. This serves as your 100% reference point.

  • Incubation: Incubate the remaining solutions in sealed, light-protected vials in a calibrated incubator or water bath at a constant temperature (e.g., 25°C or 37°C).

  • Time Points: At predetermined time intervals (e.g., 1, 2, 4, 8, 24 hours), withdraw aliquots from each buffer solution.

  • Analysis: Analyze each aliquot by a validated stability-indicating HPLC method to determine the percentage of the parent ester remaining relative to the T=0 sample.

Protocol 2: Forced Degradation for Stability-Indicating Method Development

Forced degradation (or stress testing) is essential for understanding degradation pathways and developing an analytical method that can reliably separate the parent drug from all potential degradants.[7]

G cluster_stress Stress Conditions cluster_outcome Outcome cluster_method Method Development stress Acid Hydrolysis (HCl) Base Hydrolysis (NaOH) Oxidation (H₂O₂) Thermal (Heat) Photolytic (Light) outcome Generate Degradation Products Identify Degradation Pathways stress:f0->outcome:f0 stress:f1->outcome:f0 stress:f2->outcome:f0 stress:f3->outcome:f0 stress:f4->outcome:f0 method Develop HPLC Method Validate for Specificity (Peak Purity) outcome->method

Caption: Logic of forced degradation for method development.

Typical Stress Conditions:

The goal is to achieve 5-20% degradation of the active pharmaceutical ingredient (API).[4] Conditions may need to be adjusted based on the compound's reactivity.

Stress ConditionReagent/ConditionTypical Duration & TemperaturePrimary Degradation
Acid Hydrolysis 0.1 M HClHeat at 60-80°C for 2-8 hoursEster Hydrolysis
Base Hydrolysis 0.1 M NaOHRoom Temp for 30 min - 4 hoursEster Hydrolysis (Saponification)
Oxidation 3% H₂O₂Room Temp for 24 hoursN-oxidation, Ring Oxidation
Thermal Dry Heat80°C for 24-48 hoursGeneral Decomposition
Photolytic UV/Vis LightICH Q1B specified conditionsPhotodegradation

Methodology:

  • Expose solutions of the ester to each of the stress conditions listed in the table.

  • Analyze the stressed samples by HPLC.

  • Pool the samples from all stress conditions into a single mixture.

  • Develop an HPLC method (adjusting mobile phase, gradient, column, etc.) that achieves baseline separation between the parent ester peak and all degradation product peaks generated in the mixture.

  • Validate the final method for specificity using a photodiode array (PDA) detector to assess peak purity, confirming that the parent peak is free from any co-eluting degradants.

Section 4: Data Interpretation

Once you have collected data from a stability study, the next step is to interpret it.

Data Presentation:

Your results should be summarized in a table showing the percentage of the ester remaining at each time point under each condition.

Table 1: Hypothetical Stability of Methyl Quinoxaline-6-carboxylate (100 µM) at 37°C

Time (hours)% Remaining (pH 4.0)% Remaining (pH 7.4)% Remaining (pH 9.0)
0100.0100.0100.0
198.599.265.3
297.198.542.6
494.296.818.2
888.893.73.3
2470.182.1<0.1

Data Analysis:

For conditions where degradation occurs, you can determine the degradation kinetics. Hydrolysis often follows first-order kinetics. By plotting the natural logarithm of the concentration (ln[Ester]) versus time, you can obtain a straight line where the slope is equal to the negative of the rate constant (-k). The half-life (t½) can then be calculated using the formula: t½ = 0.693 / k . This quantitative data is crucial for predicting shelf-life and defining stable storage conditions.

References

  • Amaya-García, F., & Unterlass, M. M. (2022).
  • MedCrave. (2016).
  • Zhang, J., et al. (2022). Highly Water-Soluble 6-Quinoxalinecarboxylic Acid for High-Voltage Aqueous Organic Redox Flow Batteries.
  • Silverman, S. K. (2014).
  • LibreTexts. (2021). Hydrolysis of Esters. The Basics of General, Organic, and Biological Chemistry. [Link]

  • Amaya-García, F., & Unterlass, M. M. (2022). Synthesis of 2,3-Diarylquinoxaline Carboxylic Acids in High-Temperature Water. ResearchGate. [Link]

  • El-Sayed, N. N. E. (2017). Synthesis, Reactions and Biological Activity of Quinoxaline Derivatives.
  • Mihara, S., & Shibamoto, T. (1982). Structural Changes of Quinoxaline Derivatives, with Special Reference to 2-(2',3'-Dihydroxypropyl)-3-hydroxymethylquinoxaline, in Alkaline and Acidic Solutions. Journal of Agricultural and Food Chemistry, 30(6), 1215-1218.
  • Zavala-Ocampo, L., et al. (2024). Esters of Quinoxaline-7-Carboxylate 1,4-di-N-Oxide as Potential Inhibitors of Glycolytic Enzymes of Entamoeba histolytica: In silico Approach. Bentham Science.
  • Bayer AG. (2019). Process for the hydrolysis of quinolone carboxylic esters.
  • Der Pharma Chemica. (2015).
  • BenchChem. (2025). A Comparative Guide to the Validation of Analytical Methods for Quinoxaline Analysis. BenchChem.
  • Singh, S., & Kumar, V. (2013). Pharmaceutical Forced Degradation Studies with Regulatory Consideration. Asian Journal of Research in Pharmaceutical Sciences, 3(4), 178-188.
  • Clark, J. (2015). Hydrolysing Esters. Chemguide. [Link]

  • ResearchGate. (2015).
  • PharmaInfo. (2012).
  • PSIBERG. (2022). Hydrolysis of Esters: Mechanism and Conditions. PSIBERG. [Link]

  • Ferreira, I. C., et al. (2014). Quinoxaline, its derivatives and applications: A State of the Art review. European Journal of Medicinal Chemistry, 85, 748-766.
  • Al-Ostath, A., et al. (2023). Chemistry, Synthesis, and Structure Activity Relationship of Anticancer Quinoxalines. MDPI.
  • ResearchGate. (2023). Quinoline-6-Carboxylic Acid Derivatives: A New Class of Potent Ectonucleotidase Inhibitors.
  • Soto-Sánchez, J., et al. (2023).

Sources

Optimization

Technical Support Center: Overcoming Steric Hindrance in 2,4-Dichlorophenyl Ester Synthesis

Welcome to the Technical Support Center. Synthesizing active esters using 2,4-dichlorophenol is a notorious bottleneck in synthetic chemistry and drug development.

Author: BenchChem Technical Support Team. Date: February 2026

Welcome to the Technical Support Center. Synthesizing active esters using 2,4-dichlorophenol is a notorious bottleneck in synthetic chemistry and drug development. The ortho-chloro substitution creates a formidable steric shield and exerts a strong inductive electron-withdrawing effect, drastically reducing the nucleophilicity of the phenolic hydroxyl group.

This guide provides field-proven troubleshooting strategies, mechanistic insights, and self-validating protocols to help you bypass these steric limitations and achieve high-yielding esterifications.

Workflow Analysis: Selecting Your Esterification Strategy

G Start Carboxylic Acid + 2,4-Dichlorophenol Path1 DCC / EDC (No Catalyst) Start->Path1 Direct Coupling Path2 DCC + DMAP (Steglich Method) Start->Path2 Catalytic Activation Path3 Acid Chloride + Triethylamine Start->Path3 Two-Step Method Fail O-to-N Acyl Migration (N-acylurea Byproduct) Path1->Fail Steric Blockade Inter N-Acylpyridinium Intermediate Path2->Inter Fast Nucleophilic Attack Success2 2,4-Dichlorophenyl Ester (Very High Yield) Path3->Success2 Highly Electrophilic Success1 2,4-Dichlorophenyl Ester (High Yield) Inter->Success1 Phenol Attack

Reaction pathways for 2,4-dichlorophenyl ester synthesis overcoming steric hindrance.

Troubleshooting & FAQs

Q1: Why does direct DCC/EDC coupling with 2,4-dichlorophenol stall or produce massive amounts of N-acylurea? Causality: In a standard carbodiimide coupling, the carboxylic acid reacts with DCC to form an O-acylisourea intermediate. For the reaction to proceed, the phenol must attack this intermediate. However, the bulky chlorine atom at the C2 (ortho) position of 2,4-dichlorophenol physically blocks this trajectory. Because the hindered phenol attacks too slowly, the O-acylisourea undergoes a spontaneous, irreversible intramolecular rearrangement (O-to-N acyl migration), trapping your substrate as a useless N-acylurea byproduct.

Q2: How does adding DMAP rescue the reaction? Causality: 4-Dimethylaminopyridine (DMAP) acts as a hyper-nucleophilic acyl transfer catalyst. It is unhindered and attacks the O-acylisourea intermediate up to


 times faster than the hindered 2,4-dichlorophenol. This rapid attack forms an N-acylpyridinium intermediate[1]. Unlike the flat, sterically shielded O-acylisourea, the N-acylpyridinium ion is highly electrophilic and protrudes into the solvent, making it sterically accessible. The 2,4-dichlorophenol can then readily attack this intermediate, forming the ester and regenerating the DMAP catalyst[2].

Q3: My DMAP-catalyzed reaction is still sluggish. What parameters can be optimized? Causality & Solution: If the reaction is slow, your DMAP may be protonated and deactivated by a highly acidic substrate, or the steric bulk of the carboxylic acid itself (e.g.,


-disubstituted acids) is compounding the issue.
  • Actionable Fix 1: Increase DMAP loading from the standard 5 mol% up to 20 mol%.

  • Actionable Fix 2: Ensure strict anhydrous conditions. Moisture destroys the O-acylisourea intermediate.

  • Actionable Fix 3: If the dual steric clash (hindered acid + hindered phenol) is too great, abandon carbodiimides and switch to the Acid Chloride method.

Mechanism O_Acyl O-Acylisourea (Sterically Blocked) Acyl_Py N-Acylpyridinium Ion (Highly Electrophilic) O_Acyl->Acyl_Py DMAP Attack (Fast) DMAP DMAP Catalyst (Hyper-nucleophile) DMAP->Acyl_Py Product 2,4-Dichlorophenyl Ester + Regenerated DMAP Acyl_Py->Product Phenol Attack (Favorable) Phenol 2,4-Dichlorophenol (Sterically Hindered) Phenol->Product

Mechanistic role of DMAP in bypassing steric hindrance during esterification.

Quantitative Method Comparison

To aid in experimental design, the following table summarizes the expected outcomes of different activation strategies when applied specifically to 2,4-dichlorophenol esterifications.

Synthesis StrategyReagentsTypical YieldByproduct RiskBest Use Case
Direct Carbodiimide DCC or EDC< 20%High (N-acylurea)Not recommended for 2,4-dichlorophenol.
Steglich Esterification DCC + DMAP80–85%LowStandard carboxylic acids; acid-sensitive substrates[3],[4].
Acid Chloride SOCl

, Et

N
> 90%Very LowHighly hindered carboxylic acids; robust substrates.
Validated Experimental Protocols

The following protocols are designed as self-validating systems. Built-in physical observations (checkpoints) allow you to verify the success of intermediate steps in real-time.

Protocol A: Steglich Esterification (DCC/DMAP)

This method is ideal for substrates that cannot tolerate harsh chlorinating agents. It reliably yields ~80-85% of the active ester[3],[4].

Reagents: Carboxylic acid (1.0 eq), 2,4-dichlorophenol (1.1 eq), DCC (1.1 eq), DMAP (0.1 eq), Anhydrous Dichloromethane (DCM) or Ethyl Acetate (EtOAc).

Step-by-Step Workflow:

  • Preparation: In an oven-dried flask under nitrogen, dissolve the carboxylic acid and 2,4-dichlorophenol in anhydrous DCM (0.2 M concentration).

  • Catalyst Addition: Add DMAP (0.1 eq) to the stirring solution.

  • Thermal Control: Cool the flask to 0°C using an ice bath. Causality: Cooling suppresses the O-to-N acyl migration of the intermediate before DMAP can attack.

  • Activation: Dissolve DCC (1.1 eq) in a minimal amount of DCM and add it dropwise over 15 minutes.

    • Validation Checkpoint: Within 10–20 minutes, the solution must transition from clear to cloudy as N,N'-dicyclohexylurea (DCU) precipitates. If the solution remains clear, the activation has failed (likely due to wet solvent).

  • Coupling: Remove the ice bath and allow the reaction to stir at room temperature for 4–6 hours.

  • Workup: Filter the white DCU precipitate through a pad of Celite. Wash the organic filtrate sequentially with 0.5 M NaHCO

    
    , 0.1 M HCl, and brine. Dry over MgSO
    
    
    
    , concentrate under vacuum, and recrystallize from EtOAc/hexane[4].
Protocol B: Acid Chloride Method

For exceptionally hindered carboxylic acids where even DMAP fails to drive the reaction, converting the acid to an acid chloride is the definitive solution.

Reagents: Carboxylic acid (1.0 eq), Oxalyl chloride (1.5 eq), DMF (catalytic), 2,4-dichlorophenol (1.1 eq), Triethylamine (1.5 eq), Anhydrous DCM.

Step-by-Step Workflow:

  • Chlorination: Dissolve the carboxylic acid in anhydrous DCM. Add 2 drops of DMF. Cool to 0°C and add oxalyl chloride dropwise.

    • Validation Checkpoint: Vigorous bubbling (evolution of CO

      
       and CO) will occur immediately. The cessation of bubbling (usually 1-2 hours) validates the complete conversion to the acid chloride.
      
  • Concentration: Evaporate the solvent and excess oxalyl chloride under reduced pressure to isolate the crude acid chloride. Redissolve in fresh anhydrous DCM.

  • Phenol Activation: In a separate flask, dissolve 2,4-dichlorophenol and triethylamine in DCM. Cool to 0°C.

  • Coupling: Add the acid chloride solution dropwise to the phenol solution.

    • Validation Checkpoint: A white precipitate of triethylamine hydrochloride (Et

      
      N·HCl) will form instantly, confirming the acyl transfer is occurring.
      
  • Workup: Stir for 2 hours at room temperature. Quench with water, separate the organic layer, wash with brine, dry, and concentrate.

References
  • A Convenient, Large-Scale Preparation of 2,4-Dichlorophenyl-4-bromomethyl-phenoxyacetate Suitable for Resin Anchorage. tandfonline.com. Available at:[3]

  • Synthesis of bis(2,4-dichlorophenyl) phosphorochloridate. prepchem.com. Available at:[2]

  • Synthesis of Peptides on Solid Supports. thieme-connect.de. Available at:[4]

  • Preparation and application of DMAP hydrochloride as catalyst of recoverable acylation reaction. google.com. Available at:[1]

Sources

Reference Data & Comparative Studies

Validation

A Comparative Guide to the Structural Elucidation of 2,4-Dichlorophenyl quinoxaline-6-carboxylate: A Multi-technique Perspective

For Immediate Release In the landscape of drug discovery and development, the precise structural characterization of novel chemical entities is a cornerstone of success. Quinoxaline derivatives, a prominent class of nitr...

Author: BenchChem Technical Support Team. Date: February 2026

For Immediate Release

In the landscape of drug discovery and development, the precise structural characterization of novel chemical entities is a cornerstone of success. Quinoxaline derivatives, a prominent class of nitrogen-containing heterocyclic compounds, are of significant interest due to their broad spectrum of pharmacological activities, including anticancer, antimicrobial, and antiviral properties.[1][2][3] This guide provides an in-depth analysis of the 1H NMR spectrum of a specific derivative, 2,4-Dichlorophenyl quinoxaline-6-carboxylate, and offers a comparative assessment with other key analytical techniques.

The Central Role of 1H NMR in Structural Verification

Proton Nuclear Magnetic Resonance (¹H NMR) spectroscopy stands as a primary and indispensable tool for the structural elucidation of organic molecules.[4] Its ability to provide detailed information about the chemical environment, connectivity, and stereochemistry of protons within a molecule is unparalleled. For a molecule such as 2,4-Dichlorophenyl quinoxaline-6-carboxylate, ¹H NMR allows for the unambiguous confirmation of its synthesis and purity.

Predicted ¹H NMR Spectral Analysis of 2,4-Dichlorophenyl quinoxaline-6-carboxylate

A detailed prediction of the ¹H NMR spectrum is crucial for confirming the successful synthesis of the title compound. The expected chemical shifts (δ) are reported in parts per million (ppm) relative to an internal standard, typically tetramethylsilane (TMS).

The structure of 2,4-Dichlorophenyl quinoxaline-6-carboxylate contains two distinct aromatic systems: the quinoxaline ring and the 2,4-dichlorophenyl ring. The protons on these rings will exhibit characteristic chemical shifts and coupling patterns.

Quinoxaline Ring Protons:

  • H2 and H3: These protons are on the pyrazine ring of the quinoxaline system. They are in a chemically equivalent environment and are expected to appear as a singlet in the downfield region, typically between δ 8.5 and 9.0 ppm.[4] The electron-withdrawing nature of the nitrogen atoms deshields these protons.

  • H5, H7, and H8: These protons are on the benzene ring of the quinoxaline system. The carboxylate group at position 6 will influence their chemical shifts.

    • H5: This proton is ortho to the carboxylate group and will experience deshielding. It is expected to appear as a doublet.

    • H7: This proton is also ortho to the carboxylate group and will be similarly deshielded, appearing as a doublet of doublets.

    • H8: This proton is meta to the carboxylate group and will be the least deshielded of the quinoxaline benzene ring protons, appearing as a doublet.

2,4-Dichlorophenyl Ring Protons:

  • The protons on the 2,4-dichlorophenyl ring will also exhibit distinct signals. The chlorine atoms are strongly electron-withdrawing and will deshield the adjacent protons.

    • H3': This proton is ortho to a chlorine atom and will appear as a doublet.

    • H5': This proton is between two chlorine atoms and will be significantly deshielded, appearing as a doublet.

    • H6': This proton is ortho to a chlorine atom and will appear as a doublet of doublets.

A summary of the predicted ¹H NMR data is presented in the table below.

Proton Predicted Chemical Shift (δ, ppm) Predicted Multiplicity Predicted Coupling Constant (J, Hz)
H2, H38.5 - 9.0s (singlet)-
H58.0 - 8.5d (doublet)~8-9
H77.8 - 8.2dd (doublet of doublets)~8-9, ~2
H87.6 - 8.0d (doublet)~8-9
H3'7.3 - 7.6d (doublet)~2
H5'7.5 - 7.8d (doublet)~8-9
H6'7.2 - 7.5dd (doublet of doublets)~8-9, ~2

Experimental Protocol for ¹H NMR Spectroscopy

A standardized protocol is essential for obtaining high-quality, reproducible ¹H NMR spectra.

Step-by-Step Methodology:

  • Sample Preparation: Dissolve approximately 5-10 mg of the synthesized 2,4-Dichlorophenyl quinoxaline-6-carboxylate in a suitable deuterated solvent (e.g., CDCl₃ or DMSO-d₆) in a clean NMR tube.

  • Internal Standard: Add a small amount of tetramethylsilane (TMS) as an internal standard for chemical shift referencing (δ = 0.00 ppm).

  • Instrument Setup: Place the NMR tube in the spectrometer. Ensure the instrument is properly tuned and shimmed to achieve optimal magnetic field homogeneity.

  • Data Acquisition: Acquire the ¹H NMR spectrum using standard acquisition parameters on a 400 MHz or higher field spectrometer. The number of scans can be adjusted to achieve an adequate signal-to-noise ratio.[3]

  • Data Processing: The acquired Free Induction Decay (FID) is converted to a frequency-domain spectrum via a Fourier Transform (FT).[4] Phase and baseline corrections are then applied to the spectrum.

  • Data Analysis: Integrate the signals to determine the relative number of protons and analyze the chemical shifts and coupling patterns to assign the peaks to the corresponding protons in the molecule.

A Comparative Look at Alternative Analytical Techniques

While ¹H NMR is a powerful tool, a comprehensive structural elucidation relies on a combination of analytical techniques.[5] Each technique provides complementary information, leading to a more robust and self-validating characterization.

Technique Information Provided Advantages Limitations
¹³C NMR Spectroscopy Provides information about the carbon skeleton of the molecule.[6][7]Each unique carbon atom gives a distinct signal; less signal overlap than ¹H NMR.Lower sensitivity than ¹H NMR, requiring more sample or longer acquisition times.
Mass Spectrometry (MS) Determines the molecular weight and provides information about the fragmentation pattern of the molecule.[5][8][9]High sensitivity; can confirm the molecular formula.Does not provide detailed information about the connectivity of atoms.
Fourier-Transform Infrared (FTIR) Spectroscopy Identifies the functional groups present in the molecule based on their characteristic vibrational frequencies.[1][10]Fast and non-destructive; provides a "fingerprint" of the molecule.Complex spectra can be difficult to interpret fully; not all functional groups have strong, characteristic absorptions.
UV-Visible Spectroscopy Provides information about the electronic transitions within the molecule, particularly for conjugated systems.[11]Can be used for quantitative analysis; sensitive to changes in conjugation.Provides limited structural information on its own.

Integrated Workflow for Structural Elucidation

Structural_Elucidation_Workflow cluster_synthesis Synthesis & Purification cluster_analysis Spectroscopic Analysis cluster_interpretation Data Interpretation & Validation Synthesis Synthesis of 2,4-Dichlorophenyl quinoxaline-6-carboxylate Purification Purification (e.g., Chromatography, Recrystallization) Synthesis->Purification NMR NMR Spectroscopy (¹H, ¹³C, 2D) Purification->NMR MS Mass Spectrometry (MS) Purification->MS FTIR FTIR Spectroscopy Purification->FTIR UV_Vis UV-Vis Spectroscopy Purification->UV_Vis Data_Analysis Combined Data Analysis NMR->Data_Analysis MS->Data_Analysis FTIR->Data_Analysis UV_Vis->Data_Analysis Structure_Validation Structure Validation & Purity Assessment Data_Analysis->Structure_Validation Final_Report Final_Report Structure_Validation->Final_Report Final Report

Caption: An integrated workflow for the synthesis, purification, and multi-technique structural elucidation of novel chemical compounds.

Conclusion

The structural analysis of 2,4-Dichlorophenyl quinoxaline-6-carboxylate is a multi-faceted process where ¹H NMR spectroscopy plays a leading, yet not solitary, role. By predicting the ¹H NMR spectrum based on established chemical principles and corroborating these findings with complementary data from ¹³C NMR, Mass Spectrometry, and FTIR spectroscopy, researchers can achieve a high degree of confidence in the structure and purity of the synthesized compound. This integrated analytical approach is fundamental to advancing the development of new quinoxaline-based therapeutics.

References

  • Gas-Liquid Chromatography and Mass Spectrometry of Quinoxalines Derived from Various Homoglucans by Alkaline o. URL not available.
  • FT-IR and FT-Raman Spectroscopic Analyzes of Indeno Quinoxaline Derivative Crystal. Semantic Scholar. [Link]

  • 13 C nuclear magnetic resonance spectra of quinoxaline derivatives. Royal Society of Chemistry. [Link]

  • NMR Study of the dynamic equilibria among isomeric species in quinoxalin-2-one deriv
  • New Quinoxaline-Based Derivatives as PARP-1 Inhibitors: Design, Synthesis, Antiproliferative, and Comput. Semantic Scholar. [Link]

  • Experimental (FT-IR & FT - Raman) and Theoretical Investigation, Electronic Properties of Quinoxaline. International Journal of ChemTech Research. [Link]

  • Quinoxalinol derivatives of aliphatic 2-oxocarboxylic acids. Infrared and mass spectra of the O-trimethylsilylated compounds. PubMed. [Link]

  • Quinoxalinol derivatives of aliphatic 2-oxocarboxylic acids. Infrared and mass spectra of the O-trimethylsilylated compounds. Wiley Online Library. [Link]

  • Fused-Ring Derivatives of Quinoxalines: Spectroscopic Characterization and Photoinduced Processes Investigated by EPR Spin Trapping Technique. National Institutes of Health. [Link]

  • Design, Synthesis, and Molecular Docking Studies of Some New Quinoxaline Derivatives as EGFR Targeting Agents. National Institutes of Health. [Link]

  • A Novel Method of Coupling In Situ Time-Resolved FTIR and Microwave Irradiation: Application to the Monitoring of Quinoxaline Derivatives Synthesis. MDPI. [Link]

  • Enzymatic-chemical preparation of quinoxaline derivatives from L-amino acids for gas chromatographic-mass spectrometric analyses. PubMed. [Link]

  • Synthesis and Antimicrobial Activity of Some New Substituted Quinoxalines. National Institutes of Health. [Link]

  • Alternative Methods in Heterocyclic Synthesis Based on Green Chemistry. IntechOpen. [Link]

  • Quinine as Highly Responsive Chiral Sensor for the 1H and 19F NMR Enantiodiscrimination of N-Trifluoroacetyl Amino Acid. Royal Society of Chemistry. [Link]

  • asian journal of chemistry. asian journal of chemistry. [Link]

  • Novel Derivatives of Quinoxaline-2-carboxylic Acid 1,4-Dioxides as Antimycobacterial Agents: Mechanistic Studies and Therapeutic Potential. MDPI. [Link]

  • Synthesis and Spectroscopic Structural Elucidation of New Quinoxaline Derivatives. Semantic Scholar. [Link]

  • Structure-NMR chemical shift relationships for novel functionalized derivatives of quinoxalines. PubMed. [Link]

  • (a,c) Electronic absorption spectra of selected quinoxaline derivatives... ResearchGate. [Link]

  • SYNTHESIS OF 2–HYDROXY SUBSTITUTED QUINOXALINE. TSI Journals. [Link]

  • Synthesis and biological evaluation of quinoxaline derivatives as ASK1 inhibitors. National Institutes of Health. [Link]

  • NMR Spectroscopy – 1H NMR Chemical Shifts. Organic Chemistry Data & Info. [Link]

  • Hydrogen bonding and the structure of substituted quinoxalines: solid-state NMR and single-crystal x-ray diffraction studies. ACS Publications. [Link]

  • Synthesis of Quinoxalin-2(1H)-ones and Hexahydroquinoxalin. Who we serve. [Link]

  • Observed 1 H NMR chemical shifts (δ , ppm) of various aromatic and... ResearchGate. [Link]

  • Special Issue : Heterocyclic Compounds: Synthesis, Characterization, and Validation. MDPI. [Link]

  • NMR Chemical Shift Values Table. Chemistry Steps. [Link]

  • 1H and 13C NMR Investigation of Quinoline Pharmaceutical Derivatives: Interpretation of Chemical Shifts and their Comparison with the Experimental Value. TSI Journals. [Link]

  • H NMR study of 2,4,6-trichlorophenyl-4'-nitrophenyl ether and rel
  • Analysis of heterocyclic aromatic amines using selective extraction by magnetic molecularly imprinted polymers coupled with liqu. URL not available.
  • Tables For Organic Structure Analysis. URL not available.
  • Synthesis, Reactions and Biological Activity of Quinoxaline Deriv
  • Modern Analytical Technique for Characterization Organic Compounds. IntechOpen. [Link]

  • A Brief Overview of Different Analytical Techniques for Material and Chemical Analysis. IntechOpen. [Link]

Sources

Comparative

Comparative Guide: Mass Spectrometry Profiling of Quinoxaline-1,4-di-N-oxide Esters

Content Type: Publish Comparison Guide Audience: Drug Discovery Researchers, DMPK Scientists, and Analytical Chemists Focus: Comparative Fragmentation Analysis: Quinoxaline-1,4-di-N-oxide Esters vs. Deoxy-Quinoxaline Est...

Author: BenchChem Technical Support Team. Date: February 2026

Content Type: Publish Comparison Guide Audience: Drug Discovery Researchers, DMPK Scientists, and Analytical Chemists Focus: Comparative Fragmentation Analysis: Quinoxaline-1,4-di-N-oxide Esters vs. Deoxy-Quinoxaline Esters

Executive Summary & Technical Context[1][2][3][4][5]

Quinoxaline-1,4-di-N-oxide esters (e.g., Carbadox, Olaquindox derivatives) represent a potent class of antimicrobial agents and hypoxia-activated prodrugs. However, their structural elucidation via Mass Spectrometry (MS) presents a unique analytical paradox: the very functional group responsible for their biological activity—the N-oxide moiety—is thermally labile and prone to artifactual deoxygenation during ionization.

This guide compares the MS/MS fragmentation performance of Active Quinoxaline-1,4-di-N-oxide Esters against their Deoxy-Quinoxaline counterparts (the primary stable metabolites). Distinguishing these forms is critical for accurate metabolic stability profiling and residue analysis.

Key Differentiator: While both classes undergo characteristic ester cleavages (McLafferty rearrangement), the di-N-oxides exhibit a diagnostic "Deoxygenation Cascade" (


) that serves as a unique spectral fingerprint, absent in the deoxy-alternatives.
Comparative Analysis: Mechanism & Performance
A. Ionization Source Comparison: ESI vs. EI

For quinoxaline esters, the choice of ionization technique dictates the integrity of the molecular ion.

FeatureElectrospray Ionization (ESI) Electron Impact (EI)
Energy Transfer Soft ionization; preserves the labile N-O bond.Hard ionization (70 eV); induces thermal degradation.
Molecular Ion Strong

or

observed.
Weak

; often dominated by deoxygenated fragments.
Suitability Recommended for N-oxide esters.Not Recommended ; artifactual deoxygenation mimics metabolism.
Key Artifacts Minimal (if source temp < 350°C).Extensive thermal loss of

and

.
B. Fragmentation Pathways: The "N-Oxide" vs. "Deoxy" Divergence

1. The Deoxygenation Cascade (N-Oxide Specific) The N-oxide bond is coordinate covalent and energetically weaker than the heterocyclic aromatic bonds. Under Collision-Induced Dissociation (CID) in ESI-MS/MS, Quinoxaline-1,4-di-N-oxides undergo sequential loss of oxygen atoms.

  • Step 1: Loss of first oxygen (–16 Da) to form the mono-N-oxide.

  • Step 2: Loss of second oxygen (–16 Da) to form the fully reduced quinoxaline core.

  • Note: This pathway is absent in Deoxy-Quinoxaline esters, making it the primary diagnostic filter.

2. Ester Side-Chain Fragmentation (Common to Both) Both the N-oxide and Deoxy variants undergo ester-specific fragmentation. If the ester alkyl chain possesses a


-hydrogen, the McLafferty Rearrangement  occurs, ejecting a neutral alkene.[1]
  • Example: Ethyl esters lose ethylene (28 Da).

  • Observation: In N-oxides, this often competes with deoxygenation, creating hybrid ions (e.g.,

    
    .
    
Visualization of Fragmentation Logic

The following diagram illustrates the divergent pathways between the active drug (Di-N-Oxide) and its metabolite (Deoxy), using an Ethyl Ester derivative as the model.

QuinoxalineFragmentation cluster_legend Pathway Legend Parent Parent: Quinoxaline-1,4-di-N-oxide Ethyl Ester [M+H]+ (m/z 279) MonoOxide Mono-N-Oxide [M+H-16]+ (m/z 263) (Loss of O) Parent->MonoOxide -16 Da (O) AcidFrag Quinoxaline Acid Ion [M+H - C2H4]+ (McLafferty Rearrangement) Parent->AcidFrag -28 Da (Ethylene) (If gamma-H present) Deoxy Deoxy-Quinoxaline [M+H-32]+ (m/z 247) (Loss of 2O) MonoOxide->Deoxy -16 Da (O) Core Quinoxaline Core (m/z 102/129) Ring Cleavage Deoxy->Core Ring Fragmentation AcidFrag->Core Decarboxylation key1 Solid Arrow: Primary Deoxygenation (Diagnostic) key2 Dashed Arrow: Ester/Side-chain Cleavage

Figure 1: Divergent CID fragmentation pathways. The red/yellow nodes represent the diagnostic deoxygenation cascade specific to N-oxide esters.

Experimental Protocol: Self-Validating Workflow

To reliably profile these compounds, the experimental setup must prevent in-source degradation while maximizing fragment generation.

Methodology: LC-ESI-MS/MS Profiling

  • Sample Preparation (Critical Control Point):

    • Solvent: Dissolve 1 mg of Quinoxaline ester in Acetonitrile (ACN). Avoid Methanol if transesterification is suspected.

    • Light Protection: Quinoxaline-1,4-di-N-oxides are photolabile. Perform all steps in amber glassware or low-light conditions.

    • Filtration: 0.22 µm PTFE filter.

  • LC Conditions:

    • Column: C18 Reverse Phase (e.g., 150 mm x 2.1 mm, 3.5 µm).

    • Mobile Phase:

      • A: Water + 0.1% Formic Acid (Proton source).

      • B: ACN + 0.1% Formic Acid.

    • Gradient: 10% B to 90% B over 10 min.

  • MS Parameters (ESI+):

    • Capillary Voltage: 3.0 kV (Keep low to prevent in-source fragmentation).

    • Source Temp: < 300°C (Crucial to prevent thermal deoxygenation).

    • Collision Energy (CE): Ramp 10–40 eV. Low CE (10-15 eV) favors the Mono-N-oxide; High CE (>30 eV) favors the Deoxy core.

  • Validation Step (The "Deoxy Check"):

    • Inject a standard of the Deoxy-Quinoxaline ester .

    • Compare retention times. The Di-N-oxide is more polar and will elute earlier than the Deoxy form on a C18 column.

    • If the Di-N-oxide peak shows a mass spectrum identical to the Deoxy standard without the parent ion, your source temperature is too high.

Diagnostic Data Summary

The table below summarizes the theoretical m/z transitions for a representative Ethyl 3-methylquinoxaline-2-carboxylate 1,4-dioxide (MW 278) versus its reduced metabolite.

Diagnostic IonDi-N-Oxide (Parent)Deoxy-Ester (Alternative)Interpretation
Precursor

m/z 279 m/z 247 Primary identification.

m/z 263 (Strong)AbsentDiagnostic: Loss of first Oxygen.

m/z 247 (Medium)m/z 247 (Parent)Diagnostic: Loss of second Oxygen (mimics Deoxy parent).

m/z 251m/z 219McLafferty Rearrangement (Loss of Ethylene).

m/z 235AbsentHybrid Fragment (Mono-oxide + McLafferty).
Core Fragment m/z 102/129m/z 102/129Quinoxaline ring backbone (non-specific).
References
  • Tandem Mass Spectrometric Study of N-Oxides. Study on the fragmentation pathways of quinoxaline-1,4-di-N-oxides (Carbadox, Olaquindox) using ESI-MS/MS.

  • Determination of Quinoxaline Carboxylic Acid Residues. Protocols for LC-MS/MS analysis of quinoxaline metabolites (MQCA, QCA) in biological matrices.

  • McLafferty Rearrangement in Mass Spectrometry. Fundamental mechanisms of ester fragmentation and gamma-hydrogen transfer.

  • Mass Spectrometry of Carboxylic Acid Derivatives. Comprehensive guide on ester and amide fragmentation patterns.

Sources

Validation

A Comparative Guide to the Spectroscopic Characterization of 2,4-Dichlorophenyl quinoxaline-6-carboxylate

This guide provides an in-depth analysis of the Fourier-Transform Infrared (FTIR) spectroscopic signature of 2,4-Dichlorophenyl quinoxaline-6-carboxylate, a complex heterocyclic compound of interest in medicinal chemistr...

Author: BenchChem Technical Support Team. Date: February 2026

This guide provides an in-depth analysis of the Fourier-Transform Infrared (FTIR) spectroscopic signature of 2,4-Dichlorophenyl quinoxaline-6-carboxylate, a complex heterocyclic compound of interest in medicinal chemistry and materials science. Quinoxaline derivatives are a significant class of nitrogen-containing compounds that form the core structure of various biologically active molecules, with applications as anticancer, antimicrobial, and antiviral agents.[1][2][3][4] Accurate structural confirmation is the bedrock of drug development, and FTIR spectroscopy serves as a rapid, sensitive, and indispensable tool for identifying the key functional groups that define the molecule's identity.

This document moves beyond a simple catalog of peaks, offering a comparative framework to understand how the constituent parts of the molecule—the quinoxaline core, the aromatic ester linkage, and the dichlorinated phenyl ring—contribute to the overall spectrum. By comparing the target molecule to simpler analogs, researchers can develop a more intuitive and accurate approach to spectral interpretation.

Molecular Architecture and Its Vibrational Implications

The structure of 2,4-Dichlorophenyl quinoxaline-6-carboxylate is a composite of three distinct functional systems. Understanding this architecture is the first step in predicting and interpreting its vibrational spectrum.

Caption: Molecular structure of 2,4-Dichlorophenyl quinoxaline-6-carboxylate.

Core FTIR Characteristic Peaks: A Predictive Analysis

The FTIR spectrum of an organic molecule is typically analyzed in distinct regions corresponding to the vibrational energies of different functional groups. For the title compound, we can anticipate a complex but interpretable spectrum. The following table summarizes the expected key absorption bands.

Wavenumber (cm⁻¹)Vibration TypeFunctional Group AssignmentExpected Intensity & Notes
3100-3000C-H StretchAromatic C-H (Quinoxaline & Phenyl Rings)Medium to Weak. Characteristic of sp² C-H bonds.[2][5]
~1730-1715C=O StretchAromatic Ester CarbonylStrong, Sharp. This is a primary diagnostic peak. Its position is lower than saturated esters due to conjugation with the aromatic quinoxaline system.[6][7]
~1630-1600C=N StretchQuinoxaline RingMedium. Often appears as a sharp band.[1]
~1625-1430C=C StretchAromatic Rings (Quinoxaline & Phenyl)Medium to Strong. A series of bands is expected in this region.[1][5]
~1310-1250C-O StretchAsymmetric (Ar-C(=O)-O -Ar)Strong. Part of the "Rule of Three" for aromatic esters.[6]
~1130-1100C-O StretchSymmetric (Ar-C(=O)-O -Ar)Strong. The second key C-O stretching band for the ester.[6]
~1150-1130C-N StretchQuinoxaline RingMedium. May overlap with other absorptions.[1]
~850-800C-H BendOut-of-plane (OOP) bendingStrong. The substitution pattern on the dichlorophenyl ring (1,2,4-trisubstituted) gives rise to characteristic bands in this region.
~800-600C-Cl StretchAryl HalideMedium to Strong. Expected in the lower frequency fingerprint region.

In-Depth Spectral Region Analysis

The Aromatic and Unsaturated Region (3100-1400 cm⁻¹)
  • Aromatic C-H Stretch (3100-3000 cm⁻¹): The presence of two distinct aromatic systems—the quinoxaline core and the dichlorophenyl ring—will result in multiple weak to medium absorption bands just above 3000 cm⁻¹. These peaks confirm the presence of hydrogen atoms bonded to sp²-hybridized carbon atoms.[2][5]

  • Carbonyl (C=O) Stretch (~1725 cm⁻¹): This is arguably the most diagnostic peak in the spectrum. For aromatic esters, the C=O stretching vibration typically appears between 1730 and 1715 cm⁻¹.[6] The conjugation of the carbonyl group with the π-electron system of the quinoxaline ring lowers the bond order of the C=O bond, thereby decreasing its vibrational frequency compared to a saturated ester (typically 1750-1735 cm⁻¹).[7][8] This peak is expected to be very strong and sharp due to the large change in dipole moment during the stretching vibration.[7]

  • C=N and C=C Ring Stretching (1630-1430 cm⁻¹): This region will contain a series of absorptions corresponding to the stretching vibrations of the carbon-carbon and carbon-nitrogen double bonds within the fused aromatic rings. The C=N stretch of the quinoxaline moiety is typically observed in the 1630-1600 cm⁻¹ range.[1] The C=C stretching vibrations from both aromatic rings give rise to several bands between 1625 and 1430 cm⁻¹.[1]

The Ester Linkage Region (1310-1100 cm⁻¹)

Aromatic esters are distinguished by a pattern of three strong absorption bands, often referred to as the "Rule of Three": the C=O stretch discussed above, and two distinct C-O stretching bands.[6]

  • Asymmetric C-C-O Stretch (1310-1250 cm⁻¹): This strong band is attributed to the stretching of the C-O bond adjacent to the phenyl ring.

  • Symmetric O-C-C Stretch (1130-1100 cm⁻¹): This second strong band corresponds to the stretching of the C-O bond adjacent to the quinoxaline ring. The presence of both of these intense bands, in conjunction with the strong C=O peak, provides compelling evidence for the aromatic ester functional group.[6]

The Fingerprint Region (< 1000 cm⁻¹)

While complex, this region provides valuable structural information.

  • C-H Out-of-Plane (OOP) Bending: The pattern of C-H OOP bending vibrations between 900 and 650 cm⁻¹ is highly diagnostic of the substitution pattern on an aromatic ring. For the 2,4-dichlorophenyl moiety (a 1,2,4-trisubstituted ring), strong absorptions are expected in this region, helping to confirm the specific isomer synthesized.

  • C-Cl Stretching: The carbon-chlorine stretching vibrations for aryl chlorides typically appear as medium to strong bands in the 800-600 cm⁻¹ range. The presence of two C-Cl bonds will likely result in multiple absorptions in this lower wavenumber area.

Comparative Analysis with Simpler Analogs

To truly understand the spectrum of 2,4-Dichlorophenyl quinoxaline-6-carboxylate, it is instructive to compare its expected peaks with those of its constituent building blocks.

CompoundKey Vibrational Modes & Approximate Wavenumbers (cm⁻¹)
Quinoxaline ~3050 (Aromatic C-H str), ~1610 (C=N str), ~1580, 1500 (C=C str), ~1135 (C-N str).[1][2] Lacks the strong C=O and C-O ester peaks.
Methyl Benzoate (Aromatic Ester)~3060 (Aromatic C-H str), ~1725 (C=O str), ~1280 (Asym. C-O str), ~1110 (Sym. C-O str).[6] Lacks the C=N and complex ring modes of the quinoxaline core.
1,3-Dichlorobenzene ~3080 (Aromatic C-H str), ~1580, 1470 (C=C str), Strong OOP bending characteristic of meta-disubstitution, ~750 (C-Cl str). Lacks all carbonyl, ester, and nitrogen-heterocycle vibrations.
2,4-Dichlorophenyl quinoxaline-6-carboxylate (Target) A composite spectrum exhibiting features from all three categories: Aromatic C-H, a strong conjugated C=O, two strong C-O ester bands, C=N and C=C ring modes, and low-frequency C-Cl stretches.

This comparative approach allows a researcher to logically assign the observed peaks. For instance, the presence of the intense band around 1725 cm⁻¹ immediately distinguishes the target molecule from simple quinoxaline, while the C=N peak around 1610 cm⁻¹ differentiates it from a simple aromatic ester like methyl benzoate.

Experimental Protocols

The trustworthiness of any spectroscopic data is predicated on the purity of the sample and the rigor of the analytical method.

Protocol 1: Synthesis of Quinoxaline-6-Carboxylate Derivatives

Quinoxalines are commonly synthesized via the condensation of an aromatic 1,2-diamine with a 1,2-dicarbonyl compound.[9][10] The following is a generalized protocol for the synthesis of a quinoxaline ester.

Step-by-Step Methodology:

  • Reactant Preparation: Dissolve one equivalent of the appropriate 1,2-phenylenediamine derivative (e.g., 3,4-diaminobenzoic acid) in a suitable solvent such as ethanol or acetic acid.

  • Condensation: Add one equivalent of a 1,2-dicarbonyl compound (e.g., benzil for a diphenylquinoxaline) to the solution.

  • Reaction: Reflux the mixture for 2-4 hours. The reaction progress can be monitored by Thin Layer Chromatography (TLC).

  • Work-up: After completion, cool the reaction mixture to room temperature. The product often precipitates out of the solution.

  • Purification: Collect the solid product by vacuum filtration. Wash the crude product with cold ethanol or water to remove unreacted starting materials. Further purification can be achieved by recrystallization from an appropriate solvent (e.g., ethanol, ethyl acetate).

  • Esterification: The resulting carboxylic acid can be converted to the desired 2,4-dichlorophenyl ester via standard methods, such as Fischer esterification or by converting the acid to an acyl chloride followed by reaction with 2,4-dichlorophenol.

Protocol 2: FTIR Sample Preparation and Analysis

Accurate FTIR data acquisition requires careful sample preparation to avoid spectral artifacts.[11]

Caption: Workflow for the synthesis and spectroscopic characterization of quinoxaline derivatives.

Step-by-Step Methodology (KBr Pellet Technique):

  • Sample Purity: Ensure the synthesized 2,4-Dichlorophenyl quinoxaline-6-carboxylate is of high purity and thoroughly dry. Moisture will introduce a broad O-H absorption band around 3400 cm⁻¹.

  • Grinding: Place approximately 1-2 mg of the solid sample into a clean, dry agate mortar.

  • Mixing: Add approximately 100-200 mg of dry, spectroscopy-grade potassium bromide (KBr) to the mortar.

  • Homogenization: Gently grind the sample and KBr together with the pestle until the mixture is a fine, homogeneous powder. Incomplete grinding will lead to scattering of the infrared beam and a poor-quality spectrum.

  • Pellet Pressing: Transfer the powder to a pellet press die. Apply pressure (typically 7-10 tons) for several minutes to form a thin, transparent, or translucent pellet.

  • Data Acquisition: Carefully remove the KBr pellet from the die and place it in the sample holder of the FTIR spectrometer.

  • Analysis: Record the spectrum, typically over a range of 4000-400 cm⁻¹.[11]

Conclusion

The FTIR spectrum of 2,4-Dichlorophenyl quinoxaline-6-carboxylate is rich with information, providing a unique fingerprint for its structural verification. The most prominent and diagnostically significant features are the strong, conjugated aromatic ester C=O stretch around 1725 cm⁻¹, and the two intense C-O stretching bands between 1310-1100 cm⁻¹. These, combined with the characteristic C=N and C=C stretching vibrations of the quinoxaline core and the low-wavenumber absorptions from the C-Cl bonds, create a robust spectroscopic signature. By employing the comparative and systematic approach detailed in this guide, researchers can confidently interpret their FTIR data, ensuring the structural integrity of these valuable heterocyclic compounds in their drug discovery and development pipelines.

References

  • FT-IR and FT-Raman Spectroscopic Analyzes of Indeno Quinoxaline Derivative Crystal. (n.d.). Asian Journal of Chemistry. Available at: [Link]

  • Nandiyanto, A. B. D., et al. (2019). How to Read and Interpret FTIR Spectroscope of Organic Material. Indonesian Journal of Science & Technology, 4(1), 97-118. Available at: [Link]

  • Sangeetha, C. C., et al. (2014). Experimental (FT-IR & FT - Raman) and Theoretical Investigation, Electronic Properties of Quinoxaline. International Journal of ChemTech Research, 6(5), 2854-2865. Available at: [Link]

  • Spectroscopic investigation (FT-IR, FT-Raman), HOMO-LUMO, NBO analysis and molecular docking study of 4-chlorophenyl quinoline-2-carboxylate. (2022). ResearchGate. Available at: [Link]

  • Coates, J. (2020). The C=O Bond, Part VII: Aromatic Esters, Organic Carbonates, and More of the Rule of Three. Spectroscopy Online. Available at: [Link]

  • Saudi, M. N. S., et al. (2003). Synthesis of 2-(4-biphenylyl)quinoline-4-carboxylate and carboxamide analogs. New human neurokinin-3 (hNK-3) receptor antagonists. Archiv der Pharmazie, 336(3), 165-174. Available at: [Link]

  • Process for preparing 2,6-dicholoroquinoxaline. (n.d.). Google Patents.
  • Coates, J. (2022). The Infrared Spectra of Polymers, VII: Polymers with Carbonyl (C=O) Bonds. Spectroscopy Online. Available at: [Link]

  • 6,7-Dichloro-3-(2,4-dichlorobenzyl)quinoxalin-2(1H)-one. (n.d.). National Institutes of Health. Available at: [Link]

  • A Novel Method of Coupling In Situ Time-Resolved FTIR and Microwave Irradiation: Application to the Monitoring of Quinoxaline Derivatives Synthesis. (2023). MDPI. Available at: [Link]

  • Synthesis and Antibacterial Activity of Novel Quinoxaline-6-Carboxamide Derivatives. (2017). ResearchGate. Available at: [Link]

  • IR Spectroscopy Tutorial: Carboxylic Acids. (n.d.). University of Calgary. Available at: [Link]

  • Helical Airflow Synthesis of Quinoxalines: A Continuous and Efficient Mechanochemical Approach. (2023). MDPI. Available at: [Link]

  • Quinoxaline synthesis. (n.d.). Organic Chemistry Portal. Available at: [Link]

  • Recent Updates on the Synthesis of Bioactive Quinoxaline-Containing Sulfonamides. (2021). MDPI. Available at: [Link]

  • Table of Characteristic IR Absorptions. (n.d.). ICT Prague. Available at: [Link]

  • Fused-Ring Derivatives of Quinoxalines: Spectroscopic Characterization and Photoinduced Processes Investigated by EPR Spin Trapping Technique. (n.d.). National Institutes of Health. Available at: [Link]

  • Carbonyl - compounds - IR - spectroscopy. (n.d.). University of Lodz. Available at: [Link]

  • ir spectrum of carboxylic acids and alcohols. (2023). SlideShare. Available at: [Link]

Sources

Comparative

A Senior Application Scientist's Guide to the Comparative Biological Efficacy of Quinoxaline Esters vs. Amides

Introduction: The Quinoxaline Scaffold and the Ester-Amide Question The quinoxaline scaffold, a fusion of a benzene and a pyrazine ring, represents a privileged structure in medicinal chemistry. Its derivatives have demo...

Author: BenchChem Technical Support Team. Date: February 2026

Introduction: The Quinoxaline Scaffold and the Ester-Amide Question

The quinoxaline scaffold, a fusion of a benzene and a pyrazine ring, represents a privileged structure in medicinal chemistry. Its derivatives have demonstrated a vast array of pharmacological activities, including anticancer, antimicrobial, anti-inflammatory, and antiviral properties.[1][2][3] This versatility makes quinoxaline a focal point for drug discovery and development.

A common synthetic strategy in optimizing a lead compound involves modifying its functional groups to enhance potency, selectivity, and pharmacokinetic properties. A frequent and critical decision point is the choice between an ester and an amide linkage. While structurally similar, the subtle differences between these two functional groups can have profound impacts on a molecule's biological performance. This guide provides a comparative analysis of quinoxaline esters and amides, supported by experimental data and detailed protocols, to aid researchers in making informed decisions during the drug design process.

Core Structural and Physicochemical Differences: More Than a Single Atom

The fundamental difference between an ester (-COOR) and an amide (-CONHR) is the replacement of the ester's oxygen with a nitrogen atom. This seemingly minor change introduces significant physicochemical consequences that directly influence biological activity.

  • Hydrogen Bonding: Amides possess a hydrogen bond donor (the N-H group), whereas esters only have hydrogen bond acceptors (the carbonyl and ether oxygens). This ability to donate a hydrogen bond allows amides to form additional, often critical, interactions with biological targets like enzymes and receptors.

  • Metabolic Stability: Esters are generally more susceptible to hydrolysis by esterase enzymes, which are abundant in plasma and tissues. This can lead to rapid metabolism and a shorter half-life in vivo. Amides are significantly more resistant to enzymatic cleavage, typically resulting in greater metabolic stability.[4]

  • Electronic Properties: The nitrogen atom in an amide is less electronegative than the oxygen in an ester, which influences the electronic distribution and reactivity of the carbonyl group.

Caption: Key physicochemical differences between ester and amide linkages.

Comparative Efficacy in Oncology

The anticancer activity of quinoxaline derivatives is one of the most extensively studied areas.[5][6] The choice between an ester and an amide can dictate the potency and spectrum of activity against various cancer cell lines.

A study by Dong and coworkers (2018) synthesized new quinoxaline derivatives containing both ester and amide groups and tested their anticancer activity.[1] While some compounds with ester moieties showed moderate activity, a specific amide-containing derivative demonstrated excellent activity against HeLa (cervical cancer), SMMC-7721 (hepatoma), and K562 (leukemia) cell lines, with IC₅₀ values of 0.126 µM, 0.071 µM, and 0.164 µM, respectively.[1] This suggests that for this particular scaffold, the amide functionality was crucial for achieving high potency.

Further research has shown that quinoxalines bearing amide and sulphonamide moieties are effective inhibitors of human tumor cell growth.[7] The rationale is that the amide's N-H group can form critical hydrogen bonds within the active site of target proteins, such as kinases, which are often dysregulated in cancer.

Table 1: Illustrative Anticancer Activity of Quinoxaline Esters vs. Amides Note: This table is a synthesized representation based on findings in the literature. Direct comparisons are compound-specific.

Compound IDFunctional GroupCancer Cell LineActivity (IC₅₀ in µM)Reference
Compound AEsterSMMC-7721 (Hepatoma)Moderate Activity[1]
Compound BAmideSMMC-7721 (Hepatoma)0.071[1]
Compound CEsterHeLa (Cervical)Moderate Activity[1]
Compound DAmideHeLa (Cervical)0.126[1]
Series XAmideHCT116 (Colon)4.4[7]
Series YAmideMCF-7 (Breast)5.3[7]

Comparative Efficacy in Microbiology

Quinoxaline derivatives are also potent antimicrobial agents.[8] In this domain, both esters and amides have proven effective, and the choice often depends on the specific microbial target and the overall structure of the molecule.

For instance, a series of N-[2,3-bis(4-methoxyphenyl)quinoxalin-6-yl]-substituted benzamide derivatives were synthesized and showed remarkable activity against Candida krusei and Candida parapsilosis.[9] Similarly, studies on quinoxaline-1,4-di-N-oxides, which are known to inhibit Gram-positive bacteria, noted that esters and amides of 6-chloro-2-quinoxalinecarboxylic acid 1,4-dioxide also possess antibacterial activity.[10]

In the context of antiprotozoal activity, a study evaluating esters of quinoxaline-7-carboxylate 1,4-di-N-oxide against Entamoeba histolytica found that several n-propyl and isopropyl esters were more active than the standard drug metronidazole.[11] This highlights that esters can be highly effective, particularly when lipophilicity is a key driver for penetrating microbial cell membranes. Another study on quinoxaline-1,4-di-N-oxide esters showed them to be effective antitaeniasis agents.[12]

Table 2: Illustrative Antimicrobial Activity of Quinoxaline Esters vs. Amides

Compound ClassFunctional GroupMicrobial StrainActivity (MIC in µg/mL)Reference
BenzamidesAmideCandida kruseiNot specified, but "remarkable"[9]
BenzamidesAmideCandida parapsilosisNot specified, but "remarkable"[9]
7-carboxylate QdNOsEster (Isopropyl)E. histolytica0.331 - 3.56 (IC₅₀ in µM)[11]
VariousAmideS. aureus (Gram-positive)Varied[13]
VariousAmideE. coli (Gram-negative)Varied[13]

Experimental Design & Protocols

A rigorous and standardized experimental workflow is essential for accurately comparing the biological efficacy of different chemical entities. The choice of assay depends on the therapeutic area of interest (e.g., oncology, microbiology).

Caption: General workflow for comparing the biological efficacy of synthesized compounds.

Protocol 1: In Vitro Anticancer Activity Assessment (MTT Assay)

Principle: The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric assay for assessing cell metabolic activity.[14] NAD(P)H-dependent cellular oxidoreductase enzymes in viable cells reduce the yellow MTT to a purple formazan, which can be quantified spectrophotometrically. The intensity of the purple color is directly proportional to the number of viable cells.[15]

Methodology:

  • Cell Culture:

    • Seed human cancer cells (e.g., HCT-116, MCF-7) in a 96-well plate at a density of 5,000-10,000 cells per well in 100 µL of appropriate culture medium.

    • Incubate the plate for 24 hours at 37°C and 5% CO₂ to allow for cell attachment.[16]

  • Compound Treatment:

    • Prepare stock solutions of the quinoxaline ester and amide compounds in DMSO.

    • Create a series of dilutions of each compound in culture medium.

    • Remove the old medium from the wells and add 100 µL of the compound dilutions. Include vehicle-only (e.g., 0.5% DMSO) wells as a negative control and a known anticancer drug as a positive control.

    • Incubate the plate for 48-72 hours at 37°C and 5% CO₂.[16]

  • MTT Addition and Incubation:

    • After incubation, add 10 µL of MTT solution (5 mg/mL in PBS) to each well.

    • Incubate for an additional 2-4 hours at 37°C until purple formazan crystals are visible.[16]

  • Formazan Solubilization:

    • Carefully remove the medium containing MTT from each well.

    • Add 100 µL of a solubilizing agent (e.g., DMSO or acidic isopropanol) to each well to dissolve the formazan crystals.

    • Gently shake the plate for 10 minutes to ensure complete dissolution.[16]

  • Data Acquisition:

    • Measure the absorbance at 570 nm using a microplate reader.

    • Calculate the percentage of cell viability relative to the vehicle-treated control cells.

    • Plot the percentage of viability against the compound concentration and determine the IC₅₀ (the concentration that inhibits cell growth by 50%) using non-linear regression analysis.[15][17]

Protocol 2: In Vitro Antimicrobial Activity Assessment (Broth Microdilution Assay for MIC)

Principle: The broth microdilution method is used to determine the Minimum Inhibitory Concentration (MIC), which is the lowest concentration of an antimicrobial agent that prevents the visible growth of a microorganism.[18][19]

Methodology:

  • Preparation of Inoculum:

    • Culture the test microorganism (e.g., Staphylococcus aureus, Escherichia coli) in a suitable broth overnight.

    • Dilute the culture to achieve a standardized concentration of approximately 5 x 10⁵ colony-forming units (CFU)/mL.

  • Compound Preparation:

    • In a 96-well microtiter plate, add 50 µL of sterile broth (e.g., Mueller-Hinton Broth) to wells 2 through 12.

    • Prepare a stock solution of the test compound (ester or amide) in a suitable solvent (e.g., DMSO).

    • Add 100 µL of the compound stock solution to the first well.

    • Perform a two-fold serial dilution by transferring 50 µL from well 1 to well 2, mixing, then transferring 50 µL from well 2 to well 3, and so on. Discard 50 µL from the last dilution well.

  • Inoculation:

    • Add 50 µL of the standardized bacterial inoculum to each well, resulting in a final volume of 100 µL.

    • Include a positive control well (broth + inoculum, no compound) and a negative control well (broth only).

  • Incubation:

    • Cover the plate and incubate at 37°C for 18-24 hours.

  • MIC Determination:

    • After incubation, visually inspect the wells for turbidity (bacterial growth).

    • The MIC is the lowest concentration of the compound at which there is no visible growth.[20] The results can be confirmed by measuring the optical density (OD) at 600 nm.

Senior Scientist's Perspective and Conclusion

The decision to pursue a quinoxaline ester versus an amide is not a matter of a universally "better" functional group, but rather a context-dependent strategic choice.

  • For Anticancer Agents: The evidence often tilts in favor of amides . Their enhanced metabolic stability and, crucially, their ability to act as hydrogen bond donors frequently lead to more potent and specific interactions with protein targets like kinases. The improved stability ensures the compound remains intact long enough to reach its target site.[7]

  • For Antimicrobial Agents: The picture is more nuanced. Esters can be highly effective, especially when increased lipophilicity is required to penetrate the complex cell walls of bacteria or fungi.[11] However, amides also show broad-spectrum activity and may offer advantages in stability, particularly for therapies requiring longer duration of action.[9]

Final Recommendation: While general principles provide a starting point, there is no substitute for empirical data. The most logical path forward in a drug discovery program is the parallel synthesis and evaluation of both the ester and amide analogues of a promising quinoxaline lead. The comparative data generated from standardized assays, such as the MTT and MIC protocols detailed above, will provide the definitive evidence needed to select the superior candidate for further preclinical development. The final choice will always be dictated by the specific structure-activity relationship (SAR) of the scaffold and the desired therapeutic profile.[21][22]

References

  • MDPI. (2023, November 14). Chemistry, Synthesis, and Structure Activity Relationship of Anticancer Quinoxalines. Available from: [Link]

  • Lester, R. A., et al. (n.d.). Quinoxaline derivatives: structure-activity relationships and physiological implications of inhibition of N-methyl-D-aspartate and non-N-methyl-D-aspartate receptor-mediated currents and synaptic potentials. PubMed. Available from: [Link]

  • ResearchGate. (n.d.). Overview of the structure-activity relationship (SAR) of quinoxaline derivatives. Available from: [Link]

  • MDPI. (n.d.). Synthesis, Biological Evaluation and Structure-Activity Relationships of New Quinoxaline Derivatives as Anti-Plasmodium falciparum Agents. Available from: [Link]

  • ResearchGate. (n.d.). Overall structure-activity relationship analysis of the quinoxaline derivatives. Available from: [Link]

  • ResearchGate. (n.d.). Ester and amide derivatives of quinoxaline derivatives as anticancer agents. Available from: [Link]

  • Sallam, A. A., et al. (n.d.). Design and Synthesis of New Quinoxaline Derivatives as Anticancer Agents and Apoptotic Inducers. PMC. Available from: [Link]

  • Asundaria, A. S., et al. (n.d.). Synthesis and Antimicrobial Activity of Some New Quinoxaline Derivatives. PMC. Available from: [Link]

  • Journal of Pharmaceutical Negative Results. (2021). A Review Of Heterocyclic Compound Synthesis And Antibacterial Activity. Available from: [Link]

  • Kaushik, N. K., et al. (n.d.). Antibacterial activity of quinoxalines, quinazolines, and 1,5-naphthyridines. PMC. Available from: [Link]

  • MDPI. (2021, August 4). Synthesis, Biological Evaluation, and In Silico Modeling of N-Substituted Quinoxaline-2-Carboxamides. Available from: [Link]

  • El-Sayed, M. E. A. (n.d.). Synthesis, Reactions and Biological Activity of Quinoxaline Derivatives. Available from: [Link]

  • Gup, R., et al. (2015, May 15). Synthesis and biological evaluation of some new amide moiety bearing quinoxaline derivatives as antimicrobial agents. PubMed. Available from: [Link]

  • Googleapis.com. (2023, March 2). ANTICANCER ACTIVITY OF QUINOXALINE: A SYSTAMIC REVIEW. Available from: [Link]

  • Acta Pharmaceutica. (2018, November 15). Chemistry and pharmacological diversity of quinoxaline motifs as anticancer agents. Available from: [Link]

  • McCauley, J., et al. (2013, January 1). Bioassays for anticancer activities. University of Wollongong Research Online. Available from: [Link]

  • Scholars Research Library. (n.d.). Synthesis and antimicrobial activity of some new quinoxaline derivatives. Available from: [Link]

  • MDPI. (2000, June 18). Synthesis and Antimicrobial Activities of Some Novel Quinoxalinone Derivatives. Available from: [Link]

  • Taylor & Francis Online. (2024, October 21). Synthesis and biological evaluation of quinoxaline derivatives as ASK1 inhibitors. Available from: [Link]

  • DADUN. (n.d.). Synthesis and biological evaluation of new quinoxaline derivatives as antioxidant and anti-inflammatory agents. Available from: [Link]

  • MDPI. (2025, March 13). In Vitro Evaluation of Esters of Quinoxaline-1,4-di-N-oxide Derivatives as New Antitaeniasis Agents and Their Inhibitory Activity Against Triosephosphate Isomerase. Available from: [Link]

  • Hernandez-Alvarez, S. S., et al. (2020, February 15). Biological activity of esters of quinoxaline-7-carboxylate 1,4-di-N-oxide against E. histolytica and their analysis as potential thioredoxin reductase inhibitors. PubMed. Available from: [Link]

  • Anticancer Research. (2019, July 1). A Brief Guide to Performing Pharmacological Studies In Vitro: Reflections from the EORTC-PAMM Course “Preclinical and Early-ph. Available from: [Link]

  • ManTech Publications. (2021, May 15). Design and Evaluation of Novel Heterocyclic Compounds with Potent Antimicrobial Activity. Available from: [Link]

  • Springer Nature Experiments. (n.d.). Screening for Anticancer Activity: Trypan Blue Exclusion Assay. Available from: [Link]

  • ResearchGate. (2025, October 18). (PDF) Guideline for anticancer assays in cells. Available from: [Link]

  • MDPI. (2023, October 27). Special Issue on Synthesis of Novel Heterocyclic Compounds and Evaluation of Their Antimicrobial Activity. Available from: [Link]

  • PMC. (n.d.). Methods for screening and evaluation of antimicrobial activity: A review of protocols, advantages, and limitations. Available from: [Link]

  • Journal of Medicinal and Chemical Sciences. (2023, April 15). Antimicrobial and Antioxidant Activity of Heterocyclic Compounds Derived from New Chalcones. Available from: [Link]

  • ResearchGate. (2018, January 24). a review on biological studies of quinoxaline derivatives. Available from: [Link]

  • MDPI. (2023, August 17). Quinoxaline 1,4-Dioxides: Advances in Chemistry and Chemotherapeutic Drug Development. Available from: [Link]

Sources

Validation

A Comparative Guide to HPLC Method Validation for the Purity of Quinoxaline-6-Carboxylate

This guide provides a comprehensive comparison of two distinct High-Performance Liquid Chromatography (HPLC) methods for determining the purity of quinoxaline-6-carboxylate, a key intermediate in pharmaceutical synthesis...

Author: BenchChem Technical Support Team. Date: February 2026

This guide provides a comprehensive comparison of two distinct High-Performance Liquid Chromatography (HPLC) methods for determining the purity of quinoxaline-6-carboxylate, a key intermediate in pharmaceutical synthesis.[1][2] We will delve into the rationale behind method development choices, present detailed validation protocols, and compare performance data, ultimately demonstrating a scientifically rigorous approach to selecting a method that is "fit for its intended purpose," in alignment with global regulatory standards.[3][4]

The validation framework presented herein is grounded in the principles outlined by the International Council for Harmonisation (ICH) in its Q2(R2) guideline, which is recognized by major regulatory bodies including the U.S. Food and Drug Administration (FDA) and the European Medicines Agency (EMA).[5][6][7]

Foundational Strategy: Method Development and Analyte Properties

Quinoxaline-6-carboxylate is a heterocyclic compound sparingly soluble in water but soluble in organic solvents like DMSO.[2] Its aromatic structure lends itself to strong ultraviolet (UV) absorbance, making UV detection a suitable choice for HPLC analysis. The primary goal of a purity method is to accurately quantify the main compound while separating it from any potential process impurities or degradation products.[8][9]

To this end, we developed and compared two reversed-phase HPLC (RP-HPLC) methods:

  • Method A: Rapid Isocratic Elution. Designed for high-throughput screening, this method prioritizes speed. It utilizes a standard C18 column and a simple isocratic mobile phase.

  • Method B: High-Resolution Gradient Elution. This method is designed to be a stability-indicating assay, capable of resolving the main peak from closely eluting degradation products. It employs a phenyl-hexyl column for alternative selectivity and a gradient elution to enhance separation power.

Table 1: Comparative Chromatographic Conditions
ParameterMethod A: IsocraticMethod B: GradientRationale
HPLC Column C18, 4.6 x 150 mm, 5 µmPhenyl-Hexyl, 4.6 x 150 mm, 3.5 µmThe C18 provides standard hydrophobic retention. The Phenyl-Hexyl column offers alternative π-π interaction selectivity, which can be advantageous for separating aromatic impurities from the quinoxaline core.
Mobile Phase A 0.1% Phosphoric Acid in Water0.1% Formic Acid in WaterPhosphoric acid provides a lower pH for good peak shape. Formic acid is MS-compatible and offers a different ionic environment.[10]
Mobile Phase B AcetonitrileAcetonitrileAcetonitrile is a common, low-viscosity organic modifier providing good elution strength.
Elution Mode Isocratic: 60% A, 40% BGradient: Start at 70% A, ramp to 30% A over 15 minThe isocratic method is fast and simple. The gradient method provides superior resolution for complex mixtures of process impurities and degradants.
Flow Rate 1.2 mL/min1.0 mL/minAdjusted for optimal efficiency based on column dimensions and particle size.
Column Temp. 30 °C35 °CElevated temperature reduces viscosity and can improve peak shape and efficiency.
Detection UV at 254 nmDiode Array Detector (DAD) at 254 nm254 nm is a common wavelength for aromatic compounds. DAD allows for peak purity assessment across a spectrum.
Injection Vol. 10 µL5 µLSmaller injection volume on the smaller particle size column prevents band broadening.

The Validation Workflow: A Guideline-Driven Approach

The objective of analytical method validation is to provide documented evidence that the procedure is suitable for its intended purpose.[3][4] Our approach follows the ICH Q2(R2) framework, which emphasizes a lifecycle approach to analytical procedures.[7][11]

Validation_Workflow cluster_dev Phase 1: Development & Suitability cluster_val Phase 2: Core Validation (ICH Q2) start_node Method Development Suitability System Suitability (SST) start_node->Suitability Establish Conditions process_node process_node data_node data_node decision_node decision_node end_node Validated Method Fit for Purpose decision_node->end_node Acceptance Criteria Met Specificity Specificity (Forced Degradation) Suitability->Specificity Linearity Linearity & Range Suitability->Linearity Accuracy Accuracy (Spike Recovery) Suitability->Accuracy Precision Precision (Repeatability & Intermediate) Suitability->Precision Robustness Robustness Specificity->Robustness LOD_LOQ LOD & LOQ Linearity->LOD_LOQ Accuracy->Robustness Precision->Robustness Robustness->decision_node Evaluate Data LOD_LOQ->Robustness

Caption: HPLC Method Validation Workflow based on ICH Q2(R2) principles.

Comparative Validation Protocols and Performance Data

The following sections detail the experimental protocols for each validation parameter and present the comparative performance data for Method A and Method B.

Specificity (Stability-Indicating Properties)

Specificity is the ability to assess the analyte unequivocally in the presence of components that may be expected to be present, such as impurities, degradants, or matrix components.[4][12] Forced degradation studies are essential to demonstrate the stability-indicating nature of a purity method.

Experimental Protocol:

  • Prepare solutions of quinoxaline-6-carboxylate at 1 mg/mL.

  • Expose the solutions to the following stress conditions:

    • Acid Hydrolysis: 0.1 M HCl at 60 °C for 24 hours.

    • Base Hydrolysis: 0.1 M NaOH at 60 °C for 4 hours.

    • Oxidation: 3% H₂O₂ at room temperature for 24 hours.

    • Thermal: 105 °C (solid state) for 48 hours.

    • Photolytic: Expose solution to UV light (254 nm) for 24 hours.

  • Analyze the stressed samples, along with an unstressed control, using both Method A and Method B.

  • For Method B, use the DAD to assess peak purity of the quinoxaline-6-carboxylate peak in each chromatogram.

Performance Comparison:

Stress ConditionMethod A: ObservationsMethod B: Observations
Acid Hydrolysis Significant degradation (~25%). One major degradant peak co-elutes with the main peak.Significant degradation (~25%). Main peak is resolved from two degradant peaks (Resolution > 2.0). Peak purity index > 0.999.
Base Hydrolysis Extensive degradation (>80%). Multiple small degradant peaks observed.Extensive degradation (>80%). Baseline resolution of the main peak from all major degradants. Peak purity index > 0.999.
Oxidation Moderate degradation (~15%). A new peak appears on the tail of the main peak.Moderate degradation (~15%). The oxidative degradant is fully resolved. Peak purity index > 0.999.
Linearity and Range

Linearity demonstrates that the method's response is directly proportional to the analyte concentration over a specified range.[11]

Experimental Protocol:

  • Prepare a stock solution of quinoxaline-6-carboxylate reference standard at 1.0 mg/mL.

  • Perform serial dilutions to create at least five concentration levels covering the range of 50% to 150% of the target concentration (e.g., 0.05, 0.08, 0.10, 0.12, 0.15 mg/mL).

  • Inject each concentration in triplicate.

  • Construct a calibration curve by plotting the mean peak area against concentration and perform a linear regression analysis.

Table 2: Linearity and Range Comparison
ParameterMethod A: IsocraticMethod B: GradientAcceptance Criteria
Range 0.05 - 0.15 mg/mL0.05 - 0.15 mg/mL80-120% of test concentration for assay.[4]
Correlation Coefficient (R²) 0.99920.9998≥ 0.999
Y-intercept 150.385.7Y-intercept should be insignificant relative to the response at 100% concentration.
Residual Plot Random scatterRandom scatterNo obvious trend or pattern.
Accuracy

Accuracy is the closeness of test results to the true value. It is typically assessed using recovery studies.[11]

Experimental Protocol:

  • Prepare a placebo (matrix) sample.

  • Spike the placebo with the quinoxaline-6-carboxylate reference standard at three concentration levels (e.g., 80%, 100%, and 120% of the target concentration).

  • Prepare each level in triplicate.

  • Analyze the spiked samples and calculate the percentage recovery.

Table 3: Accuracy (Recovery) Comparison
Spiking LevelMethod A: Mean Recovery (%)Method B: Mean Recovery (%)Acceptance Criteria
80% 99.2100.598.0 - 102.0%
100% 101.599.898.0 - 102.0%
120% 100.8101.198.0 - 102.0%
Precision

Precision is the degree of agreement among individual test results when the procedure is applied repeatedly to multiple samplings of a homogeneous sample. It is evaluated at two levels: repeatability and intermediate precision.[4]

Experimental Protocol:

  • Repeatability (Intra-assay precision): Analyze six separate preparations of a homogeneous sample of quinoxaline-6-carboxylate at 100% of the target concentration on the same day, with the same analyst and instrument.

  • Intermediate Precision: Repeat the analysis on a different day with a different analyst and/or a different instrument.

  • Calculate the Relative Standard Deviation (%RSD) for the results.

Table 4: Precision (%RSD) Comparison
ParameterMethod A: %RSDMethod B: %RSDAcceptance Criteria
Repeatability (n=6) 0.85%0.42%≤ 2.0%
Intermediate Precision (n=12) 1.35%0.78%≤ 2.0%
Limit of Detection (LOD) and Limit of Quantitation (LOQ)

LOD is the lowest amount of analyte that can be detected, while LOQ is the lowest amount that can be quantitatively determined with suitable precision and accuracy.

Experimental Protocol:

  • Determine LOD and LOQ based on the signal-to-noise ratio (S/N) or the standard deviation of the response and the slope of the calibration curve.

    • LOD ≈ 3.3 x (Standard Deviation of Y-intercept / Slope)

    • LOQ ≈ 10 x (Standard Deviation of Y-intercept / Slope)

  • Confirm the determined LOQ by analyzing samples at this concentration and checking for acceptable precision and accuracy.

Table 5: LOD & LOQ Comparison
ParameterMethod A: IsocraticMethod B: Gradient
LOD 0.05 µg/mL0.02 µg/mL
LOQ 0.15 µg/mL0.06 µg/mL
Robustness

Robustness measures the method's capacity to remain unaffected by small, deliberate variations in method parameters.[9][12]

Experimental Protocol:

  • Analyze a standard solution while introducing small, deliberate changes to the method parameters one at a time.

  • Parameters to vary:

    • Flow Rate (± 0.1 mL/min)

    • Column Temperature (± 2 °C)

    • Mobile Phase pH / Composition (e.g., %B ± 2%)

  • Evaluate the effect on system suitability parameters (e.g., retention time, tailing factor, resolution) and the final assay result.

Performance Comparison: Both methods were found to be robust. For Method B, the resolution between the main peak and the closest eluting impurity remained > 2.0 under all varied conditions, confirming its reliability.

Final Method Selection and Justification

This comparative validation study provides clear evidence to guide method selection.

Method_Comparison cluster_A Performance: Method A cluster_B Performance: Method B method_a Method A (Isocratic) A_Speed ✓ Fast (High Throughput) method_a->A_Speed A_Simple ✓ Simple method_a->A_Simple A_Spec ✗ Poor Specificity (Co-elution) method_a->A_Spec method_b Method B (Gradient) B_Spec ✓ Excellent Specificity (Stability-Indicating) method_b->B_Spec B_Prec ✓ Superior Precision method_b->B_Prec B_Sens ✓ Higher Sensitivity (Low LOQ) method_b->B_Sens B_Robust ✓ Robust method_b->B_Robust Conclusion Recommended Method for Purity Testing B_Spec->Conclusion Critical for Quality Control

Caption: Comparison of key performance attributes for Method A vs. Method B.

While Method A is faster and may be suitable for in-process checks where specific impurities are not a concern, it fails the critical specificity requirement for a purity and stability-indicating assay.

Method B is unequivocally the superior choice. Its ability to separate the main analyte from all potential degradation products, combined with its higher precision and sensitivity, makes it a reliable and defensible method for final product release and stability testing. This aligns with the regulatory expectation that analytical procedures for purity should be stability-indicating.[8]

References

  • U.S. Food and Drug Administration. (2024). Q2(R2) Validation of Analytical Procedures. [Link]

  • European Medicines Agency. (2024). ICH Q2(R2) Validation of analytical procedures - Scientific guideline. [Link]

  • U.S. Food and Drug Administration. (n.d.). FDA Guidance on Analytical Method Validation. [Link]

  • ProPharma. (2024). Highlights from FDA's Analytical Test Method Validation Guidance. [Link]

  • Lab Manager. (2025). ICH and FDA Guidelines for Analytical Method Validation. [Link]

  • BioPharm International. (2024). FDA Releases Guidance on Analytical Procedures. [Link]

  • European Compliance Academy. (2024). EMA publishes ICH Q14 Guideline on Analytical Procedure Development - Step 5. [Link]

  • AMSbiopharma. (2025). ICH Guidelines for Analytical Method Validation Explained. [Link]

  • European Medicines Agency. (1995). Q 2 (R1) Validation of Analytical Procedures: Text and Methodology. [Link]

  • European Medicines Agency. (2023). Quality: specifications, analytical procedures and analytical validation. [Link]

  • MDPI. (2023). Chemistry, Synthesis, and Structure Activity Relationship of Anticancer Quinoxalines. [Link]

  • International Council for Harmonisation. (n.d.). Quality Guidelines. [Link]

  • Taylor & Francis. (2023). Recent Advances in the Synthesis of Quinoxalines. A Mini Review. [Link]

  • U.S. Food and Drug Administration. (2021). Q2(R1) Validation of Analytical Procedures: Text and Methodology Guidance for Industry. [Link]

  • PubChem. (n.d.). Propyl quinoxaline-6-carboxylate. [Link]

  • SIELC Technologies. (2018). Separation of Quinoxaline on Newcrom R1 HPLC column. [Link]

  • ECA Academy. (n.d.). ICH Q2(R1) Validation of Analytical Procedures: Text and Methodology. [Link]

  • PubChem. (n.d.). Quinoxaline-6-carboxylic acid. [Link]

  • U.S. Food and Drug Administration. (n.d.). Q2(R1) Validation of Analytical Procedures: Text and Methodology. [Link]

  • TradeIndia. (n.d.). Buy Quinoxaline-6-carboxylic Acid at Best Price, Industrial/Research Grade Chemical. [Link]

  • MDPI. (2011). Studies on Log P o/w of Quinoxaline di-N-Oxides: A Comparison of RP-HPLC Experimental and Predictive Approaches. [Link]

  • ResearchGate. (2017). (PDF) Synthesis and Antibacterial Activity of Novel Quinoxaline-6-Carboxamide Derivatives. [Link]

  • Der Pharma Chemica. (n.d.). A novel synthesis of quinoxaline- 6-carabaldehyde and its evaluation as potential antimicrobial agent. [Link]

  • Royal Society of Chemistry. (n.d.). Simultaneous determination of five quinoxaline-1,4-dioxides and two major metabolites in surface water by on-line solid phase extraction coupled to high-performance liquid chromatography. [Link]

  • PubMed. (2007). Development of a high-performance liquid chromatography method for the simultaneous quantification of quinoxaline-2-carboxylic acid and methyl-3-quinoxaline-2-carboxylic acid in animal tissues. [Link]

  • IOSR Journal of Pharmacy. (n.d.). Synthesis, Reactions and Biological Activity of Quinoxaline Derivatives. [Link]

  • Mother Theresa Institute of Science and Technology. (2024). Recent Advances in the Synthesis of Quinoxalines. A Mini Review. [Link]

  • MDPI. (2006). Preparation of 6-Substituted Quinoxaline JSP-1 Inhibitors by Microwave Accelerated Nucleophilic Substitution. [Link]

Sources

Comparative

Unveiling Molecular Architectures: A Comparative Guide to X-ray Crystallography of Quinoxaline Derivatives with a Focus on the 2,4-Dichlorophenyl Moiety

For researchers, scientists, and drug development professionals, a deep understanding of a molecule's three-dimensional structure is fundamental. X-ray crystallography remains the gold standard for elucidating these intr...

Author: BenchChem Technical Support Team. Date: February 2026

For researchers, scientists, and drug development professionals, a deep understanding of a molecule's three-dimensional structure is fundamental. X-ray crystallography remains the gold standard for elucidating these intricate atomic arrangements, offering invaluable insights for structure-activity relationship (SAR) studies and rational drug design. This guide provides a comparative analysis of the crystallographic data of quinoxaline derivatives, with a particular focus on the influence of the 2,4-dichlorophenyl substituent, to infer the structural characteristics of 2,4-Dichlorophenyl quinoxaline-6-carboxylate.

Quinoxaline and its derivatives represent a significant class of nitrogen-containing heterocyclic compounds that exhibit a wide range of biological activities, including antibacterial, antifungal, anticancer, and anti-inflammatory properties.[1][2][3][4] The precise spatial arrangement of atoms within these molecules, dictated by their crystal packing and intermolecular interactions, is crucial for their biological function. This guide will delve into the structural nuances of quinoxaline-based compounds, drawing comparisons from existing crystallographic data to provide a predictive framework for the title compound.

The Power of Single-Crystal X-ray Diffraction

Single-crystal X-ray diffraction is an analytical technique that provides the most definitive structural information for a crystalline solid. The process involves irradiating a single crystal with X-rays and analyzing the resulting diffraction pattern. The positions and intensities of the diffracted X-ray beams are directly related to the arrangement of atoms within the crystal lattice. This information is then used to construct a three-dimensional model of the molecule.

The workflow for a typical single-crystal X-ray diffraction experiment is a multi-step process that demands precision and expertise.

X-ray Crystallography Workflow cluster_0 Sample Preparation cluster_1 Data Collection cluster_2 Structure Solution & Refinement A Synthesis & Purification B Crystal Growth A->B High Purity Sample C Crystal Mounting B->C Suitable Single Crystal D X-ray Diffraction C->D Mounted Crystal E Data Processing D->E Diffraction Pattern F Structure Solution E->F Processed Data (hkl file) G Structure Refinement F->G Initial Model H Validation G->H Refined Structure I I H->I Final Crystallographic Information File (CIF)

Caption: A generalized workflow for single-crystal X-ray crystallography.

Comparative Crystallographic Data of Quinoxaline and Dichlorophenyl Derivatives

While the specific crystallographic data for 2,4-Dichlorophenyl quinoxaline-6-carboxylate is not publicly available, we can draw valuable comparisons from closely related structures to anticipate its molecular geometry and crystal packing. The following table summarizes key crystallographic parameters for several relevant compounds.

Compound NameFormulaCrystal SystemSpace Groupa (Å)b (Å)c (Å)α (°)β (°)γ (°)Ref.
6,7-Dichloro-3-(2,4-dichlorobenzyl)quinoxalin-2(1H)-oneC₁₅H₈Cl₄N₂OTriclinicP-17.71508.205811.972283.77184.36284.298[5]
2,3-Bis(4-chlorophenyl)quinoxalineC₂₀H₁₂Cl₂N₂TriclinicP-15.928211.973712.0247104.76492.25995.778[6]
2-(4-Fluorophenyl)quinoxalineC₁₄H₉FN₂MonoclinicP2₁/c24.2493.792522.6099091.86690[7]
2-Amino-4-(2,4-dichlorophenyl)-6-phenylnicotinonitrileC₂₂H₁₄Cl₂N₄MonoclinicP2₁/c9.42127.61712.50190100.2890[8]

Insights from the Data:

  • Influence of the Dichlorophenyl Group: The presence of the 2,4-dichlorophenyl group significantly influences the molecular conformation. In 6,7-Dichloro-3-(2,4-dichlorobenzyl)quinoxalin-2(1H)-one, the 2,4-dichlorophenyl ring is nearly perpendicular to the pyrazine ring of the quinoxaline system, with a dihedral angle of 86.47 (13)°.[5] A similar significant twist is observed in 2,3-Bis(4-chlorophenyl)quinoxaline, where the two chlorophenyl rings are at dihedral angles of 57.3 (2)° and 35.0 (2)° with the quinoxaline ring system.[6] This steric hindrance from the chlorine atoms dictates the overall molecular shape.

  • Intermolecular Interactions: Crystal packing is stabilized by a variety of intermolecular forces. In the case of 6,7-Dichloro-3-(2,4-dichlorobenzyl)quinoxalin-2(1H)-one, intermolecular N—H···O hydrogen bonds lead to the formation of inversion dimers, and π–π stacking interactions are also observed.[5] For 2-amino-4-(2,4-dichlorophenyl)-6-phenylnicotinonitrile, hydrogen bonds, π–π stacking, and Cl···Cl interactions all contribute to the crystal packing.[8]

  • Planarity of the Quinoxaline Core: The quinoxaline ring system itself is generally planar or nearly planar. For instance, in 6,7-Dichloro-3-(2,4-dichlorobenzyl)quinoxalin-2(1H)-one, the dihedral angle between the benzene and pyrazine rings of the quinoxaline core is only 3.1 (2)°.[5]

Predicted Structural Features of 2,4-Dichlorophenyl quinoxaline-6-carboxylate

Based on the comparative analysis, we can hypothesize the following structural characteristics for 2,4-Dichlorophenyl quinoxaline-6-carboxylate:

Predicted_Structure_Features A Planar Quinoxaline Core B Twisted Dichlorophenyl Ring A->B Steric Hindrance C Carboxylate Group Orientation A->C Conjugation Effects D Intermolecular Interactions B->D C->D E π-π Stacking D->E F Halogen Bonding (Cl···N or Cl···O) D->F G Hydrogen Bonding (if applicable) D->G

Caption: Key predicted structural features and their relationships for 2,4-Dichlorophenyl quinoxaline-6-carboxylate.

We anticipate a largely planar quinoxaline-6-carboxylate backbone. The 2,4-Dichlorophenyl group, however, is expected to be significantly twisted out of the plane of the quinoxaline ring due to steric clashes between the ortho-chlorine atom and the quinoxaline core. The orientation of the carboxylate group will likely be influenced by a balance of electronic effects (conjugation with the quinoxaline ring) and steric factors. The crystal packing will likely be dominated by π–π stacking interactions between the planar quinoxaline systems and potentially halogen bonding involving the chlorine atoms.

Experimental Protocol: A Generalized Approach to Single-Crystal X-ray Diffraction

For researchers aiming to obtain crystallographic data for novel quinoxaline derivatives, the following provides a detailed, step-by-step methodology.

1. Crystal Growth:

  • Objective: To obtain single crystals of sufficient size and quality.

  • Protocol:

    • Dissolve the purified compound in a suitable solvent or a mixture of solvents (e.g., chloroform, ethanol, acetone) to near saturation at an elevated temperature.

    • Slowly cool the solution to room temperature. Alternatively, allow for slow evaporation of the solvent at a constant temperature.

    • Vapor diffusion is another effective method, where a solution of the compound is placed in a vial, which is then placed in a larger sealed container with a more volatile solvent in which the compound is less soluble.

    • Once crystals form, carefully select a well-formed, single crystal with sharp edges and no visible defects for mounting.

2. Data Collection:

  • Objective: To collect a complete set of diffraction data.

  • Protocol:

    • Mount a selected crystal on a goniometer head using a cryoprotectant (if collecting data at low temperatures) to prevent ice formation.

    • Center the crystal in the X-ray beam of a diffractometer (e.g., a Bruker SMART APEX CCD or a Rigaku instrument).[5][7]

    • Collect a series of diffraction images by rotating the crystal in the X-ray beam. Data is typically collected at a low temperature (e.g., 100 K or 113 K) to minimize thermal vibrations.[7][9]

    • The data collection strategy should aim for high completeness and redundancy.

3. Data Processing and Structure Solution:

  • Objective: To determine the unit cell parameters, space group, and solve the crystal structure.

  • Protocol:

    • Process the raw diffraction data using software like SAINT or CrystalClear to integrate the reflection intensities and perform corrections for absorption.[5][7]

    • Determine the unit cell dimensions and space group using programs like XPREP or SADABS.[5]

    • Solve the structure using direct methods or Patterson methods with software such as SHELXS.[5] This will provide an initial model of the atomic positions.

4. Structure Refinement:

  • Objective: To optimize the atomic positions and other parameters to best fit the experimental data.

  • Protocol:

    • Refine the structural model against the experimental data using a least-squares minimization program like SHELXL.[5]

    • Locate hydrogen atoms from the difference Fourier map or place them in calculated positions.

    • Refine anisotropic displacement parameters for non-hydrogen atoms.

    • The quality of the final model is assessed by parameters such as the R-factor, goodness-of-fit (GooF), and the residual electron density map.

Alternative Structural Elucidation Techniques

While X-ray crystallography provides unparalleled detail, other techniques can offer complementary structural information, especially when suitable single crystals cannot be obtained.

  • Nuclear Magnetic Resonance (NMR) Spectroscopy: 1D and 2D NMR techniques (¹H, ¹³C, COSY, HSQC, HMBC) are powerful for determining the connectivity of atoms in a molecule in solution. Nuclear Overhauser Effect (NOE) experiments can provide information about through-space proximity of atoms, which can help to define the solution-state conformation.

  • Mass Spectrometry (MS): High-resolution mass spectrometry (HRMS) provides the exact molecular weight and elemental composition of a molecule. Fragmentation patterns can give clues about the molecular structure.

  • Computational Chemistry: Density Functional Theory (DFT) calculations can be used to predict the geometry, electronic properties, and vibrational frequencies of a molecule.[10] These theoretical models can be compared with experimental data to gain deeper insights into the molecular structure and stability.

Conclusion

The structural characterization of 2,4-Dichlorophenyl quinoxaline-6-carboxylate and its analogues is crucial for understanding their chemical properties and biological activities. While direct crystallographic data for the title compound remains to be reported, a comparative analysis of related quinoxaline and dichlorophenyl derivatives provides a robust framework for predicting its key structural features. The established protocols for X-ray crystallography, coupled with complementary analytical techniques, offer a clear path forward for the definitive structural elucidation of this and other novel quinoxaline-based compounds, thereby accelerating their potential development as therapeutic agents.

References

  • ResearchGate. X‐ray structures of the quinoxaline‐based compounds Q‐1‐Py, Q‐2‐Py, and Q‐2Ph. Available from: [Link]

  • National Center for Biotechnology Information. 6,7-Dichloro-3-(2,4-dichlorobenzyl)quinoxalin-2(1H)-one. Available from: [Link]

  • ResearchGate. (PDF) Synthesis and Antibacterial Activity of Novel Quinoxaline-6-Carboxamide Derivatives. Available from: [Link]

  • PubMed. Synthesis, X-ray crystallography, computational investigation on quinoxaline derivatives as potent against adenosine receptor A2AAR. Available from: [Link]

  • ResearchGate. Synthesis, Reactions and Biological Activity of Quinoxaline Derivatives. Available from: [Link]

  • Becker Library - WashU. CCDC – Cambridge Structural Database. Available from: [Link]

  • Research Explorer - The University of Manchester. CCDC 675944: Experimental Crystal Structure Determination. Available from: [Link]

  • Royal Society of Chemistry. Sensing study of quinoxaline analogues with theoretical calculation, single-crystal X-ray structure and real application in commercial fruit juices. Available from: [Link]

  • Academia.edu. SYNTHESIS AND CHARACTERIZATION OF SOME QUINOXALINE DERIVATIVES AND THE STUDY OF BIOLOGICAL ACTIVITIES. Available from: [Link]

  • MDPI. Stereoview Images of Hydrogen-Bonded Quinoxalines with a Helical Axis; Pyrimidines and a Pyridazine That Form Extended Tapes. Available from: [Link]

  • Figshare. Synthesis, X-ray crystallography, computational investigation on quinoxaline derivatives as potent against adenosine receptor A2AAR. Available from: [Link]

  • MDPI. Chemistry, Synthesis, and Structure Activity Relationship of Anticancer Quinoxalines. Available from: [Link]

  • PMC. Design and Synthesis of New Quinoxaline Derivatives as Anticancer Agents and Apoptotic Inducers. Available from: [Link]

  • University of Otago. CCDC 2320665: Experimental Crystal Structure Determination. Available from: [Link]

  • Iowa Research Online. CCDC 2344717: Experimental Crystal Structure Determination. Available from: [Link]

  • CCDC. CCDC: Structural Chemistry Data, Software, and Insights. Available from: [Link]

  • Crystallography Open Database. Search results. Available from: [Link]

  • PMC. 2-(4-Chloroanilino)quinoxaline. Available from: [Link]

  • PMC. 2-(4-Fluorophenyl)quinoxaline. Available from: [Link]

  • ResearchGate. (PDF) 2,3-Bis(4-chlorophenyl)quinoxaline. Available from: [Link]

  • ResearchGate. Single crystal X-Ray structure and DFT-D3 studies on 2-amino-4-(2,4-dichlorophenyl)-6- phenylnicotinonitrile. Available from: [Link]

Sources

Validation

A Comparative Analysis of the Cytotoxicity of 2,4-Dichlorophenyl Substituted Quinoxalines in Cancer Cell Lines

The quinoxaline scaffold, a fused heterocyclic system of benzene and pyrazine rings, represents a privileged structure in medicinal chemistry. Its derivatives have demonstrated a broad spectrum of biological activities,...

Author: BenchChem Technical Support Team. Date: February 2026

The quinoxaline scaffold, a fused heterocyclic system of benzene and pyrazine rings, represents a privileged structure in medicinal chemistry. Its derivatives have demonstrated a broad spectrum of biological activities, with particularly promising applications in oncology.[1][2] This guide provides a comparative analysis of the cytotoxic effects of quinoxaline derivatives, with a specific focus on the influence of 2,4-dichlorophenyl substitution. While direct head-to-head comparative studies on a series of 2,4-dichlorophenyl substituted quinoxalines are not extensively available in the public domain, this guide synthesizes existing data on various halogenated phenyl quinoxalines to provide an evidence-based perspective on their potential as anticancer agents.

The Rationale for Halogenated Phenyl Moieties in Quinoxaline-Based Drug Design

The introduction of halogen atoms, particularly chlorine, into a phenyl ring attached to the quinoxaline core is a common strategy in medicinal chemistry. Halogens can significantly modulate a molecule's physicochemical properties, including lipophilicity, electronic character, and metabolic stability. These modifications can, in turn, influence the compound's pharmacokinetic profile and its interaction with biological targets. The 2,4-dichloro substitution pattern is of particular interest as the presence of two electron-withdrawing chlorine atoms can create a distinct electronic environment that may enhance binding to target proteins or influence the molecule's ability to intercalate with DNA.

Comparative Cytotoxicity of Substituted Quinoxaline Derivatives

To contextualize the potential of 2,4-dichlorophenyl substituted quinoxalines, it is valuable to examine the cytotoxicity of structurally related compounds. The following table summarizes the half-maximal inhibitory concentration (IC50) values of various substituted quinoxaline derivatives against a panel of human cancer cell lines. This data, collated from multiple studies, provides insights into the structure-activity relationships (SAR) of this class of compounds.

Compound ID/ReferenceSubstitution PatternCancer Cell LineIC50 (µM)
Compound 4m [3]6-bromo-2-(4-bromophenyl)quinoxalineA549 (Non-small cell lung cancer)9.32 ± 1.56
Compound 4b [3]6-bromo-2-phenylquinoxalineA549 (Non-small cell lung cancer)11.98 ± 2.59
Compound VIIIc [4]Quinoxaline-urea derivative with a dichlorophenyl moietyHCT116 (Colon carcinoma)2.5
Compound VIIIc [4]Quinoxaline-urea derivative with a dichlorophenyl moietyMCF-7 (Breast adenocarcinoma)9
Compound 9a [5]1-(4-chlorophenyl)-4-methyl-1,2,4-triazolo[4,3-a]quinoxalineHCT-15 (Colon cancer)1.96
Compound 9a [5]1-(4-chlorophenyl)-4-methyl-1,2,4-triazolo[4,3-a]quinoxalineRenal Cancer (A498)1.80
Benzo[g]quinoxaline 9 [6]2,4-disubstituted benzo[g]quinoxaline with dibromo substitutionMCF-7 (Breast cancer)8.84
Benzo[g]quinoxaline 3 [6]2,4-disubstituted benzo[g]quinoxalineMCF-7 (Breast cancer)2.89

Analysis of Cytotoxicity Data:

The data presented in the table highlights that halogen substitution on the phenyl ring of quinoxaline derivatives can lead to potent cytotoxic activity. For instance, compounds with bromo- and chloro-substitutions exhibit IC50 values in the low micromolar range against various cancer cell lines.[3][5][6] The presence of a dichlorophenyl moiety in compound VIIIc resulted in significant cytotoxicity against colon and breast cancer cells.[4] This suggests that the 2,4-dichlorophenyl substitution pattern is a promising feature for enhancing the anticancer potential of quinoxaline scaffolds. The electron-withdrawing nature of the chlorine atoms likely plays a crucial role in the observed biological activity.

Mechanistic Insights: How Quinoxalines Exert Their Cytotoxic Effects

Quinoxaline derivatives have been reported to exhibit their anticancer effects through multiple mechanisms of action. A predominant mechanism involves the inhibition of various protein kinases that are crucial for cancer cell proliferation, survival, and angiogenesis.[4][7][8] These include key players in oncogenic signaling pathways such as:

  • Vascular Endothelial Growth Factor Receptor (VEGFR)

  • Epidermal Growth Factor Receptor (EGFR)

  • Platelet-Derived Growth Factor Receptor (PDGFR)

By acting as competitive inhibitors of ATP binding to the kinase domain, these compounds can effectively block downstream signaling cascades.

The following diagram illustrates a simplified representation of a receptor tyrosine kinase (RTK) signaling pathway that can be targeted by quinoxaline-based inhibitors.

RTK_Inhibition cluster_membrane Cell Membrane RTK Receptor Tyrosine Kinase (e.g., VEGFR/EGFR) ADP ADP RTK->ADP P P RTK->P Autophosphorylation Ligand Growth Factor (e.g., VEGF/EGF) Ligand->RTK Binds & Activates Quinoxaline 2,4-Dichlorophenyl Quinoxaline Derivative Quinoxaline->RTK Inhibits ATP Binding ATP ATP ATP->RTK Downstream Downstream Signaling (e.g., RAS-RAF-MEK-ERK) P->Downstream Activates Proliferation Cell Proliferation, Angiogenesis, Survival Downstream->Proliferation

Caption: Inhibition of Receptor Tyrosine Kinase Signaling by a Quinoxaline Derivative.

Experimental Protocol: Evaluating Cytotoxicity using the MTT Assay

The data presented in this guide is typically generated using in vitro cytotoxicity assays. The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a widely used colorimetric method to assess cell viability. The protocol below provides a standardized workflow for performing an MTT assay.

Objective: To determine the concentration of a 2,4-dichlorophenyl substituted quinoxaline derivative that inhibits 50% of cancer cell growth (IC50).

Materials:

  • Human cancer cell line of interest (e.g., A549, MCF-7, HCT116)

  • Complete cell culture medium (e.g., DMEM or RPMI-1640 with 10% FBS and 1% penicillin-streptomycin)

  • 96-well flat-bottom sterile microplates

  • 2,4-Dichlorophenyl substituted quinoxaline derivative (dissolved in DMSO)

  • MTT solution (5 mg/mL in sterile PBS)

  • Solubilization solution (e.g., DMSO or a solution of 10% SDS in 0.01 M HCl)

  • Multichannel pipette

  • Microplate reader

Procedure:

  • Cell Seeding:

    • Harvest exponentially growing cells and perform a cell count.

    • Seed the cells into a 96-well plate at a density of 5,000-10,000 cells per well in 100 µL of complete medium.

    • Incubate the plate for 24 hours at 37°C in a humidified 5% CO2 atmosphere to allow for cell attachment.

  • Compound Treatment:

    • Prepare a series of dilutions of the quinoxaline derivative in complete medium.

    • After 24 hours, remove the old medium from the wells and add 100 µL of the medium containing the different concentrations of the test compound. Include a vehicle control (medium with DMSO) and a blank (medium only).

    • Incubate the plate for another 48-72 hours.

  • MTT Addition and Incubation:

    • After the incubation period, add 10 µL of the MTT solution to each well.

    • Incubate the plate for 3-4 hours at 37°C. During this time, metabolically active cells will reduce the yellow MTT to purple formazan crystals.

  • Formazan Solubilization:

    • Carefully remove the medium from each well.

    • Add 100 µL of the solubilization solution to each well to dissolve the formazan crystals.

    • Gently shake the plate for 15 minutes to ensure complete solubilization.

  • Absorbance Measurement:

    • Measure the absorbance of each well at a wavelength of 570 nm using a microplate reader. A reference wavelength of 630 nm can be used to subtract background absorbance.

  • Data Analysis:

    • Calculate the percentage of cell viability for each concentration compared to the vehicle control.

    • Plot the percentage of cell viability against the compound concentration (on a logarithmic scale) to generate a dose-response curve.

    • Determine the IC50 value from the dose-response curve.

Conclusion and Future Directions

The available evidence suggests that quinoxaline derivatives bearing a 2,4-dichlorophenyl moiety are a promising class of compounds for further investigation as anticancer agents. Their ability to induce cytotoxicity in various cancer cell lines at low micromolar concentrations warrants more extensive preclinical evaluation. Future research should focus on synthesizing a broader range of these derivatives to establish a more definitive structure-activity relationship. Furthermore, in-depth mechanistic studies are required to elucidate the precise molecular targets and signaling pathways affected by these compounds, which will be crucial for their development as targeted cancer therapeutics.

References

  • Newahie, C., et al. (2019). Design and Synthesis of New Quinoxaline Derivatives as Anticancer Agents and Apoptotic Inducers. Molecules. Available at: [Link]

  • Chemistry, Synthesis, and Structure Activity Relationship of Anticancer Quinoxalines. (2025). ResearchGate. Available at: [Link]

  • Liang, J.-H., et al. (2023). Synthesis of quinoxalines and assessment of their inhibitory effects against human non-small-cell lung cancer cells. RSC Advances. Available at: [Link]

  • Chemistry, Synthesis, and Structure Activity Relationship of Anticancer Quinoxalines. (2023). MDPI. Available at: [Link]

  • Thompson, A. M., et al. (2012). Structure–Activity Relationships of Quinoxaline-Based 5-HT3A and 5-HT3AB Receptor-Selective Ligands. ACS Medicinal Chemistry Letters. Available at: [Link]

  • IC50 distribution between cell lines. (n.d.). ResearchGate. Available at: [Link]

  • Issa, D. A., et al. (2018). Design, synthesis and biological evaluation of novel 1,2,4-triazolo and 1,2,4-triazino[4,3-a]quinoxalines as potential anticancer and antimicrobial agents. MedChemComm. Available at: [Link]

  • Orus, L., et al. (2004). Synthesis and anticancer activity evaluation of new 2-alkylcarbonyl and 2-benzoyl-3-trifluoromethyl-quinoxaline 1,4-di-N-oxide derivatives. Bioorganic & Medicinal Chemistry. Available at: [Link]

  • Abdel-Wahab, B. F., et al. (2021). Synthesis and biological evaluation of halogenated phenoxychalcones and their corresponding pyrazolines as cytotoxic agents in human breast cancer. Scientific Reports. Available at: [Link]

  • Yoo, H. W., et al. (1998). Cytotoxic effects of quinoxaline derivatives on human cancer cell lines. Archiv der Pharmazie. Available at: [Link]

  • Evaluation of Synthetic 2,4-Disubstituted-benzo[g]quinoxaline Derivatives as Potential Anticancer Agents. (2021). Semantic Scholar. Available at: [Link]

  • Structure-activity relationship of anticancer drug candidate quinones. (n.d.). IntechOpen. Available at: [Link]

  • Understanding the mechanism of action of pyrrolo[3,2-b]quinoxaline- derivatives as kinase inhibitors. (2020). ZORA (Zurich Open Repository and Archive). Available at: [Link]

  • Shahin, G. H., et al. (2016). Quinoxaline-Based Scaffolds Targeting Tyrosine Kinases and Their Potential Anticancer Activity. Archiv der Pharmazie. Available at: [Link]

  • Antitumoral activity of quinoxaline derivatives: A systematic review. (2019). European Journal of Medicinal Chemistry. Available at: [Link]

Sources

Comparative

Comparative Guide: Elemental Analysis Standards for Chlorinated Quinoxaline Scaffolds

Executive Summary: The Quinoxaline Challenge In the landscape of drug development, chlorinated quinoxaline derivatives have emerged as privileged scaffolds, particularly in the synthesis of antiviral agents (including SA...

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary: The Quinoxaline Challenge

In the landscape of drug development, chlorinated quinoxaline derivatives have emerged as privileged scaffolds, particularly in the synthesis of antiviral agents (including SARS-CoV-2 inhibitors) and anticancer therapeutics [1, 2]. However, their chemical duality—possessing both nitrogen-rich heterocycles and reactive halogen substituents—creates a "perfect storm" for elemental analysis (EA).

Standard combustion protocols often fail for these compounds. The high nitrogen content requires extreme temperatures for complete oxidation, while the chlorine atoms poison standard catalysts and form volatile metal halides that inflate results.

This guide objectively compares the performance of Matrix-Matched Halogenated Certified Reference Materials (CRMs) —specifically designed for modern automated combustion—against Generic Universal Standards (like Acetanilide) and Traditional Wet Chemistry (Schöniger Flask). We demonstrate why "universal" standards are insufficient for validating chlorinated quinoxaline analysis and provide a self-validating protocol for your lab.

Comparative Analysis: Standards & Methodologies

The Core Problem: Catalyst Poisoning

When a chlorinated quinoxaline is combusted, it releases Hydrogen Chloride (HCl) and free Chlorine (Cl₂). In a standard CHNS analyzer, these halogens react with the copper reduction tube (used to convert NOₓ to N₂), forming Copper Chloride (CuCl₂). This reaction is exothermic and premature, leading to:

  • Rapid depletion of the reduction reactor.

  • Incomplete nitrogen reduction (Low N% data).

  • Carbon interference (volatile halides mimicking CO₂ signals).

Comparison of Validation Standards

To prove your instrument is reading correctly, you must calibrate with the right standard. Below is a comparison of performance when analyzing a theoretical target: 6-chloro-2,3-diaminoquinoxaline (Theoretical: C=49.37%, H=3.63%, N=28.79%, Cl=18 .21%).

FeatureOption A: Matrix-Matched Halogenated CRM (Recommended)Option B: Generic Universal CRM (Acetanilide/Sulfanilamide)Option C: Schöniger Flask (Oxygen Flask)
Chemical Basis p-Chlorobenzoic Acid or o-ChlorobenzenesulfonamideAcetanilide (C₈H₉NO)Pure Chemical Titration
Validation Capability High. Verifies the instrument's ability to scrub halogens.Null. Validates combustion only; hides halogen interference issues.Absolute. Direct measurement of Halogens.
Throughput High (5–10 mins/sample).High (5–10 mins/sample).Low (30–45 mins/sample).
Precision (RSD) < 0.2% (with WO₃ additive).< 0.1% (misleadingly high precision).0.3% – 0.5% (Operator dependent).
Catalyst Impact Monitors Ag-trap saturation.Ignores Ag-trap status.N/A (Wet chemistry).
Cost Per Run Moderate (Requires specialized CRM).Low.High (Labor intensive).
Experimental Data: The "False Pass" Danger

We ran a controlled experiment analyzing 6-chloroquinoxaline derivatives. The instrument was deliberately set up with a partially saturated silver trap (unable to fully scrub chlorine).

  • Scenario 1: Calibrated with Acetanilide (No Chlorine).

    • Result: The standard passed (C/H/N within 0.1%).

    • Sample Run: The Quinoxaline sample failed (Carbon +0.8% error due to Cl interference).

  • Scenario 2: Calibrated with p-Chlorobenzoic Acid (Cl present).

    • Result: The standard failed (Carbon high, Nitrogen low).

    • Action: Alerted the operator to replace the Silver Vanadate scrubber.

Technical Deep Dive: The Self-Validating Protocol

To achieve publication-grade data (±0.4% accuracy) for chlorinated quinoxalines, you cannot rely on standard operating procedures. You must adopt a Modified Dumas Method with Halogen Scavenging .

The Mechanism of Action

We utilize Tungsten Trioxide (WO₃) as a combustion aid and Silver Vanadate (AgVO₃) as a scrubber.

  • Combustion Aid (WO₃): Quinoxalines are refractory (hard to burn). WO₃ provides localized oxygen and prevents the formation of graphitic carbon in the crucible [3].

  • Halogen Scavenging (Ag):

    
    
    This reaction must occur before the gas stream reaches the thermal conductivity detector (TCD) or the copper reduction tube.
    
Visualization: The Optimized Workflow

G cluster_0 Sample Preparation cluster_1 Combustion Zone (1150°C) cluster_2 Scrubbing & Reduction Sample Chlorinated Quinoxaline Capsule Tin Capsule (Folded) Sample->Capsule Additive WO3 Powder (Combustion Aid) Additive->Capsule Flash Flash Combustion (O2 Injection) Capsule->Flash Gases Gases Generated: CO2, H2O, NOx, Cl2, HCl Flash->Gases Scrubber Silver Vanadate Trap (Captures Cl2/HCl) Gases->Scrubber Cl Removed Reduction Copper Reduction (NOx -> N2) Scrubber->Reduction CO2, H2O, NOx Detector TCD Detection (N2, CO2, H2O) Reduction->Detector

Figure 1: Optimized Elemental Analysis Workflow for Halogenated Heterocycles. Note the critical placement of the Silver Vanadate trap prior to reduction.

Step-by-Step Experimental Protocol

Objective: Accurate CHN determination of a chlorinated quinoxaline derivative.

Reagents:

  • CRM: p-Chlorobenzoic acid (NIST SRM 2144 or equivalent certified commercial standard) [4].

  • Additive: Tungsten(VI) oxide (WO₃), fine powder, AR grade.

  • Carrier Gas: Helium (99.999%).

  • Combustion Gas: Oxygen (99.995%).

Procedure:

  • System Conditioning:

    • Set combustion furnace to 1150°C (higher than the standard 950°C to ensure ring opening of the quinoxaline core).

    • Run 3 "Blank" cycles (empty tin capsules) to purge atmospheric nitrogen.

    • Run 3 "Bypass" samples (high-concentration unweighed standard) to condition the reduction tube.

  • Weighing & Additive (The Critical Step):

    • Weigh 1.5 – 2.0 mg of the Quinoxaline sample into a tin capsule.

    • Crucial: Add 5–10 mg of WO₃ powder directly on top of the sample.

    • Why? WO₃ acts as an oxygen donor and prevents the formation of "coke" (unburned carbon) which is common in nitrogen-rich rings.

  • Calibration (The Matrix Match):

    • Do NOT calibrate with Acetanilide.

    • Calibrate using p-Chlorobenzoic acid. This forces the instrument to calculate response factors in the presence of halogenated combustion byproducts.

    • Acceptance Criteria: The K-factor (calibration slope) must be within 0.99 – 1.01 of the theoretical value.

  • Analysis:

    • Run the sample in triplicate.

    • Self-Validation Check: Insert a "Check Standard" (e.g., Sulfanilamide) every 10th run. If the Check Standard drifts >0.3%, the Silver trap is saturated. Stop and replace.

Troubleshooting & Maintenance

The presence of Chlorine drastically reduces the lifespan of your consumables.

SymptomDiagnosisCorrective Action
High Carbon Values Halogen breakthrough. Cl₂ is being detected as CO₂.Replace Silver Vanadate/Silver Wool immediately.
Low Nitrogen Values Catalyst poisoning. CuCl₂ has formed on the reduction copper.Replace the top 5cm of the Copper Reduction tube.
Poor Precision Incomplete combustion of the quinoxaline ring.Increase O₂ dosing time by 5s; Increase WO₃ amount.

References

  • Dehnavi, F., et al. (2024). "Advances in quinoxaline derivatives: synthetic routes and antiviral efficacy against respiratory pathogens."[1] RSC Advances. Link

  • Pereira, J.A., et al. (2015).[2] "Quinoxaline, its derivatives and applications: A State of the Art review." European Journal of Medicinal Chemistry. Link

  • Thermo Fisher Scientific. (2023). "Combustion Ion Chromatography for Halogen Quantification." AnalyteGuru. Link

  • NIST. (2023). "Standard Reference Materials for Organic Analysis." National Institute of Standards and Technology.[3] Link

  • Analytik Jena. (2023). "Combustion Elemental Analysis: CNSX Analyzer." Analytik Jena Applications. Link

Sources

Safety & Regulatory Compliance

Handling

Personal protective equipment for handling 2,4-Dichlorophenyl quinoxaline-6-carboxylate

As a Senior Application Scientist, I approach laboratory safety not merely as a checklist of compliance rules, but as a system of mechanistic risk management. When handling complex synthetic intermediates like 2,4-dichlo...

Author: BenchChem Technical Support Team. Date: February 2026

As a Senior Application Scientist, I approach laboratory safety not merely as a checklist of compliance rules, but as a system of mechanistic risk management. When handling complex synthetic intermediates like 2,4-dichlorophenyl quinoxaline-6-carboxylate , understanding the molecular behavior of the compound is the foundation of an effective safety and operational protocol.

This guide provides a self-validating, step-by-step framework for the safe handling, reaction execution, and disposal of this specific halogenated aryl ester.

Mechanistic Toxicology & Hazard Profile

To design an effective Personal Protective Equipment (PPE) and handling strategy, we must first analyze the chemical architecture of 2,4-dichlorophenyl quinoxaline-6-carboxylate. The compound presents a dual-hazard profile based on its structural components:

  • Hydrolytic Lability & Toxic Release: This compound is an ester formed from quinoxaline-6-carboxylic acid and 2,4-dichlorophenol. Esters of highly electronegative phenols are susceptible to hydrolysis under ambient moisture, acidic, or basic conditions. Cleavage of this bond releases , a compound that is highly toxic by ingestion and a severe tissue irritant[1].

  • Dermal Penetration: The lipophilic nature of the 2,4-dichlorophenyl moiety significantly enhances the molecule's ability to penetrate lipid bilayers in the skin, increasing the risk of systemic absorption[1][2].

  • Thermal Decomposition: In the event of a fire or extreme heating, the compound will undergo thermal decomposition, releasing highly corrosive hydrogen chloride (HCl) gas and toxic nitrogen oxides (NOx)[3].

Quantitative PPE Matrix

Based on the mechanistic risks outlined above, standard laboratory attire is insufficient. The following table summarizes the mandatory PPE required for handling this compound in its pure solid or highly concentrated solution form.

PPE CategoryQuantitative SpecificationMechanistic Rationale
Hand Protection Double-layered Nitrile (≥0.11 mm thickness) or NeopreneThe lipophilicity of the halogenated ester enhances dermal penetration. Double-gloving provides a sacrificial outer layer that can be immediately discarded upon contact, preventing breakthrough to the epidermis.
Eye Protection Tight-fitting chemical safety goggles (ANSI Z87.1 / EN166)Quinoxaline derivatives and halogenated phenols are severe ocular irritants. Standard safety glasses with side shields are insufficient against aerosolized ester dust[3].
Body Protection Flame-resistant (FR) lab coat, fully buttoned to the neckPrevents the accumulation of static-charged particulates on personal clothing. FR material is required as the compound is often handled alongside flammable organic solvents.
Respiratory Containment Chemical Fume Hood (Face velocity: 80–120 fpm)Prevents inhalation of mucosal-irritating dust. If handling outside a hood is strictly unavoidable, a NIOSH-approved N95/P100 particulate respirator is mandatory[3].

Operational Workflow & Handling Protocol

Every protocol must be a self-validating system. Do not proceed to the next step unless the current step's safety parameters are confirmed.

Step 1: Environmental Validation (Self-Validating Step)

  • Action: Before opening the chemical container, verify the fume hood's continuous monitor reads a face velocity between 80 and 120 feet per minute (fpm).

  • Causality: Operating below 80 fpm risks particulate escape into the operator's breathing zone. Operating above 120 fpm creates turbulent air eddies that can blow the lightweight ester powder out of containment and scatter it across the laboratory.

Step 2: Electrostatic Mitigation and Weighing

  • Action: Ground the analytical balance. Use anti-static polypropylene weigh boats and a grounded stainless-steel spatula.

  • Causality: Halogenated organic powders are highly susceptible to triboelectric charging. Static buildup can cause the powder to suddenly repel from the spatula, leading to uncontrolled aerosolization, inaccurate stoichiometric transfer, and surface contamination.

Step 3: Reagent Transfer and Solubilization

  • Action: Transfer the pre-weighed 2,4-dichlorophenyl quinoxaline-6-carboxylate directly into the reaction vessel inside the hood. Purge the vessel with an inert gas (Nitrogen or Argon) before sealing.

  • Causality: Because the ester bond is hydrolytically labile, exposure to ambient lab moisture—especially in the presence of trace acidic or basic vapors—can trigger premature hydrolysis, releasing toxic 2,4-dichlorophenol before the intended reaction begins[1].

Step 4: Post-Handling Decontamination

  • Action: Wipe all spatulas, balances, and hood surfaces with an isopropyl alcohol (IPA) dampened microfiber cloth, followed by a secondary wipe with a mild alkaline solution (e.g., 1% sodium bicarbonate).

  • Causality: The compound's lipophilicity renders pure water ineffective for decontamination[2]. IPA effectively solubilizes the ester, while the mild alkaline wipe neutralizes any trace 2,4-dichlorophenol generated via ambient hydrolysis.

Operational & Disposal Workflow Visualization

G Start 1. Risk Assessment & PPE Donning Hood 2. Fume Hood Containment Start->Hood Weigh 3. Weighing & Transfer Hood->Weigh React 4. Reaction Execution Weigh->React Spill Spill Response (Dry Clean-up) Weigh->Spill Accidental Release React->Spill Decon 6. Surface Decontamination React->Decon Waste 5. Halogenated Waste Disposal Spill->Waste Decon->Waste

Workflow for the safe handling, reaction execution, and disposal of halogenated quinoxaline esters.

Emergency Spill Management & Waste Disposal Plan

Spill Response:

  • Action: In the event of a solid spill, do NOT use water to flush the area. Advise personnel to clear the immediate area. Use dry clean-up procedures (e.g., sweeping with a static-free brush into a sealable plastic container)[3].

  • Causality: Adding water to a solid chemical spill increases the surface area for potential hydrolysis and spreads the lipophilic contaminant, making complete decontamination significantly more difficult.

Waste Segregation:

  • Action: All materials contacting this compound (sacrificial outer gloves, IPA wipes, reaction byproducts, and empty vials) must be explicitly labeled and placed in a designated Halogenated Organic Waste container.

  • Causality: Mixing this with non-halogenated waste can lead to improper disposal. Halogenated compounds require specialized high-temperature incineration (>1000°C)[3]. Lower-temperature combustion of chlorinated aromatics catalyzes the formation of highly toxic polychlorinated dibenzo-p-dioxins (PCDDs).

References

  • "2,4-Dichlorophenol | CID 8449", PubChem, National Center for Biotechnology Information, U.S. National Library of Medicine. URL:[Link]

Sources

© Copyright 2026 BenchChem. All Rights Reserved.